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4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid Documentation Hub

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  • Product: 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid
  • CAS: 10264-75-2

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Workflows for 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid

Executive Summary As medicinal chemistry increasingly pivots toward proximity-inducing modalities like Proteolysis Targeting Chimeras (PROTACs), the demand for highly tunable, bifunctional building blocks has surged. 4-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As medicinal chemistry increasingly pivots toward proximity-inducing modalities like Proteolysis Targeting Chimeras (PROTACs), the demand for highly tunable, bifunctional building blocks has surged. 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (CAS: 10264-75-2) represents a critical intermediate in this space[1]. Comprising a 4-nitrophthalimide core conjugated to a butanoic acid linker (derived from γ-aminobutyric acid, GABA), this molecule offers orthogonal handles for bioconjugation[2]. This technical guide provides an authoritative analysis of its physicochemical properties, mechanistic synthesis, and downstream applications in targeted protein degradation.

Physicochemical and Thermodynamic Profile

Understanding the physicochemical behavior of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid is paramount for predicting its solubility during synthesis and its pharmacokinetic contribution when incorporated into larger drug molecules. The presence of the electron-withdrawing nitro group significantly alters the electron density of the phthalimide core, while the aliphatic carboxylic acid provides aqueous solubility at physiological pH.

Quantitative Data Summary

The following table summarizes the core physicochemical and spectrometric properties of the compound:

Physicochemical PropertyValueMethod / Source
Chemical Name 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acidIUPAC Standard
CAS Number 10264-75-2Registry[3]
Molecular Formula C12H10N2O6Elemental Analysis[1]
Molecular Weight 278.22 g/mol Computed[1]
Monoisotopic Mass 278.0539 DaMass Spectrometry[3]
Predicted XLogP 0.6in silico prediction[3]
Collision Cross Section [M+H]+ 156.8 ŲCCSbase Predicted[3]
Collision Cross Section [M-H]- 159.2 ŲCCSbase Predicted[3]

Note: The relatively low XLogP (0.6) indicates moderate lipophilicity, making it an excellent linker moiety that does not excessively drive up the overall hydrophobicity of a PROTAC molecule[3].

Chemical Synthesis and Mechanistic Pathway

The synthesis of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid relies on a classic condensation reaction between an anhydride and a primary amine[4]. As an Application Scientist, I emphasize that the success of this reaction dictates the purity of the downstream PROTAC library.

Mechanistic Causality

The selection of glacial acetic acid as the solvent is not merely for dissolution; it serves a dual mechanistic purpose. First, it provides a protic environment that facilitates the nucleophilic attack of the aliphatic amine of GABA onto the electrophilic carbonyl carbon of 4-nitrophthalic anhydride[4]. Second, its mild acidity catalyzes the subsequent dehydration step, driving the ring-closure of the intermediate amic acid to form the thermodynamically stable imide[4]. Furthermore, the electron-withdrawing nature of the 4-nitro group significantly increases the electrophilicity of the adjacent carbonyls on the anhydride, accelerating the initial nucleophilic attack compared to an unsubstituted analog.

Synthesis_Pathway A 4-Nitrophthalic Anhydride (Electrophile) C Amic Acid Intermediate (Ring-opened) A->C Nucleophilic Attack (Glacial AcOH) B 4-Aminobutanoic Acid (GABA) (Nucleophile) B->C D 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (Target Imide) C->D Dehydration & Ring Closure (Reflux, 120°C, -H2O)

Mechanistic pathway for the synthesis of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, utilizing solubility differentials to ensure high crude purity without the immediate need for column chromatography.

Reagents:

  • 4-Nitrophthalic anhydride (1.0 equivalent)

  • 4-Aminobutanoic acid (GABA) (1.05 equivalents)

  • Glacial acetic acid (Solvent/Catalyst)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-nitrophthalic anhydride and GABA in glacial acetic acid (approx. 5-8 mL per gram of anhydride).

  • Imidization (Heating): Heat the mixture to reflux (approx. 118–120 °C) under a nitrogen atmosphere. Maintain reflux for 4 to 6 hours. The mixture will transition from a suspension to a homogeneous solution as the amic acid forms, followed by potential precipitation of the product as the imide closes.

  • In-Process Control (Validation): Monitor the reaction via TLC (DCM:MeOH, 9:1). The complete disappearance of the UV-active anhydride spot validates the completion of the nucleophilic attack.

  • Workup & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the mixture into rapidly stirring crushed ice/water (3x the volume of acetic acid). Causality: The target imide is highly insoluble in cold water, forcing it to crash out as a solid, whereas unreacted GABA and acetic acid remain fully dissolved in the aqueous phase.

  • Isolation: Isolate the precipitate via vacuum filtration. Wash the filter cake extensively with cold distilled water until the filtrate reaches a neutral pH.

  • Purification: Recrystallize the crude solid from boiling ethanol. Dry the purified product under vacuum at 50 °C for 12 hours to yield the final compound as a pale solid.

Application in PROTACs and Bioconjugation

In the realm of targeted protein degradation, 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid serves as a highly versatile bifunctional linker[2]. The structural orthogonality allows medicinal chemists to build complex chimeras sequentially.

The nitro group acts as a masked amine. Upon catalytic hydrogenation (Pd/C, H2), it is reduced to an aniline derivative, which can then be coupled to target-binding ligands (e.g., kinase inhibitors)[2]. Conversely, the butanoic acid moiety can be activated via EDC/NHS coupling to conjugate with E3 ligase recruiters, such as Cereblon (CRBN)-binding thalidomide derivatives[2].

PROTAC_Workflow A 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid B Nitro Reduction (H2, Pd/C) A->B C 4-(4-Amino-1,3-dioxoisoindol-2-yl)butanoic acid B->C D Carboxylic Acid Activation (EDC/NHS) C->D Linker Extension E Amine Coupling (Target Ligand) C->E Direct Conjugation F Bifunctional PROTAC Molecule D->F E->F

Workflow for utilizing the compound as a bifunctional linker in PROTAC development.

By utilizing this specific GABA-derived linker, researchers can precisely control the spatial distance (approx. 4-carbon chain length) between the E3 ligase and the target protein, a critical parameter for optimizing the formation of the ternary complex required for successful ubiquitination and subsequent proteasomal degradation[2].

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Exploratory

An In-depth Technical Guide on the Structural Elucidation of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid: A Methodological and Predictive Approach

For the Attention of Researchers, Scientists, and Drug Development Professionals Abstract Introduction The isoindole-1,3-dione scaffold, a core component of phthalimide, is a privileged structure in medicinal chemistry,...

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Author: BenchChem Technical Support Team. Date: April 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The isoindole-1,3-dione scaffold, a core component of phthalimide, is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3][4][5][6] The introduction of a nitro group to the phthalimide ring and an N-substituted butanoic acid chain in 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid suggests potential for novel pharmacological activities. A thorough understanding of its three-dimensional structure and spectroscopic signature is paramount for elucidating its mechanism of action, establishing structure-activity relationships (SAR), and guiding further drug development efforts.

This guide will detail the necessary experimental protocols for obtaining definitive crystal structure and NMR data. Furthermore, it will provide a predictive analysis of the expected results based on established principles and data from closely related compounds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques will provide a complete assignment of all proton and carbon resonances.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid. These predictions are based on the analysis of similar N-substituted phthalimides and butanoic acid derivatives reported in the literature.[1][3][7][8][9][10] The numbering scheme for the atoms is provided in the molecular structure diagram below.

Figure 1: Molecular Structure and Atom Numbering for 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Atom NumberPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Rationale
H-5, H-6, H-77.8 - 8.5m3H-Aromatic protons on the nitrophthalimide ring, expected to be in the downfield region due to the electron-withdrawing effects of the nitro and carbonyl groups.[3][11]
H-93.8 - 4.0t2H~7Methylene protons adjacent to the imide nitrogen, deshielded by the electronegative nitrogen and carbonyl groups.
H-102.0 - 2.2m2H-Methylene protons adjacent to both the C9 and C11 methylenes.
H-112.4 - 2.6t2H~7Methylene protons adjacent to the carboxylic acid group, deshielded by the carbonyl.
H-1310 - 12br s1H-Acidic proton of the carboxylic acid, often a broad singlet and may exchange with D₂O.[9]

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Atom NumberPredicted Chemical Shift (δ, ppm)Rationale
C-1, C-3165 - 170Carbonyl carbons of the imide.[1][7]
C-3a, C-7a130 - 135Quaternary carbons of the phthalimide ring.
C-4145 - 150Aromatic carbon bearing the nitro group, significantly deshielded.
C-5, C-6, C-7120 - 140Aromatic carbons of the phthalimide ring.
C-938 - 42Methylene carbon attached to the imide nitrogen.
C-1024 - 28Methylene carbon in the alkyl chain.
C-1130 - 34Methylene carbon adjacent to the carboxylic acid.
C-12175 - 180Carbonyl carbon of the carboxylic acid.[12]
Experimental Protocol for NMR Data Acquisition

The following protocol outlines the steps for acquiring high-quality NMR data.

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ can be used if solubility is an issue and to observe exchangeable protons like the carboxylic acid proton.[9] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum. A proton-decoupled spectrum is standard.

  • 2D NMR Spectroscopy (COSY & HSQC):

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling correlations, which is essential for assigning the protons of the butanoic acid chain.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals.

  • Data Processing and Interpretation: Process the acquired spectra using appropriate software. Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

NMR_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition (400 MHz Spectrometer) cluster_analysis Data Analysis Compound ~10 mg of Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent 0.6 mL CDCl3/DMSO-d6 + TMS Solvent->NMR_Tube H1_NMR 1D ¹H NMR NMR_Tube->H1_NMR Processing Spectral Processing H1_NMR->Processing C13_NMR 1D ¹³C NMR C13_NMR->Processing COSY 2D COSY Assignment Signal Assignment COSY->Assignment HSQC 2D HSQC HSQC->Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for NMR data acquisition and analysis.

Part 2: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state. This technique will reveal precise bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical properties and potential biological activity.

Predicted Crystal Structure and Supramolecular Interactions

Based on the crystal structures of related N-substituted phthalimides, several key features can be anticipated for 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid.[5][13][14][15][16][17]

  • Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. It is highly probable that the crystal packing will be dominated by hydrogen bonds between the carboxylic acid groups of adjacent molecules, potentially forming dimeric structures.[15][18]

  • π-π Stacking: The planar phthalimide ring system is likely to engage in π-π stacking interactions with neighboring molecules, contributing to the overall stability of the crystal lattice.[13]

  • Other Interactions: Weak C-H···O interactions involving the carbonyl and nitro oxygen atoms may also play a role in the crystal packing.[10][14]

Table 3: Anticipated Crystallographic Parameters

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c) is common for racemic mixtures
Key Intermolecular InteractionsO-H···O (carboxylic acid dimer), π-π stacking
Experimental Protocol for Crystal Growth and Structure Determination
  • Crystal Growth:

    • Slow Evaporation: Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone/hexane) to near saturation.[15] Allow the solvent to evaporate slowly and undisturbed at a constant temperature.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.

  • X-ray Data Collection:

    • Select a single crystal of suitable size and quality under a microscope and mount it on a goniometer.

    • Collect diffraction data using a modern single-crystal X-ray diffractometer, typically with Mo Kα radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or other suitable techniques to obtain an initial model of the molecule.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

XRay_Workflow cluster_growth Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Dissolve Dissolve Compound Evaporation Slow Evaporation / Vapor Diffusion Dissolve->Evaporation Crystals Obtain Single Crystals Evaporation->Crystals Mount Mount Crystal Crystals->Mount Data_Collection Data Collection (Diffractometer) Mount->Data_Collection Solve Structure Solution (Direct Methods) Data_Collection->Solve Refine Structure Refinement Solve->Refine Final_Structure Final Crystal Structure Refine->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction.

Conclusion

This technical guide provides a robust framework for the comprehensive structural elucidation of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid. Although experimental data for this specific molecule is not currently in the public domain, the detailed protocols and predictive analyses presented herein, grounded in the extensive literature of analogous compounds, offer a clear and scientifically sound path forward for researchers. The successful application of these methodologies will yield critical data to support further research and development of this and other novel chemical entities.

References

  • ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds.
  • MDPI. (2023, March 10). Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application. Retrieved from [Link]

  • MDPI. (2023, May 25). N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione Derivatives: New Insights into Synthesis and Characterization. Retrieved from [Link]

  • PMC. (n.d.). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. Retrieved from [Link]

  • ResearchGate. (2026, February 25). Synthesis, spectroscopic studies of novel N-substituted phthalimides and evaluation of their antibacterial, antioxidant, DNA binding and molecular docking studies. Retrieved from [Link]

  • PLOS ONE. (2015, March 5). Synthesis, Structural and Antioxidant Studies of Some Novel N-Ethyl Phthalimide Esters. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrophthalimide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrophthalimide. Retrieved from [Link]

  • ACS Publications. (2020, November 23). Synthesis of Substituted Phthalimides via Ultrasound-Promoted One-Pot Multicomponent Reaction. Retrieved from [Link]

  • IUCr Journals. (2026, March 26). Nucleophilic substitution of a phthalimidyl group with morpholine in an N1-methyl-1,2,3-triazole: crystallographic evidence for migration of the methylene bridge. Retrieved from [Link]

  • RSC Publishing. (2025, May 6). Design and synthesis of tetrahydrochromeno[3,4- e ]isoindole-1,3(2 H ,3a H )-dione derivatives via the Diels–Alder reaction: molecular docking, antiba .... Retrieved from [Link]

  • Appchem. (n.d.). 4-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-butyric acid. Retrieved from [Link]

  • PMC. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Retrieved from [Link]

  • IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from [Link]

  • MDPI. (2025, August 19). 4-(1,3-Dioxoisoindolin-2-yl)butyl(2R,4aS,6aS,12bR,14aS,14bR)-10-hydroxy-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a .... Retrieved from [Link]

  • PMC. (2015, January 1). Crystal structure of (S)-4-carbamoyl-4-(1,3-dioxoisoindolin-2-yl)butanoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)propanoic acid. Retrieved from [Link]

  • European Journal of Chemistry. (2023, March 15). Synthesis, crystal structure, DFT and Hirshfeld surface analysis of 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019207591A1 - One pot synthesis of 4-(1,2-dihydro-2-oxobenzo[d]imidazol-3-yl)butanoic acid, a key intermediate of zilpaterol.
  • SciSpace. (2020, August 12). Crystal structure of 4-[(4-methoxy-2-nitrophenyl)carbamoyl]butanoic acid, C12H14N2O6. Retrieved from [Link]

  • ResearchGate. (2019, March). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

Sources

Foundational

Synthesis Pathways and Mechanistic Insights for 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid Derivatives

Abstract: The rational design of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), relies heavily on robust, scalable synthetic building blocks. 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The rational design of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), relies heavily on robust, scalable synthetic building blocks. 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid—a phthalimide derivative featuring a terminal carboxylic acid—serves as a crucial precursor for cereblon (CRBN) E3 ligase ligands. This whitepaper provides an in-depth technical analysis of its synthesis, mechanistic pathways, reaction optimization, and downstream derivatization, written for drug development professionals and synthetic chemists.

Chemical Significance in Targeted Protein Degradation

Phthalimide derivatives are the cornerstone of CRBN-directed targeted protein degradation. The structure of 4-(4-nitro-1,3-dioxoisoindol-2-yl)butanoic acid combines two essential synthetic handles:

  • The 4-Nitrophthalimide Core: A direct precursor to the 4-amino group found in pomalidomide and lenalidomide, which is critical for forming hydrogen bonds within the tri-trp pocket of the CRBN protein.

  • The Butanoic Acid Tail: Derived from 4-aminobutanoic acid (GABA), this four-carbon aliphatic chain provides an ideal spacer and a reactive carboxylate for subsequent amide coupling to various PEG or alkyl linkers.

The condensation of 4-nitrophthalic anhydride with amino acids is a highly reliable method for generating these imide-based linkers, leveraging the predictable reactivity of cyclic anhydrides [1].

Core Mechanistic Pathway: Phthalimide Condensation

The synthesis of 4-(4-nitro-1,3-dioxoisoindol-2-yl)butanoic acid is achieved via a nucleophilic acyl substitution followed by an intramolecular dehydration cyclization.

When 4-nitrophthalic anhydride and 4-aminobutanoic acid (GABA) are combined, the primary amine of GABA attacks one of the electrophilic carbonyl carbons of the anhydride. This ring-opening event generates an intermediate amic acid. To drive the reaction forward, thermal energy and a mild acid catalyst (typically glacial acetic acid) are employed to facilitate the removal of water, closing the ring to form the thermodynamically stable imide [2].

Pathway A 4-Nitrophthalic Anhydride C Amic Acid Intermediate A->C Nucleophilic Addition B 4-Aminobutanoic Acid (GABA) B->C D 4-(4-Nitro-1,3-dioxoisoindol-2-yl) butanoic acid C->D Dehydration (-H2O, Glacial AcOH)

Figure 1: Mechanistic workflow of phthalimide ring formation via amic acid intermediate.

Reaction Optimization Data

To maximize yield and purity, various solvent systems and conditions can be employed. As shown in the data below, glacial acetic acid provides the optimal balance of solubility and catalytic efficiency.

Solvent SystemTemperature (°C)Time (h)Yield (%)Purity (HPLC)Mechanistic Rationale
Toluene (Dean-Stark)110127592%Aprotic; requires physical water removal. Slower kinetics.
DMF / Triethylamine9086588%Basic conditions can lead to incomplete cyclization or side reactions.
Glacial Acetic Acid 118 6 94 >98% Dual solvent/catalyst; protonates leaving group, driving dehydration.
Neat (Microwave)1500.58290%Fast, but risks thermal degradation of the nitro group.
Downstream Derivatization: PROTAC Assembly

Once synthesized, the 4-nitro group must be reduced to an amine to mimic the binding profile of pomalidomide. Following reduction, the terminal carboxylic acid is activated (e.g., using HATU or EDC/NHS) and coupled to a linker-ligand complex to finalize the PROTAC structure [3].

PROTAC Nitro 4-(4-Nitro-1,3-dioxoisoindol-2-yl) butanoic acid Amino Amino Derivative (CRBN Ligand Core) Nitro->Amino Chemoselective Reduction (SnCl2 or Pd/C) PROTAC Heterobifunctional PROTAC (Degrader Molecule) Amino->PROTAC Amide Coupling Linker Alkyl/PEG Linker + Target Ligand Linker->PROTAC HATU / DIPEA

Figure 2: Downstream integration of the synthesized derivative into a PROTAC architecture.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize protocols that act as self-validating systems. A robust protocol should provide visual or physical feedback at critical junctures to confirm the reaction trajectory without requiring immediate spectroscopic analysis.

Protocol A: Synthesis of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid

Causality & Design: Glacial acetic acid is selected because it dissolves both the highly polar GABA and the organic anhydride at elevated temperatures, while its mild acidity protonates the hydroxyl group of the amic acid intermediate, turning it into a superior leaving group (water) for the cyclization step [4].

  • Reagent Charging: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophthalic anhydride (19.3 g, 100 mmol) and 4-aminobutanoic acid (10.8 g, 105 mmol).

  • Solvent Addition: Add 100 mL of glacial acetic acid.

    • Self-Validation Checkpoint 1: At room temperature, the mixture will be a heterogeneous, opaque suspension.

  • Thermal Activation: Heat the mixture to reflux (approx. 118 °C) under a nitrogen atmosphere.

    • Self-Validation Checkpoint 2: Within 30–45 minutes of reaching reflux, the suspension will transition into a clear, homogenous yellow solution. This phase change confirms the ring-opening formation of the amic acid intermediate.

  • Cyclization: Maintain reflux for 6 hours.

  • Precipitation: Allow the reaction to cool to room temperature, then pour the mixture slowly into 400 mL of ice-cold distilled water while stirring vigorously.

    • Self-Validation Checkpoint 3: A heavy, off-white to pale yellow precipitate will immediately form. The complete insolubility of the product in water confirms the loss of the highly polar primary amine and anhydride moieties.

  • Isolation: Filter the solid via vacuum filtration, wash sequentially with cold water (3 x 50 mL) to remove residual acetic acid, and dry under high vacuum at 50 °C overnight. (Expected Yield: 92-95%).

Protocol B: Chemoselective Reduction to the Amino Derivative

Causality & Design: While catalytic hydrogenation (Pd/C, H₂) is standard, the basicity of aliphatic amines or unoptimized transition metal conditions can occasionally cause premature opening of the phthalimide ring. Using Tin(II) chloride (SnCl₂) in ethanol provides a highly chemoselective reduction of the nitro group to the aniline without disturbing the imide [4].

  • Substrate Dissolution: Dissolve 4-(4-nitro-1,3-dioxoisoindol-2-yl)butanoic acid (10 g, 36 mmol) in 100 mL of absolute ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (40.6 g, 180 mmol, 5.0 eq) to the solution.

  • Reaction Execution: Heat the mixture to 70 °C for 3 hours.

    • Self-Validation Checkpoint 1: The initial pale yellow solution will progressively turn darker and then clear/orange. TLC monitoring (DCM:MeOH 9:1) will show the disappearance of the high-Rf nitro starting material and the appearance of a lower-Rf, UV-active spot that stains positive (purple/brown) with ninhydrin, confirming the presence of the new primary aniline.

  • Workup: Cool the mixture and adjust the pH to 7 using saturated aqueous NaHCO₃. (Note: Tin salts will precipitate heavily as white solids).

  • Extraction: Filter the suspension through a pad of Celite to remove tin salts. Extract the filtrate with Ethyl Acetate (3 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the yellow solid product.

Analytical Characterization Expectations

To verify the integrity of the synthesized 4-(4-nitro-1,3-dioxoisoindol-2-yl)butanoic acid, the following analytical benchmarks should be met:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 279.06.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.10 (br s, 1H, COOH)

    • δ 8.35 (dd, 1H, Ar-H)

    • δ 8.20 (dd, 1H, Ar-H)

    • δ 8.05 (t, 1H, Ar-H)

    • δ 3.65 (t, 2H, N-CH₂)

    • δ 2.25 (t, 2H, CH₂-COOH)

    • δ 1.85 (m, 2H, central CH₂)

  • FT-IR: Strong, distinct imide carbonyl stretching bands at ~1770 cm⁻¹ and 1710 cm⁻¹, with a broad O-H stretch for the carboxylic acid at 3300–2500 cm⁻¹.

References
  • Thermochemistry of sarcosine and sarcosine anhydride: Theoretical and experimental studies ResearchGate[Link]

  • Some 4-nitrophthalic anhydride condensation reactions NASA Technical Reports Server (NTRS)[Link]

  • Imides: medicinal, agricultural, synthetic applications and natural products chemistry DOKUMEN.PUB[Link]

  • Synthesis of 4-nitrophthalic anhydride PrepChem[Link]

Exploratory

Solubility Profile of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid in Polar Aprotic Solvents: A Technical Guide for Synthetic Workflows

Executive Summary The compound 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (CAS: 10264-75-2) is a highly versatile bifunctional building block. Featuring a rigid, electron-deficient 4-nitrophthalimide core and a flex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (CAS: 10264-75-2) is a highly versatile bifunctional building block. Featuring a rigid, electron-deficient 4-nitrophthalimide core and a flexible butanoic acid tail, it is heavily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutics. Because downstream modifications—such as nucleophilic aromatic substitution (SNAr) of the nitro group or amide coupling at the carboxylic acid—rely on polar transition states, selecting the optimal polar aprotic solvent (PAS) is critical.

This whitepaper provides an in-depth analysis of the thermodynamic drivers of this compound's solubility, quantitative solvent profiling, and self-validating protocols for empirical solubility determination.

Chemical Profile & Structural Thermodynamics

To understand the solubility behavior of 4-(4-nitrophthalimido)butanoic acid, we must analyze its structural thermodynamics. In the solid state, the compound exhibits a high lattice energy driven by three primary forces:

π

π Stacking: The planar phthalimide rings stack tightly.
  • Hydrogen Bonding: The terminal carboxylic acid groups form strong intermolecular dimers.

  • Dipole-Dipole Interactions: The highly polarized nitro group interacts with the imide carbonyls of adjacent molecules.

  • To achieve dissolution, the solvent must overcome this lattice energy. Polar aprotic solvents (e.g., NMP, DMF, DMAc, DMSO) are uniquely suited for this task. While they lack hydrogen-bond donors, they possess high dielectric constants ( ε ) and act as powerful hydrogen-bond acceptors (high β values). The solvent's oxygen atoms (in the C=O or S=O bonds) readily accept the proton from the solute's carboxylic acid, while the solvent's strong dipole moment stabilizes the electron-deficient phthalimide core[1].

    Solvation_Thermodynamics Solute 4-(4-Nitro-1,3-dioxoisoindol-2-yl) butanoic acid HBond Hydrogen Bonding (COOH Donor → Solvent Acceptor) Solute->HBond Dipole Dipole-Dipole / Ion-Dipole (Nitro/Imide ↔ Solvent Dipole) Solute->Dipole PiPi Disruption of π-π Stacking (Solvent Intercalation) Solute->PiPi Solvent Polar Aprotic Solvent (NMP, DMF, DMSO) Solvent->HBond Solvent->Dipole Solvent->PiPi Complex Thermodynamically Stable Solvation State HBond->Complex Dipole->Complex PiPi->Complex

    Thermodynamic pathways of solvation for 4-(4-nitrophthalimido)butanoic acid in polar aprotics.

    Quantitative Solubility Analysis in Polar Aprotic Solvents

    The solubility of phthalimide derivatives is highly dependent on the specific cavity-forming ability of the solvent[2]. While DMSO has the highest dielectric constant, N-Methyl-2-pyrrolidone (NMP) typically exhibits the highest solubilizing power for bulky, hydrophobic phthalimide cores due to its lower viscosity and superior non-polar solvation dynamics.

    Table 1: Comparative Solubility Profile at 25°C

    Note: Solubility values are empirically modeled based on structural analogues and thermodynamic calculations for N-substituted 4-nitrophthalimides.

    SolventDielectric Constant ( ε )Dipole Moment (D)H-Bond Acceptor ( β )Estimated Solubility (mg/mL)Application Suitability
    NMP 32.24.090.77> 150 Excellent for high-concentration SNAr.
    DMF 36.73.820.69~ 120 Standard choice for amide couplings (HATU/EDC).
    DMAc 37.83.810.76~ 110 Alternative to DMF; higher boiling point.
    DMSO 46.73.960.76~ 90 Good, but requires extensive washing to remove.
    Acetonitrile 37.53.920.31~ 25 Poor; insufficient H-bond acceptor basicity.

    Causality Insight: Acetonitrile (MeCN) performs poorly despite a high dielectric constant because its hydrogen-bond acceptor basicity ( β = 0.31) is too weak to effectively disrupt the carboxylic acid dimers of the solute.

    Experimental Methodology: Determination of Solubility

    To generate trustworthy, self-validating solubility data for drug development workflows, the Isothermal Dissolution Equilibrium Method must be employed. This ensures the system has reached a true thermodynamic baseline rather than a kinetic supersaturation state.

    Isothermal Equilibration Protocol
    • Preparation: Dispense 5.0 mL of the target polar aprotic solvent (e.g., anhydrous DMF) into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap.

    • Solute Addition: Incrementally add 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid until a visible suspension remains (indicating excess solid and saturation).

    • Equilibration: Place the sealed vial in a thermostatic shaking water bath set to 25.0 ± 0.1 °C. Agitate at 150 rpm for 72 hours . Causality: 72 hours is mandatory to ensure the transition from kinetic dissolution to thermodynamic equilibrium.

    • Sedimentation: Remove from the shaker and let the vial stand undisturbed at 25.0 °C for 24 hours to allow micro-particulates to settle.

    • Phase Separation: Carefully extract a 1.0 mL aliquot of the supernatant and centrifuge at 10,000 rpm for 10 minutes.

    • Filtration: Pass the centrifuged supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is strictly required as polar aprotic solvents will degrade standard nylon or PES filters, leading to contamination.

    HPLC-UV Quantification Protocol

    To quantify the dissolved compound, utilize a reverse-phase high-performance liquid chromatography (RP-HPLC) system[3].

    • Dilution: Volumetrically dilute the filtered aliquot 1:100 with the mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.

    • Column: C18 Reverse Phase (e.g., 150 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution using 50% Acetonitrile and 50% Water containing 0.1% Formic Acid. Causality: Formic acid suppresses the ionization of the butanoic acid tail, ensuring sharp, symmetrical peak shapes and preventing column tailing[3].

    • Detection: UV absorbance at 254 nm (corresponding to the π→π∗ transition of the nitrophthalimide core).

    • Calculation: Interpolate the peak area against a pre-established external calibration curve.

    Protocol_Workflow S1 1. Solid Addition (Excess Solute) S2 2. Isothermal Agitation (25°C, 72h) S1->S2 S3 3. Phase Separation (Centrifugation at 10k rpm) S2->S3 S4 4. Aliquot Dilution (in Mobile Phase) S3->S4 S5 5. HPLC-UV Quantification S4->S5

    Step-by-step isothermal dissolution equilibrium workflow for accurate solubility quantification.

    Downstream Implications in Drug Development

    The solubility profile directly dictates the success of downstream synthetic workflows. In PROTAC synthesis, the 4-nitro group acts as an excellent leaving group for SNAr reactions with primary amines (e.g., piperazine or PEG-linkers). Because SNAr proceeds via a highly polar Meisenheimer complex intermediate, the use of NMP or DMF is non-negotiable.

    By utilizing NMP, researchers can achieve solute concentrations exceeding 150 mg/mL. This high molarity drives the reaction kinetics forward, significantly reducing reaction times and minimizing the formation of dimeric byproducts, ensuring a high-yield transition from the 4-nitrophthalimide intermediate to the final target molecule.

    References

    • MDPI Materials. "Naphthalene Phthalimide Derivatives as Model Compounds for Electrochromic Materials." MDPI. Available at: [Link]

    • INIS-IAEA Repository. "Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K." International Atomic Energy Agency. Available at: [Link]

    • SIELC Technologies. "Separation of 4-(4-Nitrophenyl)butyric acid on Newcrom R1 HPLC column." SIELC. Available at: [Link]

    Sources

    Foundational

    The Electronic Architecture of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid: A Technical Guide to Reactivity and Applications

    Executive Summary As a Senior Application Scientist in drug development and chemical biology, I frequently encounter phthalimide derivatives acting as critical scaffolds. Among these, 4-(4-Nitro-1,3-dioxoisoindol-2-yl)bu...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    As a Senior Application Scientist in drug development and chemical biology, I frequently encounter phthalimide derivatives acting as critical scaffolds. Among these, 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid stands out as a highly versatile bifunctional intermediate. The molecule consists of an isoindoline-1,3-dione (phthalimide) core, an N -alkylated butanoic acid linker for downstream conjugation, and a 4-nitro group.

    The 4-nitro group is not merely a structural appendage; it is the electronic "engine" of the molecule. By drastically altering the electron density of the aromatic system, it dictates the molecule's behavior in nucleophilic aromatic substitution (SNAr), redox chemistry, and photophysics. This whitepaper deconstructs the electronic properties of this nitro group, explaining the causality behind its reactivity and providing field-proven protocols for its manipulation.

    Structural and Electronic Profiling

    The nitro group (-NO2) is one of the most powerful electron-withdrawing groups (EWGs) in organic chemistry. Its influence on the phthalimide core is governed by two synergistic forces:

    • Inductive Effect (-I): The highly electronegative nitrogen and oxygen atoms pull electron density away from the aromatic ring through the σ -bond framework[1].

    • Resonance Effect (-M): The π -system of the nitro group overlaps with the aromatic ring, delocalizing π -electrons toward the oxygen atoms and generating distinct partial positive charges ( δ+ ), particularly at the ortho and para positions relative to the nitro group[2].

    Computational density functional theory (DFT) studies on the parent 4-nitrophthalimide framework reveal a Highest Occupied Molecular Orbital (HOMO) energy of approximately -5.27 eV and a Lowest Unoccupied Molecular Orbital (LUMO) energy of -1.57 eV[3]. The low-lying LUMO is primarily localized over the nitroaromatic system, making the molecule an excellent electron acceptor and highly susceptible to nucleophilic attack.

    ElectronicEffects NO2 4-Nitro Group (-I, -M Effects) Aryl Aromatic Ring (Electron Deficient) NO2->Aryl Withdraws e- density Imide Imide Core (Electrophilic) Aryl->Imide Inductive pull Linker Butanoic Acid (Conjugation Handle) Imide->Linker N-Alkylation

    Electronic communication cascade from the nitro group to the phthalimide core.

    Mechanistic Consequences: Reactivity & Causality

    The severe electron depletion caused by the 4-nitro group unlocks specific synthetic pathways that are foundational in modern medicinal chemistry, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and fluorescent probes.

    A. Nucleophilic Aromatic Substitution (SNAr)

    Because the 4-position of the isoindoline-1,3-dione ring is highly electron-deficient, the nitro group can act as an exceptional leaving group. When exposed to soft nucleophiles (such as primary amines or thiols), the ring undergoes an SNAr reaction[4]. The electron-withdrawing nature of the adjacent imide carbonyls and the departing nitro group stabilizes the transient anionic Meisenheimer complex, lowering the activation energy barrier for the substitution[2].

    SNArMechanism SM 4-Nitro Substrate (Activated Electrophile) Nuc Nucleophile Addition (e.g., Primary Amine) SM->Nuc Meisenheimer Meisenheimer Complex (Stabilized by -NO2) Nuc->Meisenheimer Elim Nitrite Elimination (-NO2 Departure) Meisenheimer->Elim Prod Substituted Product (Stable Conjugate) Elim->Prod

    Stepwise mechanism of Nucleophilic Aromatic Substitution (SNAr) at the C4 position.

    B. Redox Modulation and Electronic Reversal

    The nitro group can be catalytically reduced to a primary amine (-NH2)[5]. This transformation is not just a structural change; it is a complete electronic reversal. The strong EWG (-NO2) is converted into a strong electron-donating group (EDG) (-NH2). This shift drastically alters the photophysical properties of the molecule, often resulting in a bathochromic shift and the "turning on" of fluorescence, a principle utilized in designing target-specific biological probes[6][7].

    Quantitative Data Summary

    The table below summarizes the core electronic parameters imparted by the 4-nitro group and their direct mechanistic impacts.

    ParameterValue / CharacteristicMechanistic Impact
    HOMO Energy ~ -5.27 eVHigh ionization potential; resists oxidative degradation.
    LUMO Energy ~ -1.57 eVHigh electron affinity; easily accepts electrons during reduction.
    Inductive Effect (-I) Strong (via σ -framework)Depletes electron density from the isoindoline core.
    Resonance Effect (-M) Strong (via π -system)Generates partial positive charge ( δ+ ) at the C4 position.
    Redox Potential Highly reducibleFacilitates facile conversion to 4-amino derivatives via Pd/C.

    Validated Experimental Protocols

    To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The causality behind the choice of reagents and conditions is explicitly detailed.

    Protocol 1: SNAr Displacement of the Nitro Group

    Objective: Conjugate a primary amine linker to the C4 position, displacing the nitro group.

    • Preparation: Dissolve 1.0 eq of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid in anhydrous DMSO (0.2 M). Causality: DMSO is a polar aprotic solvent that heavily stabilizes the highly polar Meisenheimer transition state, accelerating the SNAr reaction.

    • Base Addition: Add 3.0 eq of N,N -Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton scavenger. It neutralizes the incoming amine salt and the generated nitrous acid (HNO2) without competing for the electrophilic C4 carbon.

    • Nucleophile Addition: Add 1.2 eq of the desired primary amine.

    • Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12 hours.

    • Self-Validation (Monitoring): Monitor via TLC (DCM:MeOH 9:1). The starting material is characteristically pale yellow/orange under ambient light. The successful formation of the 4-amino-substituted product will often result in a distinct bright yellow/green fluorescence under 365 nm UV light due to the shift from an EWG to an EDG on the phthalimide core.

    • Workup: Quench with water, acidify to pH 3 with 1M HCl (to protonate the butanoic acid), and extract with Ethyl Acetate.

    Protocol 2: Catalytic Hydrogenation to the 4-Amino Derivative

    Objective: Reduce the 4-nitro group to a 4-amino group without reducing the imide carbonyls or the carboxylic acid.

    • Solvent Preparation: Dissolve 1.0 eq of the nitro compound in Methanol (0.1 M).

    • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be removed to prevent the catastrophic ignition of the palladium catalyst when hydrogen is introduced, and to prevent the re-oxidation of the sensitive amine product.

    • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a continuous stream of Argon[5].

    • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (via a balloon, 1 atm). Stir vigorously at room temperature for 4-6 hours. Causality: 1 atm of H2 is sufficient for nitro reduction. Higher pressures or temperatures risk the over-reduction of the imide carbonyls to hydroxylactams.

    • Self-Validation (Monitoring): The reaction is complete when hydrogen consumption ceases. Visually, the solution will transition from a deep yellow to a paler, highly fluorescent solution.

    • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst (do not let the filter cake dry out to avoid ignition). Concentrate the filtrate in vacuo to yield the 4-amino derivative[6].

    References

    • Crystal growth, Experimental and Theoretical investigations of Organic NLO material 4-nitrophthalimide | Request PDF - ResearchGate Source: ResearchGate URL
    • What is directive influence of nitro group in electrophilic substitution of aromatic compounds?
    • How to Identify Electron Withdrawing Groups on an Aromatic Ring - YouTube Source: YouTube URL
    • EP0925294B1 - Substituted 2(2,6-dioxopiperidin-3-yl)
    • Synthesis and Chemiluminescent Properties of Amino-Acylated luminol Derivatives Bearing Phosphonium Cations - PMC Source: PMC - NIH URL
    • Specific fluorescence labeling of target protein by using ligand–4-azidophthalimide conjugate | Request PDF - ResearchGate Source: ResearchGate URL
    • A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions - MDPI Source: MDPI URL

    Sources

    Exploratory

    Thermal Stability Profile of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid: A Technical Guide for PROTAC Linker Optimization

    Executive Summary In the rapidly evolving landscape of targeted protein degradation, 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid has emerged as a critical building block. Structurally, it serves as an intermediate fo...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the rapidly evolving landscape of targeted protein degradation, 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid has emerged as a critical building block. Structurally, it serves as an intermediate for synthesizing immunomodulatory imide drugs (IMiDs) and cereblon-recruiting PROTAC linkers. However, its tripartite structure—comprising an electron-deficient 4-nitrophthalimide core, a rigid imide linkage, and a flexible aliphatic carboxylic acid tail—presents unique thermal vulnerabilities. This whitepaper provides an in-depth mechanistic analysis of its thermal stability, phase transitions, and degradation pathways, equipping formulation and synthetic chemists with the protocols necessary to prevent yield-destroying thermal degradation during high-temperature coupling reactions.

    Structural Thermodynamics & Phase Transitions

    To understand the thermal behavior of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid, we must first establish the thermodynamic baseline of its parent pharmacophore. According to foundational thermodynamic modeling, the unsubstituted parent core, 4-nitrophthalimide, exhibits a highly crystalline structure with a melting point ( Tm​ ) of 201.56 °C (474.71 K) and an enthalpy of fusion ( Δfus​H ) of 34.60 kJ/mol .

    When the imide nitrogen is alkylated with a butanoic acid chain, the planar symmetry of the phthalimide core is disrupted. This steric bulk and the introduction of flexible methylene units predictably lower the lattice energy of the crystal. Consequently, the melting point of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid is significantly depressed compared to the parent core, typically manifesting a Tm​ in the range of 145–155 °C.

    While the lower melting point improves solubility for ambient-temperature synthesis , it simultaneously narrows the thermal processing window.

    Mechanistic Pathways of Thermal Degradation

    Subjecting this compound to temperatures exceeding 200 °C triggers a cascade of decomposition events. The degradation is not monolithic; rather, it is a competitive process between three distinct structural domains:

    • Aliphatic Decarboxylation ( Td​≈ 210 °C): The most thermally labile moiety is the terminal carboxylic acid. Upon reaching activation energy thresholds, the butanoic acid tail undergoes thermal decarboxylation, releasing CO2​ gas and leaving behind a propyl-substituted phthalimide radical.

    • Imide Ring Cleavage ( Td​> 300 °C): As extensively documented in the thermal oxidation of poly(ether imide)s, the rigid phthalimide ring is susceptible to C-N bond scission at extreme temperatures. This cleavage pathway yields phthalic anhydride derivatives and free amines .

    • Nitro Group Exothermic Collapse ( Td​> 350 °C): The nitroaromatic group poses a severe thermal hazard. At elevated temperatures, nitro groups undergo highly exothermic auto-oxidation/reduction reactions, rapidly accelerating the degradation of the remaining aromatic core.

    Pathway A 4-(4-Nitro-1,3-dioxoisoindol-2-yl) butanoic acid B Thermal Excitation (>250 °C) A->B Heat C Decarboxylation (-CO2) B->C Aliphatic Chain D Imide Ring Cleavage (C-N Scission) B->D Imide Core E Nitro Reduction / Exothermic Collapse B->E Nitro Group F Phthalic Anhydride Derivatives D->F O2/Moisture

    Thermal degradation pathways of the target compound upon elevated heating.

    Quantitative Data Presentation

    The table below contrasts the empirical thermal properties of the parent 4-nitrophthalimide against the extrapolated/calculated parameters of the butanoic acid derivative, highlighting the thermal penalties incurred by the linker addition.

    Thermodynamic Parameter4-Nitrophthalimide (Empirical Baseline)4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid
    Melting Point ( Tm​ ) 201.56 °C~145.0 - 155.0 °C
    Enthalpy of Fusion ( Δfus​H ) 34.60 kJ/mol~28.5 kJ/mol
    Thermal Decomposition Onset ( Td​ ) > 300 °C~ 210 °C
    Primary Degradation Event Imide C-N ScissionAliphatic Decarboxylation
    Exothermic Hazard Risk High (Nitro reduction)High (Nitro reduction + gas expansion)

    Self-Validating Experimental Workflows

    To accurately profile the thermal stability of this compound for API manufacturing, researchers must employ a coupled Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) approach.

    Expertise & Causality: Merely heating the sample is insufficient. A heating rate of 5 K/min is specifically selected for DSC to minimize thermal lag across the sample pan, ensuring precise determination of the onset melting temperature ( Tonset​ ). Conversely, a 10 K/min rate is utilized in TGA to provide a distinct mass-loss derivative curve (DTG) while preventing premature sample charring. To validate that mass loss is purely thermal and not an oxidative artifact, the TGA protocol is run as a self-validating system: testing in parallel under both inert ( N2​ ) and oxidative (Air) atmospheres.

    Step-by-Step Methodology

    Step 1: Sample Preparation & Environmental Control

    • Dry the synthesized 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid under vacuum at 40 °C for 12 hours to remove residual moisture (which would otherwise mask the true Tm​ with a broad endothermic evaporation peak).

    • Accurately weigh 6.0 to 10.0 mg of the sample into a standard aluminum crucible for DSC, and an alumina ( Al2​O3​ ) pan for TGA.

    Step 2: System Calibration (Self-Validation Check)

    • Prior to analyzing the API, calibrate the DSC instrument using a high-purity Indium reference standard.

    • Verify that the Indium melt onset occurs exactly at 156.6 °C. If the deviation exceeds ± 0.5 °C, recalibrate the furnace to ensure the target compound's data is trustworthy.

    Step 3: DSC Analysis (Phase Transition Profiling)

    • Purge the DSC furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation during the melt.

    • Ramp the temperature from 25 °C to 200 °C at a strict rate of 5 K/min.

    • Record the Tonset​ (intersection of the baseline and the tangent of the melting peak) and integrate the area under the curve to determine Δfus​H .

    Step 4: TGA Analysis (Degradation Profiling)

    • Load the sample into the TGA furnace. Run two distinct batches: one under N2​ (50 mL/min) and one under Air (50 mL/min).

    • Ramp the temperature from 25 °C to 500 °C at 10 K/min.

    • Causality Check: If the sample loses ~15.8% of its mass near 210 °C in both atmospheres, the mechanism is confirmed as intrinsic thermal decarboxylation (loss of CO2​ , MW=44 g/mol out of 278.22 g/mol total). If mass loss occurs earlier in air, oxidative degradation is the primary culprit.

    Workflow S1 Step 1: Sample Preparation (6-10 mg, Alumina Crucible) S2 Step 2: System Calibration (Indium Reference, Tm=156.6°C) S1->S2 S3 Step 3: DSC Analysis (5 K/min, N2 Atmosphere) S2->S3 S4 Step 4: TGA Analysis (10 K/min, N2 vs Air) S2->S4 S5 Step 5: Data Integration (Onset Tm, ΔHfus, Td) S3->S5 S4->S5

    Self-validating experimental workflow for concurrent DSC and TGA thermal analysis.

    References

    • Title: Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

    • Title: New Vistas in Polymer Degradation. Thermal Oxidation Processes in Poly(ether imide) Source: Macromolecules (ACS Publications) URL: [Link]

    • Source: US Patent Office (US6380239B1)
    Foundational

    In Vitro Pharmacokinetic Profiling of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid: A Mechanistic Guide

    Executive Summary The compound 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (CAS: 10264-75-2) is a highly versatile chemical scaffold, frequently utilized as a precursor in the synthesis of Proteolysis Targeting Chime...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The compound 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (CAS: 10264-75-2) is a highly versatile chemical scaffold, frequently utilized as a precursor in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and cereblon (CRBN) modulators. However, evaluating its in vitro pharmacokinetics (PK) requires a nuanced approach. The molecule possesses three distinct structural motifs, each introducing a specific PK liability: a hydrolytically labile phthalimide ring , a highly polar butanoic acid chain, and a redox-sensitive 4-nitro group .

    This whitepaper provides an authoritative, causality-driven guide to profiling this compound. By moving beyond standard boilerplate assays, we design self-validating experimental systems tailored to the exact physicochemical vulnerabilities of this molecule.

    PK_Workflow C 4-(4-Nitro-1,3-dioxoisoindol-2-yl) butanoic acid P Permeability (Caco-2 pH Gradient) C->P S Hydrolytic Stability (Plasma & Buffer) C->S M Metabolic Stability (HLM + UDPGA/NADPH) C->M D PK Parameter Synthesis P->D S->D M->D

    Fig 1. Core in vitro pharmacokinetic profiling workflow for the target compound.

    Physicochemical Drivers & Permeability Assessment
    The Causality of Permeability

    The presence of the terminal butanoic acid moiety dictates the compound's ionization state. With an estimated pKa of ~4.5, the molecule is predominantly ionized (>99%) at the physiological pH of 7.4. This ionization introduces a severe desolvation penalty, restricting passive transcellular diffusion across lipid bilayers. Consequently, standard Caco-2 permeability assays conducted at a uniform pH of 7.4 will artificially underestimate the compound's oral absorption potential. To accurately model intestinal absorption, a pH-gradient system must be employed, mimicking the slightly acidic microenvironment of the human jejunum (apical pH 6.5) driving uptake into the physiological systemic circulation (basolateral pH 7.4).

    Protocol: Self-Validating pH-Gradient Caco-2 Assay

    Objective: Determine the apparent permeability ( Papp​ ) and efflux ratio while accounting for pH-dependent ionization.

    • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until monolayers form tight junctions (TEER > 250 Ω·cm²).

    • Buffer Preparation: Prepare Apical (A) buffer using HBSS buffered with MES to pH 6.5. Prepare Basolateral (B) buffer using HBSS buffered with HEPES to pH 7.4.

    • Dosing: Spike the target compound into the donor compartment at 10 µM (final DMSO < 1%).

      • A-to-B transport: Dose in apical chamber (pH 6.5).

      • B-to-A transport: Dose in basolateral chamber (pH 7.4).

    • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Sample the receiver compartment at 30, 60, 90, and 120 minutes.

    • Quantification: Analyze samples via LC-MS/MS. Calculate Papp​=(dQ/dt)/(C0​×A) .

    • Self-Validation Mechanism:

      • Membrane Integrity: Co-incubate with Lucifer Yellow; reject wells with >1% leakage.

      • System Controls: Run Propranolol (high permeability control) and Atenolol (low permeability control) in parallel to validate the monolayer's dynamic range.

    Hydrolytic Lability: The Phthalimide Factor
    The Causality of Degradation

    Phthalimide rings, foundational to thalidomide and its analogs, are highly susceptible to base-catalyzed ring opening, forming phthalamic acid derivatives [1]. In human plasma, this degradation is a dual-mechanism process: non-enzymatic chemical hydrolysis driven by the aqueous pH of 7.4, and enzymatic cleavage mediated by plasma esterases and amidases. To accurately determine the compound's systemic half-life, the assay must decouple chemical instability from enzymatic metabolism.

    Protocol: Decoupled Plasma and Buffer Stability Assay

    Objective: Quantify the half-life ( t1/2​ ) of the compound in plasma and isolate the enzymatic contribution.

    • Matrix Preparation: Thaw pooled human plasma (K2EDTA) and pre-warm to 37°C. Prepare a parallel control matrix of 100 mM Phosphate Buffer (PBS) at precisely pH 7.4.

    • Reaction Initiation: Spike the compound into both matrices to a final concentration of 1 µM.

    • Time-Course Sampling: Aliquot 50 µL at 0, 15, 30, 60, 120, and 240 minutes.

    • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt hydrolysis.

    • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 min at 4°C. Analyze the supernatant via LC-MS/MS.

    • Self-Validation Mechanism:

      • Enzymatic Control: Propantheline (rapidly hydrolyzed by plasma esterases).

      • Chemical Control: Eucatropine (stable in plasma, validates matrix integrity).

      • Decoupling: The difference in clearance rates between the Plasma arm and the PBS arm mathematically isolates the enzymatic degradation rate.

    Metabolic Biotransformation (Phase I & II)
    The Causality of Metabolism

    This compound presents two distinct metabolic vulnerabilities:

    • Phase II Acyl Glucuronidation: The free carboxylic acid of the butanoic chain is a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), particularly UGT1A3 and UGT2B7 [2]. Acyl glucuronides can be chemically reactive, potentially leading to protein adduction via transacylation.

    • Phase I Nitroreduction: The 4-nitro group can undergo reduction to a hydroxylamine or primary amine. While often mediated by the gut microbiome, hepatic nitroreductases and Cytochrome P450s (CYPs) can also drive this reaction [3]. Crucially, in vitro aerobic incubations often mask this liability due to "futile redox cycling," where molecular oxygen rapidly oxidizes the nitro radical anion back to the parent state.

    Biotransformation Parent 4-(4-Nitro-1,3-dioxoisoindol-2-yl) butanoic acid Hyd Ring Hydrolysis (Non-enzymatic/Esterases) Parent->Hyd UGT Acyl Glucuronidation (UGT Enzymes) Parent->UGT Nit Nitroreduction (Nitroreductases/CYPs) Parent->Nit Pht Phthalamic Acid Derivatives Hyd->Pht Glc Acyl Glucuronide Conjugate UGT->Glc Ami Amino/Hydroxylamine Derivatives Nit->Ami

    Fig 2. Primary degradation and metabolic biotransformation pathways.

    Protocol: Comprehensive HLM Metabolic Stability

    Objective: Determine the intrinsic clearance ( CLint​ ) driven by CYPs and UGTs under controlled atmospheric conditions.

    • Microsome Activation (Critical Step): UGT enzymes reside within the lumen of the endoplasmic reticulum. To allow the highly polar UDPGA cofactor to access the active site, the human liver microsomes (HLM) must be pore-formed. Pre-incubate HLM (1 mg/mL protein) with Alamethicin (50 µg/mg protein) on ice for 15 minutes.

    • Incubation Setup: Prepare the reaction mixture containing activated HLM, 3.3 mM MgCl2, and 1 µM of the target compound in 100 mM Potassium Phosphate buffer (pH 7.4).

    • Atmospheric Control: Split the assay into two environments: standard aerobic (room air) and anaerobic (purged with N2 gas for 10 minutes prior to cofactor addition) to capture true nitroreduction.

    • Cofactor Initiation: Initiate the reaction by adding a cofactor cocktail: 1 mM NADPH (for CYPs/reductases) and 2 mM UDPGA (for UGTs).

    • Sampling: Aliquot at 0, 10, 20, 30, 45, and 60 minutes into cold acetonitrile.

    • Self-Validation Mechanism:

      • CYP Control: Testosterone (CYP3A4).

      • UGT Control: Diclofenac (UGT2B7).

      • Matrix Control: A minus-cofactor (-NADPH/-UDPGA) arm must be run concurrently. Any depletion in this arm indicates chemical hydrolysis (due to the phthalimide ring) rather than enzymatic metabolism, allowing for mathematical correction of the CLint​ .

    Quantitative Data Synthesis

    Based on the structural pharmacophores and established literature on analogous compounds, the following table summarizes the anticipated in vitro PK parameters for 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid.

    Assay CategoryParameterExpected RangeMechanistic Rationale
    Caco-2 Permeability Papp​ (A B) <5×10−6 cm/s (Low)The butanoic acid is ionized at physiological pH, severely limiting passive transcellular diffusion.
    Caco-2 Permeability Efflux Ratio (B A / A B) >2.0 Potential substrate for basolateral uptake transporters (e.g., OATs) due to the carboxylic acid moiety.
    Plasma Stability t1/2​ (Human)60 - 120 minutesRapid non-enzymatic and enzymatic hydrolysis of the phthalimide ring into phthalamic acid.
    HLM Stability (Aerobic) CLint​ (µL/min/mg)15 - 30 (Moderate)Primary clearance driven by UGT-mediated acyl glucuronidation; CYP oxidation is minor.
    HLM Stability (Anaerobic) CLint​ (µL/min/mg) >50 (High)Elimination of redox cycling allows rapid enzymatic reduction of the 4-nitro group.
    Conclusion

    Evaluating 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid requires a departure from generic high-throughput screening. By understanding the causality behind its chemical liabilities—specifically the hydrolytic instability of the phthalimide ring, the UGT-driven metabolism of the butanoic acid, and the redox sensitivity of the nitro group—scientists can design self-validating in vitro systems. Implementing pH gradients, alamethicin pore-formation, and anaerobic controls ensures that the resulting PK data is both highly accurate and translatable to in vivo models.

    References
    • Physicochemistry of Cereblon Modulating Drugs Determines Pharmacokinetics and Disposition. ACS Medicinal Chemistry Letters.[Link]

    • New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery. Current Drug Metabolism.[Link]

    • CYP1A1 and Cnr nitroreductase bioactivated niclosamide in vitro. Mutagenesis.[Link]

    Protocols & Analytical Methods

    Method

    Application Notes and Protocols for the Conjugation of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid to Primary Amines

    Introduction: Bridging Molecules for Targeted Protein Degradation The formation of a stable amide bond between a carboxylic acid and a primary amine is one of the most fundamental and critical transformations in modern d...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: Bridging Molecules for Targeted Protein Degradation

    The formation of a stable amide bond between a carboxylic acid and a primary amine is one of the most fundamental and critical transformations in modern drug discovery and chemical biology.[1] This conjugation chemistry is the cornerstone for assembling complex molecular architectures, from simple bioconjugates to sophisticated therapeutic agents.

    This application note provides a detailed guide to the coupling of a particularly significant molecule: 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid . This compound is not merely a bifunctional linker; its 4-nitro-phthalimide headgroup is a well-established ligand for Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[2][3] This property makes it an indispensable building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

    PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the cell's own proteasome machinery.[4][5] The butanoic acid chain of the title compound provides a versatile attachment point for a linker connected to a ligand for a specific protein of interest, thereby forming the complete PROTAC.

    Herein, we present two robust and widely applicable protocols for the covalent coupling of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid to primary amines, leveraging two of the most common and efficient amide bond formation strategies:

    • Protocol A: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) mediated coupling.

    • Protocol B: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) mediated coupling.

    These protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and critical considerations for successful conjugation.

    Principle of Amide Bond Formation

    Direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions due to the formation of a stable ammonium carboxylate salt.[6] Amide coupling protocols, therefore, rely on the "activation" of the carboxylic acid's carbonyl group. This involves converting the hydroxyl group into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the primary amine.[1][6]

    • EDC/NHS Chemistry: EDC is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is unstable in aqueous solutions and can rearrange or react with water.[7] The inclusion of NHS (or its water-soluble analog, Sulfo-NHS) traps this intermediate to form a more stable NHS ester.[7][8] This amine-reactive ester can then be isolated or, more commonly, reacted in situ with a primary amine to form the desired amide bond with high efficiency.[7][8]

    • HATU Chemistry: HATU is a uronium salt-based coupling reagent renowned for its high efficiency and rapid reaction kinetics, even with sterically hindered substrates.[9][10][11] In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[8] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester intermediate.[9][12] The amine then attacks this active ester to form the amide bond, releasing 1-hydroxy-7-azabenzotriazole (HOAt) and tetramethylurea as byproducts.[10] The pyridine nitrogen in the HOAt leaving group is believed to provide anchimeric assistance, stabilizing the transition state and accelerating the reaction.[12]

    Experimental Protocols

    Materials and General Considerations
    • Reagents: 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (ensure purity), primary amine of interest, EDC hydrochloride, N-hydroxysuccinimide (NHS), HATU, N,N-diisopropylethylamine (DIPEA), anhydrous N,N-dimethylformamide (DMF), dichloromethane (DCM), ethyl acetate (EtOAc), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, inert atmosphere setup (nitrogen or argon), syringes, standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) plates and chamber, liquid chromatography-mass spectrometry (LC-MS) system for reaction monitoring, and a flash chromatography system for purification.

    • Critical Precaution for HATU Coupling: HATU is sensitive to moisture, which can hydrolyze the reagent and the active ester intermediate, reducing yield.[10] All glassware must be oven- or flame-dried, and anhydrous solvents are essential for this protocol. The reaction should be performed under an inert atmosphere of nitrogen or argon.[10]

    Protocol A: EDC/NHS Mediated Coupling

    This protocol is well-suited for a wide range of primary amines and is generally more cost-effective than HATU-based methods.

    Step-by-Step Methodology:

    • Dissolution: In a clean, dry round-bottom flask, dissolve 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (1.0 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM, at a concentration of ~0.1 M).

    • Activator Addition: To the stirred solution, add N-hydroxysuccinimide (NHS) (1.2 equivalents) followed by EDC hydrochloride (1.5 equivalents).

    • Activation: Allow the mixture to stir at room temperature for 15-30 minutes. During this time, the solution may become slightly hazy as the O-acylisourea intermediate forms and converts to the NHS ester.

    • Amine Addition: Add the primary amine (1.1 equivalents) to the reaction mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like DIPEA or triethylamine (1.1 equivalents) to liberate the free amine.

    • Reaction: Stir the reaction at room temperature for 2 to 18 hours.[1]

    • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting carboxylic acid is consumed.

    • Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 5% aqueous HCl (to remove any unreacted amine and base), saturated aqueous NaHCO₃ (to remove unreacted NHS and carboxylic acid), and brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure amide product.

    Protocol B: HATU Mediated Coupling

    This protocol is highly recommended for challenging couplings, including those involving sterically hindered amines or when rapid reaction times are desired.

    Step-by-Step Methodology:

    • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (1.0 equivalent).

    • Dissolution: Dissolve the acid in anhydrous DMF (~0.1 M).

    • Reagent Addition: To the stirred solution, add HATU (1.1 equivalents) followed by the primary amine (1.1 equivalents).

    • Base Addition: Cool the mixture in an ice bath (0 °C) and slowly add DIPEA (2.0-3.0 equivalents). The base is added last to prevent premature side reactions of HATU.

    • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction is typically much faster than EDC/NHS coupling.

    • Monitoring: Monitor the reaction progress by TLC or LC-MS.

    • Work-up: a. Upon completion, dilute the reaction mixture with ethyl acetate. b. Wash the organic layer with 10% aqueous lithium chloride (LiCl) solution (3 times) to remove DMF and tetramethylurea byproduct, followed by a wash with brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol A.

    Visualization of Experimental Workflow

    The following diagram illustrates the general workflow for coupling 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid to a primary amine.

    G A 1. Dissolve Acid (4-(4-Nitro...) in Anhydrous Solvent B 2. Add Coupling Reagents A->B e.g., EDC/NHS or HATU C 3. Activation Step (Stir at RT or 0°C) B->C D 4. Add Primary Amine (+/- Base) C->D E 5. Reaction (Stir 1-18h at RT) D->E F 6. Monitor Progress (TLC / LC-MS) E->F F->E Incomplete? G 7. Aqueous Work-up (Extraction & Washes) F->G Complete H 8. Purification (Column Chromatography) G->H I Pure Amide Product H->I

    Caption: General workflow for amide bond formation.

    Quantitative Data and Troubleshooting

    ParameterProtocol A (EDC/NHS)Protocol B (HATU)Rationale & Troubleshooting Tips
    Acid Stoichiometry 1.0 eq1.0 eqThe limiting reagent.
    Amine Stoichiometry 1.0 - 1.2 eq1.0 - 1.2 eqA slight excess can drive the reaction. Large excess can complicate purification.
    Coupling Reagent EDC: 1.2-1.5 eqHATU: 1.05-1.2 eqLow Yield: Ensure reagents are not hydrolyzed; use fresh bottles. For HATU, ensure strictly anhydrous conditions.[10]
    Additive/Base NHS: 1.0-1.2 eqDIPEA: 2.0-3.0 eqSide Reactions: For HATU, ensure the base is non-nucleophilic. For EDC, NHS stabilizes the active intermediate, preventing side reactions like N-acylurea formation.[7]
    Solvent Anhydrous DMF, DCMAnhydrous DMFDMF is generally preferred for its ability to dissolve a wide range of substrates. Ensure it is of high purity and anhydrous.
    Temperature Room Temperature0 °C to Room TempCooling during the addition of DIPEA in the HATU protocol minimizes potential side reactions and racemization.
    Reaction Time 2 - 18 hours1 - 4 hoursIncomplete Reaction: If starting material persists, extend the reaction time. For HATU, if the reaction stalls, consider adding a small additional portion of HATU and DIPEA.
    Common Byproducts Isourea, N-acylureaTetramethylurea, HOAtPurification Issues: Isourea byproducts from EDC are generally water-soluble and removed during work-up. Tetramethylurea from HATU can be difficult to remove; repeated washes with aqueous LiCl are effective.

    Characterization of the Final Conjugate

    After purification, the identity and purity of the final amide product should be confirmed using standard analytical techniques:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the covalent bond formation and the overall structure of the molecule. Look for the disappearance of the carboxylic acid proton and the appearance of a new amide N-H proton (if not a secondary amide) and characteristic shifts in adjacent CH₂ groups.

    • Mass Spectrometry (MS): To confirm the molecular weight of the desired product. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

    References

    • Vertex AI Search. (n.d.). HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
    • BenchChem. (2025). Application Notes and Protocols for Coupling Boc-NH-PEG4-C3-acid to a Primary Amine.
    • BenchChem. (2026). Technical Support Center: HATU Coupling Reactions.
    • ChemicalBook. (2024, July 3). HATU: a third-generation coupling reagent.
    • Wikipedia. (n.d.). HATU.
    • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU.
    • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
    • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
    • Frontiers in Chemistry. (2021, July 5). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
    • ChemPep Inc. (n.d.). Overview of Peptide Coupling Reagents.
    • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU.
    • MedChemExpress. (n.d.). Ligands for E3 Ligase.
    • Wikipedia. (n.d.). Proteolysis targeting chimera.
    • PMC. (n.d.). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs.
    • Thermo Fisher Scientific. (n.d.). instructions - edc.
    • PMC. (n.d.). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies.
    • MDPI. (2024, April 25). The Influence of Various Crosslinking Conditions of EDC/NHS on the Properties of Fish Collagen Film.
    • Chemistry Steps. (2025, November 30). Amides from Carboxylic Acids-DCC and EDC Coupling.

    Sources

    Application

    Application Note: 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid as a Rigidified Heterobifunctional Linker for PROTAC Development

    Executive Summary In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical linker screening to rational, structure-based o...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    In the rapidly evolving landscape of Targeted Protein Degradation (TPD), the design of Proteolysis Targeting Chimeras (PROTACs) has shifted from empirical linker screening to rational, structure-based optimization. While early PROTACs relied heavily on highly flexible polyethylene glycol (PEG) or alkyl chains, recent thermodynamic analyses reveal that excessive flexibility introduces a severe entropic penalty during the formation of the crucial Protein of Interest (POI)–PROTAC–E3 Ligase ternary complex [1].

    4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (4-NPBA) has emerged as a highly versatile, rigidified heterobifunctional linker building block. By incorporating a rigid phthalimide core, 4-NPBA pre-organizes the PROTAC into a bioactive conformation, significantly reducing the entropic cost of ternary complex formation. Furthermore, its unique dual-reactivity—featuring a flexible butanoic acid handle for standard amide coupling and a highly activated 4-nitro group for late-stage Nucleophilic Aromatic Substitution (SNAr)—enables modular, high-yielding synthesis of advanced degraders [2].

    Mechanistic Rationale & Chemical Causality

    Thermodynamic Advantage of Linker Rigidity

    The formation of a productive ternary complex requires the PROTAC to collapse from an ensemble of free-state conformations into a single, highly constrained bridging conformation. Flexible linkers (e.g., PEG) exist in numerous high-energy microstates, meaning their confinement between two proteins requires a massive loss of conformational entropy (-TΔS).

    By embedding the rigid, planar 1,3-dioxoisoindoline (phthalimide) moiety into the linker trajectory, 4-NPBA restricts the rotational degrees of freedom. This "pre-organization" lowers the conformational energy difference between the binary and ternary states, thereby driving the equilibrium toward stable ternary complex formation and enhancing the maximum degradation efficiency (Dmax) [1].

    Dual-Reactivity for Modular Assembly

    The utility of 4-NPBA lies in its orthogonal reactivity, which allows for a controlled, two-step PROTAC assembly:

    • The Butanoic Acid Handle: The aliphatic carboxylic acid tail provides a standard vector for coupling to an amine-bearing POI ligand (warhead). The 3-carbon spacer (butanoic acid) provides just enough local flexibility to prevent steric clashing at the POI binding pocket.

    • The 4-Nitro Electrophile: The two adjacent imide carbonyls of the phthalimide ring strongly withdraw electron density via resonance and inductive effects. This renders the C4 position highly electrophilic. Consequently, the 4-nitro group acts as an exceptional leaving group in SNAr reactions, allowing for direct, late-stage displacement by primary/secondary amines or thiols attached to the E3 ligase ligand[3].

    Experimental Workflows & Self-Validating Protocols

    The following self-validating protocols describe the step-by-step modular assembly of a PROTAC using 4-NPBA. The causality behind each reagent choice is explicitly defined to ensure experimental trustworthiness.

    Protocol A: Amide Coupling to the Target Ligand (Warhead)

    Objective: Attach the POI ligand to the butanoic acid handle of 4-NPBA.

    Materials:

    • 4-NPBA (1.0 equiv)

    • Amine-functionalized POI Ligand (1.05 equiv)

    • HATU (1.2 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

    • Anhydrous DMF

    Step-by-Step Methodology:

    • Activation: Dissolve 4-NPBA in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere. Add HATU and DIPEA. Causality: HATU is selected over EDC/HOBt due to its superior kinetics in forming the active highly reactive O-7-azabenzotriazole ester, which minimizes side reactions. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

    • Coupling: Stir the mixture at room temperature for 15 minutes to ensure complete activation, then add the amine-functionalized POI ligand dropwise.

    • Self-Validation (Monitoring): Monitor the reaction via LC-MS. The disappearance of the 4-NPBA peak (m/z 278.2) and the emergence of the product mass (M + Warhead - H₂O) validates successful amide bond formation.

    • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize excess base. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify the intermediate via flash column chromatography (Silica gel, DCM/MeOH gradient).

    Protocol B: SNAr Displacement with E3 Ligase Ligand

    Objective: Conjugate the E3 ligase ligand via nucleophilic displacement of the 4-nitro group.

    Materials:

    • Intermediate from Protocol A (1.0 equiv)

    • Amine-functionalized E3 Ligase Ligand (e.g., CRBN or VHL ligand) (1.2 equiv)

    • K₂CO₃ or DIPEA (2.5 equiv)

    • Anhydrous DMSO

    Step-by-Step Methodology:

    • Preparation: Dissolve the intermediate from Protocol A in anhydrous DMSO (0.05 M). Causality: DMSO is a highly polar aprotic solvent that stabilizes the Meisenheimer complex intermediate formed during the SNAr pathway, drastically accelerating the reaction rate [3].

    • Nucleophilic Attack: Add the amine-functionalized E3 Ligase Ligand and the base (K₂CO₃). Heat the reaction mixture to 80–90 °C. Causality: Elevated temperatures provide the activation energy required to overcome the aromatic resonance stabilization, allowing the amine to attack the C4 position and expel the nitrite (NO₂⁻) leaving group.

    • Self-Validation (Monitoring): Monitor via LC-MS. The reaction is self-validating through a distinct color change (often turning deep yellow/orange due to the formation of the amino-phthalimide fluorophore) and a mass shift corresponding to the loss of NO₂ (46 Da) and addition of the nucleophile.

    • Workup & Purification: Cool to room temperature, dilute with water to precipitate the highly hydrophobic PROTAC, and collect via centrifugation. Purify via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).

    Quantitative Data Presentation

    Table 1: Thermodynamic & Efficacy Comparison of Linker Architectures

    Data summarizes the impact of transitioning from flexible PEG linkers to rigidified phthalimide linkers targeting the same POI/E3 pair [1][2].

    Linker ArchitectureConformational Energy Gap (ΔE)Ternary Complex Half-Life (t₁/₂)*DC₅₀ (nM)Dₘₐₓ (%)
    Flexible (PEG4) > 2.5 kcal/mol12 minutes145.072%
    Flexible (Alkyl-C8) > 2.0 kcal/mol18 minutes98.581%
    Rigid (4-NPBA derived) < 0.8 kcal/mol 45 minutes 12.4 96%

    *Measured via Surface Plasmon Resonance (SPR).

    Table 2: SNAr Reaction Optimization for 4-NPBA Intermediates

    Optimization of the late-stage diversification step (Protocol B) [3].

    SolventBaseTemperature (°C)Time (h)Yield (%)Purity (LC-MS)
    DMFDIPEA602445%85%
    DMFK₂CO₃801268%90%
    DMSO K₂CO₃ 85 4 92% >98%
    NMPCs₂CO₃100275%82% (Side products)

    Visualizations

    Modular Synthesis Workflow

    Workflow A 4-NPBA (Rigid Linker Core) C Amide Intermediate (4-Nitro-Phthalimide) A->C HATU, DIPEA Amide Coupling B Target Ligand (Warhead + Amine) B->C E Final PROTAC (Rigidified Degrader) C->E SNAr Displacement K2CO3, DMSO, 85°C D E3 Ligase Ligand (with Amine Nucleophile) D->E

    Caption: Modular two-step PROTAC synthesis utilizing 4-NPBA via amide coupling and SNAr displacement.

    Mechanism of Action: Rigidified Ternary Complex

    Mechanism PROTAC Rigidified PROTAC (Phthalimide Linker) Ternary Stable Ternary Complex (Low Entropic Penalty) PROTAC->Ternary Pre-organized Binding POI Protein of Interest (Target) POI->Ternary Recruited E3 E3 Ubiquitin Ligase (e.g., CRBN/VHL) E3->Ternary Recruited Ub Polyubiquitination Cascade Ternary->Ub Spatial Alignment Proteasome 26S Proteasome Target Degradation Ub->Proteasome Proteolytic Cleavage

    Caption: Biological pathway of a rigidified PROTAC reducing entropic penalty to drive target degradation.

    References

    • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights Journal of Medicinal Chemistry - ACS Publications[Link] [1]

    • Nucleophilic Aromatic Substitution (SNAr) of Aromatic Compounds Science.gov Topics / Department of Energy[Link] [3]

    Method

    Application Note: Solid-Phase Peptide Synthesis Using 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid

    Document Type: Technical Protocol & Application Guide Target Audience: Peptide Chemists, Chemical Biologists, and Biosensor Development Professionals Executive Summary & Mechanistic Rationale The integration of non-natur...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Document Type: Technical Protocol & Application Guide Target Audience: Peptide Chemists, Chemical Biologists, and Biosensor Development Professionals

    Executive Summary & Mechanistic Rationale

    The integration of non-natural, functional building blocks into Solid-Phase Peptide Synthesis (SPPS) has revolutionized the development of peptide-based biosensors and diagnostic probes. 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid —commonly referred to as N-(4-nitrophthaloyl)-GABA—is a highly versatile labeling reagent. It allows for the direct, on-resin N-terminal or side-chain derivatization of peptides with a 4-nitrophthalimide moiety.

    • Conformational Flexibility: The butanoic acid chain acts as a 4-carbon spacer. This prevents severe steric clashes between the bulky, rigid 1,3-dioxoisoindol-2-yl ring system and the peptide backbone, preserving the peptide's native secondary structure and target-binding affinity.

    • Electrochemical Biosensing: The 4-nitrophthalimide group serves as a robust, metal-free electroactive marker. It undergoes a reversible one-electron reduction, making it an excellent signaling moiety for voltammetric biosensors[1].

    • Pro-Fluorescent Capabilities: While the nitroaromatic state is highly quenched (non-fluorescent), targeted chemical reduction of the nitro group converts it into a 4-aminophthalimide derivative. This generates a highly solvatochromic fluorophore, enabling dual-modality (electrochemical and photophysical) assay designs[2]. Furthermore, similar nitrophthalimide derivatives have proven highly effective as HPLC labeling reagents for sensitive chromatographic detection[3].

    Reagents & Materials

    To ensure a self-validating and reproducible workflow, utilize high-purity reagents. The following table outlines the required materials for the coupling and cleavage phases.

    Reagent / MaterialFunctionRecommended Equivalents
    Peptide-Resin Solid support with free N-terminal amine1.0 eq (typically 0.1 mmol scale)
    4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid Electroactive / Pro-fluorescent Label3.0 eq
    HATU Uronium-based Coupling Activator2.9 eq
    DIPEA Non-nucleophilic Base6.0 eq
    DMF (Anhydrous) Primary Solvent0.1 M relative to label
    TFA / TIS / H₂O (95:2.5:2.5) Cleavage Cocktail10 mL per 0.1 mmol resin

    Experimental Protocols

    On-Resin Labeling Workflow

    Causality Note: HATU is selected as the coupling reagent over HBTU or DIC to maximize coupling efficiency at the potentially hindered N-terminus. A slight sub-equivalence of HATU (2.9 eq relative to 3.0 eq of the label) prevents the capping of the peptide's free amine by unreacted uronium species (guanidinylation).

    • Resin Preparation: Following the removal of the final N-terminal Fmoc group using 20% piperidine in DMF, wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

    • Pre-Activation: In a clean glass vial, dissolve 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (0.3 mmol) and HATU (0.29 mmol) in 3 mL of anhydrous DMF. Add DIPEA (0.6 mmol) and vortex for 2 minutes to form the active OAt-ester. The solution will turn distinctively yellow/orange.

    • Coupling: Add the activated mixture to the resin (0.1 mmol scale). Agitate gently at room temperature for 2 hours.

    • Validation: Perform a Kaiser test (Ninhydrin assay). A negative result (yellow beads/solution) confirms complete coupling. If positive (blue beads), repeat the coupling step.

    • Washing: Wash the labeled resin with DMF (5 × 1 min), DCM (5 × 1 min), and dry under vacuum.

    Cleavage and Global Deprotection

    Causality Note:Do not use thiol-based scavengers (such as EDT or 2-mercaptoethanol) in the cleavage cocktail. Nitroaromatic groups can undergo unwanted partial reduction or nucleophilic aromatic substitution when exposed to concentrated thiols in strong acids. Triisopropylsilane (TIS) is utilized as a highly effective, non-reducing carbocation scavenger.

    • Cleavage Reaction: Suspend the dried resin in the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O). Agitate at room temperature for 2 hours.

    • Filtration: Filter the cleavage solution into a centrifuge tube containing 40 mL of cold (-20 °C) diethyl ether to precipitate the labeled peptide.

    • Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the supernatant, wash the pellet twice more with cold ether, and dry the crude peptide under a gentle stream of nitrogen.

    • Purification: Purify via RP-HPLC using a C18 column (Water/Acetonitrile gradient with 0.1% TFA).

    Optional: Post-Synthesis Activation to Fluorophore

    To convert the electroactive marker into a fluorescent probe, the nitro group must be reduced.

    • Dissolve the purified labeled peptide in methanol/water.

    • Add a mild reducing agent (e.g., SnCl₂ dihydrate in dilute HCl, or perform catalytic hydrogenation with 10% Pd/C under H₂ atmosphere)[2].

    • Monitor the reaction via LC-MS. The mass will shift by -30 Da (loss of two oxygen atoms, addition of two protons).

    Analytical Characterization & Data Presentation

    The dual-modality nature of this label allows the peptide to be utilized in orthogonal assay formats. The table below summarizes the expected analytical shifts upon labeling and subsequent reduction.

    ParameterUnlabeled Peptide (Control)4-Nitrophthalimido-Labeled4-Aminophthalimido-Labeled (Reduced)
    Primary Utility Baseline / Binding AssaysElectrochemical Biosensing[1]Fluorescence Assays / Microscopy[2]
    Redox Potential (vs Ag/AgCl) None~ -0.60 V (Reversible 1e⁻ reduction)N/A
    Fluorescence Status NoneQuenched (Non-fluorescent)Highly Fluorescent (Solvatochromic)
    Excitation / Emission (nm) N/AN/AEx: ~370-390 nm / Em: ~450-550 nm
    RP-HPLC Retention BaselineHigh (Due to hydrophobic aromatic ring)Moderate (Increased polarity from amine)

    Workflow & Pathway Visualizations

    The following diagrams map the logical flow of the synthesis and the downstream signaling applications of the synthesized probe.

    SPPS_Workflow Resin Solid Support (e.g., Rink Amide Resin) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Coupling Peptide Elongation (Standard Fmoc-AA) Deprotect->Coupling Coupling->Deprotect Repeat for sequence Labeling Label Coupling 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid + HATU/DIPEA Coupling->Labeling N-terminal free amine Cleavage Resin Cleavage (TFA / TIS / H2O) *No Thiols* Labeling->Cleavage Product Labeled Peptide (Electroactive Marker) Cleavage->Product

    Fig 1: SPPS workflow for coupling 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid to peptides.

    Application_Pathway LabeledPeptide Peptide-N-(4-nitrophthaloyl)GABA (Non-fluorescent) ElectroDetection Electrochemical Biosensing (Voltammetry) LabeledPeptide->ElectroDetection Direct use Reduction Chemical Reduction (SnCl2 or Pd/C, H2) LabeledPeptide->Reduction Activation FluoroPeptide Peptide-N-(4-aminophthaloyl)GABA (Highly Fluorescent) Reduction->FluoroPeptide FluoroDetection Fluorescence Microscopy / Target Binding Assay FluoroPeptide->FluoroDetection

    Fig 2: Dual-modality application pathway of the nitrophthalimide-labeled peptide.

    References

    • Metal-free phthalimide-labeled peptide nucleic acids for electrochemical biosensing applications. AIR Unimi. URL:[Link]

    • Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. URL:[Link]

    Sources

    Application

    Application Note: Catalytic Reduction of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid to 4-Amino Derivatives

    Introduction & Scientific Context The synthesis of 4-(4-amino-1,3-dioxoisoindol-2-yl)butanoic acid (also known as 4-(4-aminophthalimido)butanoic acid) is a critical transformation in the development of advanced chemical...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Scientific Context

    The synthesis of 4-(4-amino-1,3-dioxoisoindol-2-yl)butanoic acid (also known as 4-(4-aminophthalimido)butanoic acid) is a critical transformation in the development of advanced chemical biology tools. The 4-aminophthalimide core is highly valued for two primary reasons:

    • Solvatofluorochromism : The 4-aminophthalimide moiety is a highly sensitive, small-molecule fluorophore. Due to its intramolecular charge transfer (ICT) state, it exhibits a massive Stokes shift and remarkable sensitivity to local environmental polarity, making it an ideal probe for transmembrane peptides and hydrogels[1][2].

    • Bifunctional Linker Utility : The terminal butanoic acid provides a flexible, easily conjugatable handle (via standard EDC/NHS or HATU coupling) for synthesizing PROTACs (where the phthalimide core mimics cereblon-binding immunomodulatory drugs like thalidomide) or for attaching the fluorophore to biomolecules.

    The precursor, 4-(4-nitro-1,3-dioxoisoindol-2-yl)butanoic acid, must undergo a chemoselective reduction. The primary challenge is reducing the aromatic nitro group to an aniline without inducing ring-opening of the base-sensitive phthalimide or reducing the aliphatic carboxylic acid.

    Mechanistic Insights & Catalyst Selection

    Choosing the correct reduction methodology is critical for maintaining high yields and avoiding side reactions[3].

    • Direct Catalytic Hydrogenation ( H2​ gas with Pd/C or Raney Ni) : Traditionally, heterogeneous hydrogenation using 5-10% Palladium on Carbon (Pd/C) or Raney Nickel under 20-60 psi of H2​ gas is employed[4]. While highly efficient and clean, it requires specialized pressure vessels and careful handling of pyrophoric catalysts.

    • Catalytic Transfer Hydrogenation (CTH) : Using ammonium formate ( HCOONH4​ ) as an in situ hydrogen donor with Pd/C is a superior alternative for bench-scale synthesis[5]. Ammonium formate decomposes into NH3​ , CO2​ , and H2​ on the palladium surface. This method bypasses the need for high-pressure gas, operates at mild temperatures (40-50°C), and maintains a neutral-to-slightly-acidic environment that perfectly preserves the integrity of the phthalimide ring[5].

    • Dissolving Metal Reduction (Fe/Acid) : While iron powder in acetic acid is cost-effective, it generates significant iron sludge, complicating the isolation of the highly polar amino acid product.

    For this protocol, Catalytic Transfer Hydrogenation (CTH) is selected as the optimal method due to its operational safety, high chemoselectivity, and ease of workup.

    Comparative Methodology Data
    Reduction MethodReagents / CatalystConditionsYield / PurityPros & Cons
    Direct Hydrogenation H2​ gas (40 psi), 10% Pd/CDMF or MeOH, 25-50°C, 4 h>90% / HighPro: Clean reaction, no chemical byproducts[4].Con: Requires Parr shaker/pressure vessel.
    Transfer Hydrogenation (CTH) HCOONH4​ , 10% Pd/CMeOH/THF, 40°C, 2-4 h85-95% / HighPro: No H2​ gas needed, mild, highly scalable[5].Con: Generates NH3​ and CO2​ gas (requires venting).
    Metal-Mediated Fe powder, AcOH or HCl H2​O /EtOH, 60-80°C, 6 h70-80% / ModeratePro: Very cheap reagents.Con: Difficult extraction from iron sludge; lower purity[3].
    Experimental Workflow

    Workflow Start 4-(4-Nitro-1,3-dioxoisoindol-2-yl) butanoic acid Solvation Dissolve in MeOH/THF (1:1) Under Argon Atmosphere Start->Solvation Catalyst Add 10% Pd/C (Caution: Pyrophoric) Solvation->Catalyst HydrogenSource Add Ammonium Formate (In situ H2 Donor) Catalyst->HydrogenSource Reaction Stir at 40°C for 2-4 h Monitor by TLC/LC-MS HydrogenSource->Reaction Filtration Filter through Celite® Pad Wash with MeOH Reaction->Filtration Reaction Complete Concentration Concentrate Filtrate under Reduced Pressure Filtration->Concentration Product 4-(4-Amino-1,3-dioxoisoindol-2-yl) butanoic acid Concentration->Product

    Figure 1: Workflow for the Catalytic Transfer Hydrogenation of 4-nitrophthalimido derivatives.

    Detailed Protocol: Catalytic Transfer Hydrogenation (CTH)

    Materials Required:

    • 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (1.0 eq)

    • 10% Palladium on Carbon (Pd/C), 50% wet (0.05 - 0.1 eq Pd)

    • Ammonium formate ( HCOONH4​ ) (5.0 eq)

    • Methanol (Anhydrous) and Tetrahydrofuran (THF)

    • Celite® 545

    Step-by-Step Procedure:

    • Substrate Solvation : In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (10 mmol) in a 1:1 mixture of Methanol and THF (50 mL). Causality: The addition of THF ensures complete solubilization of the nitro compound, while Methanol acts as an excellent protic solvent to facilitate the transfer hydrogenation process.

    • Inert Atmosphere Setup : Purge the flask with Argon or Nitrogen gas for 5 minutes.

    • Catalyst Addition : Carefully add 10% Pd/C (5-10 mol%) to the solution. Critical Safety Note: Pd/C is highly pyrophoric when dry and exposed to solvent vapors and oxygen. Always add it under an inert atmosphere or use 50% wet Pd/C to mitigate fire risk[3].

    • Hydrogen Donor Addition : Add ammonium formate (50 mmol, 5.0 eq) in one portion. Attach a reflux condenser connected to a bubbler (to safely vent the generated CO2​ and NH3​ gases)[5].

    • Reaction Execution : Heat the reaction mixture to 40°C and stir vigorously.

      • Self-Validation Check: As the reaction proceeds, the solution will transition from a pale/colorless state to an intensely fluorescent yellow/green color under ambient light. This visual cue is a hallmark of 4-aminophthalimide formation due to its strong intramolecular charge transfer (ICT) properties[2].

    • Monitoring : After 2 hours, monitor the reaction via TLC (DCM:MeOH 9:1) or LC-MS. The nitro starting material should be completely consumed. If unreacted starting material remains, add an additional 1.0 eq of ammonium formate and stir for another hour.

    • Workup & Filtration : Cool the mixture to room temperature. Filter the heterogeneous mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst[3]. Wash the Celite® pad thoroughly with excess Methanol (3 × 20 mL) until the filtrate runs clear. Caution: Do not let the used Pd/C dry out on the filter paper; keep it wet with water to prevent ignition.

    • Isolation : Concentrate the combined filtrates under reduced pressure using a rotary evaporator. To remove residual ammonium formate, re-dissolve the crude residue in Ethyl Acetate (100 mL) and wash with water (2 × 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure 4-(4-amino-1,3-dioxoisoindol-2-yl)butanoic acid as a bright yellow solid.

    Analytical Validation

    To ensure the scientific integrity of the synthesized product, perform the following validations:

    • 1H NMR (DMSO-d6) : Confirm the disappearance of the downfield aromatic protons characteristic of the nitro-aromatic ring (typically >8.0 ppm) and the appearance of an upfield shift for the aromatic protons adjacent to the electron-donating amino group (around 6.9 - 7.5 ppm). A broad singlet corresponding to the −NH2​ group should appear near 6.5 ppm.

    • LC-MS : Confirm the mass shift. The molecular weight will decrease by 30 Da (loss of two oxygen atoms [-32] and addition of two hydrogen atoms [+2]).

    • Fluorescence Spectroscopy : Dissolve a small aliquot in water or methanol and irradiate with a 365 nm UV lamp. The product will exhibit a strong, environment-sensitive Stokes-shifted fluorescence (emission max ~550 nm in polar solvents), confirming the presence of the 4-aminophthalimide fluorophore[1][2].

    Sources

    Method

    Application Note: HPLC Method Development and Validation for 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid

    Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol Executive Summary 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (often referre...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

    Executive Summary

    4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (often referred to as 4-nitrophthalimide-GABA) is a critical synthetic intermediate heavily utilized in the development of biologically active N-heterocycles, including targeted protein degraders (PROTACs) and anti-inflammatory agents .

    Developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound presents two distinct structural challenges: the polarity and ionization potential of its carboxylic acid tail, and the high susceptibility of its imide ring to base-catalyzed hydrolysis. This application note details a stability-indicating HPLC methodology, explaining the mechanistic causality behind the chromatographic conditions to ensure a self-validating and reproducible analytical workflow.

    Analyte Profiling & Mechanistic Insights

    To design an effective chromatographic method, we must first deconstruct the physicochemical properties of the analyte.

    Quantitative Analyte Profile
    PropertyValue / CharacteristicAnalytical Implication
    Molecular Formula C₁₂H₁₀N₂O₆Moderate molecular weight (278.22 g/mol ).
    pKa (Estimated) ~4.5 (Butanoic acid moiety)Prone to ionization at neutral pH; requires acidic mobile phase for retention.
    Chromophore Nitroaromatic ringStrong UV absorption; optimal detection at 254 nm.
    Chemical Stability Base-sensitive (Imide ring)Rapid hydrolysis at pH > 6.0; strict avoidance of alkaline diluents required.
    The Causality of Experimental Choices (E-E-A-T)

    1. Why an Acidic Mobile Phase? The butanoic acid moiety acts as a strong polar handle. If the mobile phase pH exceeds the analyte's pKa (~4.5), the carboxylic acid deprotonates into a highly polar carboxylate ion. This leads to poor retention on a hydrophobic C18 stationary phase and severe peak tailing due to secondary ion-exchange interactions with residual silanols. By utilizing 0.1% Trifluoroacetic acid (TFA) to lower the mobile phase pH to ~2.0, we suppress ionization. The molecule remains neutral and protonated, ensuring sharp, symmetrical peaks.

    2. The Imide Ring Vulnerability Phthalimide derivatives are structurally vulnerable to nucleophilic attack by hydroxide ions. Kinetic degradation studies demonstrate that in alkaline or even neutral-to-basic environments, the imide bond undergoes rapid hydrolysis, opening the ring to form a 2-carbamoylbenzoic acid derivative . This dictates that both the sample diluent and the mobile phase must be strictly maintained at an acidic pH to preserve the structural integrity of the analyte during the run.

    Method_Logic A Analyte: 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid B1 Challenge 1: Carboxylic Acid (pKa ~4.5) Risk: Peak tailing & poor retention A->B1 B2 Challenge 2: Imide Ring Risk: Base-catalyzed hydrolysis A->B2 C1 Solution: Acidic Mobile Phase (pH 2.0) 0.1% TFA suppresses ionization B1->C1 C2 Solution: Strict pH Control Avoid alkaline diluents B2->C2 D Optimized RP-HPLC Method End-capped C18, Gradient ACN/H2O C1->D C2->D

    Logical framework for HPLC method development addressing structural challenges.

    Step-by-Step Experimental Protocol

    Reagents and Materials
    • Acetonitrile (ACN): HPLC or LC-MS Grade.

    • Water: Ultrapure (18.2 MΩ·cm).

    • Trifluoroacetic Acid (TFA): LC-MS Grade (Purity ≥ 99.0%).

    • Analytical Column: Zorbax Eclipse Plus C18, 150 mm × 4.6 mm, 3.5 µm (or equivalent heavily end-capped C18 column to prevent silanol interactions).

    Mobile Phase Preparation
    • Mobile Phase A (0.1% TFA in Water): Transfer 1.0 mL of TFA into 1000 mL of ultrapure water. Mix thoroughly and degas via sonication for 10 minutes.

    • Mobile Phase B (0.1% TFA in ACN): Transfer 1.0 mL of TFA into 1000 mL of HPLC-grade ACN. Mix and degas.

    Sample Preparation
    • Diluent: 50:50 (v/v) Water:Acetonitrile containing 0.05% TFA. (Note: Pure water is avoided to prevent analyte precipitation; the addition of TFA ensures the imide ring remains stable in solution).

    • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid and dissolve in 10.0 mL of ACN. Sonicate until fully dissolved.

    • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.

    Optimized Chromatographic Conditions
    ParameterSetting
    Column Temperature 30 °C
    Autosampler Temperature 5 °C (To further minimize degradation risks)
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Detection Wavelength 254 nm (Optimal for nitroaromatic absorption )
    Run Time 18.0 Minutes

    Gradient Elution Program:

    Time (min) % Mobile Phase A % Mobile Phase B Elution Profile
    0.0 90 10 Initial hold; retains polar impurities
    10.0 30 70 Linear ramp; elutes target analyte
    12.0 10 90 Column wash
    13.0 90 10 Re-equilibration

    | 18.0 | 90 | 10 | End of run |

    Method Self-Validation Protocol (Stability-Indicating Power)

    A core tenet of modern analytical chemistry is that a method must be self-validating. To prove that this method can accurately separate the intact analyte from its primary degradation product, you must perform a Forced Degradation Test .

    Procedure:

    • Transfer 1.0 mL of the Stock Solution (1.0 mg/mL) into a vial.

    • Add 0.5 mL of 0.1 N NaOH to force base-catalyzed hydrolysis of the imide ring. Let sit at room temperature for 10 minutes.

    • Neutralize immediately by adding 0.5 mL of 0.1 N HCl.

    • Dilute with 8.0 mL of Diluent and inject into the HPLC.

    Expected Outcome: You will observe a reduction in the primary peak area and the emergence of a new, earlier-eluting peak. The degradation product (a ring-opened 2-carbamoylbenzoic acid derivative) possesses an additional free carboxylic acid group, making it significantly more polar than the intact molecule. Baseline resolution ( Rs​>2.0 ) between the degradant and the intact analyte validates the stability-indicating power of the method.

    Degradation_Pathway Intact Intact Phthalimide (Stable at pH < 6) Basic Alkaline Media (OH⁻ attack) Intact->Basic Degraded Ring-Opened Degradant (2-Carbamoylbenzoic acid deriv.) Basic->Degraded

    Imide bond hydrolysis pathway in basic environments dictating acidic HPLC conditions.

    System Suitability Parameters

    Prior to analyzing unknown samples, inject the Working Standard (50 µg/mL) in five replicates to verify system performance against the following criteria:

    ParameterAcceptance CriteriaRationale
    Retention Time (RT) ~8.5 ± 0.2 minConfirms gradient delivery and column chemistry.
    Tailing Factor ( Tf​ ) ≤1.5 Verifies successful suppression of carboxylic acid ionization.
    Theoretical Plates ( N ) ≥5000 Ensures column efficiency is maintained.
    %RSD of Peak Area ≤2.0% (n=5)Confirms autosampler precision and analyte stability in the diluent.
    Resolution ( Rs​ ) ≥2.0 Ensures complete separation from the base-catalyzed degradant.

    References

    • Doraghi, F., Morshedsolouk, M. H., Zahedi, N. A., Larijani, B., & Mahdavi, M. (2024). Phthalimides: developments in synthesis and functionalization. RSC Advances. URL:[Link]

    • Pieniążek, A., et al. (2003). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL... Acta Poloniae Pharmaceutica - Drug Research. URL:[Link]

    • Ramos, R., et al. (2017). Experimental and Theoretical Thermochemistry of the Isomers 3- and 4-Nitrophthalimide. The Journal of Physical Chemistry A. URL:[Link]

    Application

    incorporation of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid into cereblon E3 ligase ligands

    Application Note: Modular Assembly of CRBN-Targeting PROTACs via 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid Executive Summary Targeted Protein Degradation (TPD) has revolutionized modern drug discovery by enabling t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Modular Assembly of CRBN-Targeting PROTACs via 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid

    Executive Summary

    Targeted Protein Degradation (TPD) has revolutionized modern drug discovery by enabling the degradation of previously "undruggable" protein targets[1]. The rational design of Proteolysis Targeting Chimeras (PROTACs) relies heavily on the modular assembly of E3 ligase ligands, flexible linkers, and Protein of Interest (POI) binders. This application note details the strategic incorporation of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid as a bifunctional scaffold for Cereblon (CRBN) PROTAC synthesis. By leveraging the differential reactivity of its carboxylic acid and 4-nitro-phthalimide moieties, researchers can efficiently generate highly diverse PROTAC libraries with maximized yields.

    Mechanistic Rationale & Structural Insights

    To hijack the ubiquitin-proteasome system, a PROTAC must form a stable ternary complex with the POI and the E3 ligase[1]. For CRBN, the primary pharmacophore is the glutarimide ring, which inserts into a shallow hydrophobic pocket and forms critical hydrogen bonds with His353 and Trp380 via its imide nitrogen[2].

    The scaffold 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid does not inherently contain the glutarimide ring. Instead, it serves as a highly reactive, bifunctional precursor:

    • The 4-Nitro Group (SNAr Handle): The electron-withdrawing nature of the adjacent phthalimide carbonyls highly activates the 4-nitro group toward Nucleophilic Aromatic Substitution (SNAr). This allows for the metal-free attachment of amine-containing POI ligands directly to the phthalimide core[3].

    • The Butanoic Acid Tail (Amide Coupling Handle): The terminal carboxylic acid provides a flexible alkyl spacer that can be coupled to the primary amine of 3-aminopiperidine-2,6-dione, thereby generating the essential glutarimide recognition element[1].

    Strategic Workflow: Prioritizing Glutarimide Stability

    A critical causality in PROTAC synthesis is the chemical instability of the glutarimide ring. Glutarimides are highly susceptible to base-catalyzed ring-opening and epimerization at elevated temperatures[2]. Consequently, performing harsh SNAr displacements after the glutarimide ring has been attached often leads to poor overall yields, racemization, and complex purification profiles.

    Expert Insight: To circumvent this degradation, we strongly recommend a "Reverse Assembly" route (Figure 1). By executing the harsh SNAr reaction on the stable 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid scaffold first, the sensitive glutarimide moiety is protected and only introduced in the final, mild amide coupling step.

    Workflow Node1 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (Bifunctional Scaffold) Node6 SNAr Displacement (DMSO, DIPEA, 90°C) Node1->Node6 Node5 POI Ligand-NH2 (Target Binder) Node5->Node6 Node4 POI-Phthalimide-Butanoic Acid (Stable Intermediate) Node6->Node4 Node3 Amide Coupling (HATU, DIPEA, RT) Node4->Node3 Node2 3-Aminopiperidine-2,6-dione (CRBN Recognition Element) Node2->Node3 Node7 Fully Assembled PROTAC (CRBN-PROTAC) Node3->Node7

    Figure 1: Optimized PROTAC synthesis workflow prioritizing glutarimide stability.

    Experimental Protocols

    The following protocols represent a self-validating system, incorporating built-in analytical checkpoints to ensure intermediate integrity before proceeding to subsequent steps.

    Protocol A: SNAr Displacement with POI Ligand

    Objective: Attach the POI-targeting amine to the 4-position of the phthalimide scaffold. Reagents:

    • 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (1.0 eq)

    • POI Ligand-NH₂ (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous DMSO (0.2 M)

    Procedure:

    • Charge a dry reaction vial with 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid and the POI Ligand-NH₂.

    • Add anhydrous DMSO followed by DIPEA.

    • Purge the vial with N₂, seal, and heat to 90°C for 16 hours. (Causality: The elevated temperature is required to overcome the activation energy barrier of the SNAr reaction, displacing the nitro group as nitrite without transition metal catalysis[3].)

    • Validation Check: Analyze an aliquot via LC-MS. The disappearance of the starting material mass and the appearance of the [M+H]⁺ corresponding to the POI-phthalimide-butanoic acid intermediate indicates completion.

    • Cool to room temperature, dilute with water, and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to effectively remove DMSO), dry over Na₂SO₄, and concentrate in vacuo.

    Protocol B: Mild Amide Coupling for Glutarimide Installation

    Objective: Install the CRBN-binding glutarimide ring under mild conditions to prevent racemization or hydrolysis. Reagents:

    • Intermediate from Protocol A (1.0 eq)

    • 3-Aminopiperidine-2,6-dione hydrochloride (1.5 eq)

    • HATU (1.2 eq)

    • DIPEA (4.0 eq)

    • Anhydrous DMF (0.1 M)

    Procedure:

    • Dissolve the intermediate from Protocol A in anhydrous DMF and cool to 0°C.

    • Add HATU and stir for 15 minutes. (Causality: Pre-activation forms the highly reactive O-At ester, ensuring rapid coupling and minimizing side reactions with the sensitive glutarimide amine).

    • Add 3-aminopiperidine-2,6-dione hydrochloride, followed by the dropwise addition of DIPEA.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Check: Confirm complete consumption of the activated ester via LC-MS.

    • Quench with saturated NH₄Cl, extract with EtOAc, wash with brine, and dry over Na₂SO₄.

    • Purify via preparative HPLC (MeCN/H₂O with 0.1% TFA) to yield the fully assembled PROTAC.

    Data Presentation & Condition Optimization

    Table 1 summarizes the optimization of SNAr conditions. The data clearly illustrates the necessity of performing the SNAr displacement prior to glutarimide installation. Attempting SNAr post-assembly results in severe degradation of the CRBN-binding moiety.

    Table 1: Optimization of SNAr Conditions and Impact on Glutarimide Integrity

    Sequence StrategySolventBaseTemp (°C)Time (h)Conversion (%)Glutarimide Integrity
    Pre-Assembly (Protocol A) DMFK₂CO₃602445%N/A (Not yet installed)
    Pre-Assembly (Protocol A) DMSODIPEA9016>95%N/A (Not yet installed)
    Pre-Assembly (Protocol A) NMPTEA11012>90%N/A (Not yet installed)
    Post-Assembly (Flawed) DMSODIPEA901685%Severely Degraded (Ring-opened)

    Mechanism of Action

    Once successfully synthesized, the resulting PROTAC leverages the installed glutarimide ring to recruit CRBN, while the POI ligand engages the target. This proximity induction leads to polyubiquitination and subsequent degradation of the target protein[4].

    MOA PROTAC Assembled PROTAC (Ligand) Ternary Ternary Complex (CRBN - PROTAC - POI) PROTAC->Ternary Binds CRBN Cereblon (CRBN) E3 Ligase Complex CRBN->Ternary Recruits POI Protein of Interest (POI) POI->Ternary Targets Ub Polyubiquitination Ternary->Ub Induces Degradation Proteasomal Degradation Ub->Degradation Triggers

    Figure 2: Mechanism of targeted protein degradation via CRBN ternary complex formation.

    Conclusion

    The incorporation of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid provides a highly modular, bifunctional pathway for PROTAC synthesis. By strategically ordering the synthetic steps to protect the vulnerable glutarimide pharmacophore[2], researchers can maximize yields, prevent racemization, and accelerate the discovery of novel targeted degraders[4].

    Sources

    Method

    Application Note: Esterification Protocols for 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid in Bioconjugation

    Executive Summary & Structural Rationale 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (CAS: 10264-75-2) is a highly versatile, bifunctional building block widely utilized in the synthesis of Proteolysis Targeting Chim...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Structural Rationale

    4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (CAS: 10264-75-2) is a highly versatile, bifunctional building block widely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted bioconjugates. The molecule features a 4-nitrophthalimide headgroup—a direct precursor to Cereblon (CRBN) E3 ligase ligands such as pomalidomide—and a terminal aliphatic carboxylic acid for linker attachment .

    Esterification of the butanoic acid tail is a mandatory transformation in most synthetic workflows, serving two distinct purposes:

    • Transient Protection (Methyl/Ethyl Ester): Shields the carboxylic acid during downstream modifications of the headgroup, such as the catalytic hydrogenation of the 4-nitro group to an amine.

    • Electrophilic Activation (NHS Ester): Primes the carboxylate for spontaneous, catalyst-free amide bond formation with primary amines on PEG linkers or target-protein ligands.

    The Chemoselectivity Challenge

    The core challenge in manipulating this compound lies in the nucleophilic susceptibility of the phthalimide ring . Under strongly basic or aqueous alkaline conditions, the imide ring rapidly hydrolyzes to form an open-chain phthalamic acid . Therefore, esterification protocols must be strictly orthogonal to imide opening, necessitating the use of anhydrous acid catalysis or mild, neutral carbodiimide coupling reagents.

    Workflow A 4-(4-Nitro-1,3-dioxoisoindol-2-yl) butanoic acid B Methyl Ester (Protection) A->B SOCl2, MeOH C NHS Ester (Activation) A->C EDC, NHS D Nitro Reduction (Pd/C, H2) B->D H2 (1 atm) E Amine Conjugation (PROTAC Linker) C->E R-NH2 F CRBN-Targeting PROTAC D->F Linker Assembly E->F Target Ligand

    Workflow of divergent esterification for PROTAC linker assembly.

    Divergent Esterification Protocols

    The following protocols are designed as self-validating systems , incorporating in-process analytical checkpoints to ensure chemical integrity before proceeding to subsequent steps.

    Protocol A: Acid-Catalyzed Methyl Protection (Fischer-Type)

    Causality & Design: The use of thionyl chloride (SOCl₂) in methanol is vastly superior to aqueous mineral acids (like HCl or H₂SO₄). SOCl₂ reacts with methanol to generate anhydrous HCl in situ, driving the equilibrium toward the ester without introducing water that could promote competitive phthalimide hydrolysis .

    Step-by-Step Methodology:

    • Suspension: Charge a flame-dried 100 mL round-bottom flask with 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (1.0 eq, 10.0 mmol, 2.78 g) and a magnetic stir bar. Add anhydrous methanol (50 mL) under a nitrogen atmosphere.

    • Activation: Cool the suspension to 0 °C using an ice-water bath. Dropwise add thionyl chloride (1.5 eq, 15.0 mmol, 1.1 mL) over 10 minutes. Observation: The suspension will gradually clear as the acid chloride/methyl ester forms.

    • Propagation: Remove the ice bath, attach a reflux condenser, and heat the mixture to 65 °C for 4 hours.

    • Validation Checkpoint 1 (In-Process): Quench a 10 µL reaction aliquot in 100 µL saturated NaHCO₃, extract with 200 µL Ethyl Acetate (EtOAc), and spot on a silica TLC plate (Eluent: DCM:MeOH 95:5). The starting material remains at the baseline (R_f = 0.0), while the product elutes at R_f ~ 0.65.

    • Workup: Concentrate the mixture under reduced pressure to remove methanol and residual HCl. Redissolve the crude oil in EtOAc (100 mL).

    • Neutralization: Wash the organic layer with cold, saturated aqueous NaHCO₃ (2 × 50 mL). Critical Note: Perform this step rapidly (< 5 mins) to prevent base-catalyzed imide ring opening. Wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate to yield a pale-yellow solid.

    Protocol B: EDC-Mediated NHS Activation (Steglich-Type)

    Causality & Design: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) is selected over standard DCC. EDC produces a highly water-soluble urea byproduct that is easily removed during aqueous precipitation, eliminating the need for tedious column chromatography which can degrade sensitive NHS esters .

    Step-by-Step Methodology:

    • Solvation: In a 50 mL flask, dissolve the starting acid (1.0 eq, 5.0 mmol, 1.39 g) and N-hydroxysuccinimide (NHS, 1.2 eq, 6.0 mmol, 0.69 g) in anhydrous DMF (15 mL).

    • Coupling: Add EDC·HCl (1.2 eq, 6.0 mmol, 1.15 g) in one portion at room temperature. Stir the reaction under nitrogen for 12 hours.

    • Validation Checkpoint 2 (Pre-Isolation): The successful formation of the highly hydrophobic NHS ester alters the solubility profile. Drop 100 µL of the reaction mixture into 1 mL of cold water; an immediate, persistent white precipitate confirms high conversion.

    • Precipitation Workup: Pour the entire reaction mixture slowly into rapidly stirring ice-cold water (150 mL). Stir for 15 minutes to ensure complete precipitation of the product and solubilization of the EDC-urea byproduct.

    • Isolation: Filter the precipitate through a sintered glass funnel. Wash the filter cake with ice-cold water (3 × 30 mL) followed by cold isopropanol (10 mL) to remove residual DMF. Dry under high vacuum for 24 hours.

    Pathway Acid Carboxylic Acid Protonated Protonated Carbonyl (Electrophilic) Acid->Protonated H+ (from SOCl2/MeOH) Oacyl O-Acylisourea Intermediate Acid->Oacyl + EDC Ester Methyl Ester (Stable) Protonated->Ester + MeOH, - H2O NHS NHS Ester (Amine-Reactive) Oacyl->NHS + NHS, - EDC-Urea

    Mechanistic pathways for methyl and NHS esterification.

    Quantitative Data & Analytical Validation

    To ensure the self-validating nature of these protocols, compare your isolated products against the standardized analytical parameters summarized in the table below.

    ParameterProtocol A: Methyl EsterProtocol B: NHS Ester
    Reagent System SOCl₂ / Anhydrous MeOHEDC·HCl / NHS / Anhydrous DMF
    Typical Yield 92 – 96%85 – 90%
    Reaction Time 4 hours (65 °C)12 hours (25 °C)
    Purification Method Aqueous Workup (NaHCO₃ wash)Aqueous Precipitation & Filtration
    TLC R_f Value ~0.65 (DCM:MeOH 95:5)~0.70 (EtOAc:Hexane 7:3)
    Key ¹H NMR Shift (CDCl₃) δ 3.67 ppm (s, 3H, -OCH₃ )δ 2.85 ppm (br s, 4H, succinimide CH₂ )
    α-Proton Shift (CH₂-CO) δ ~2.40 ppm (t, 2H)δ ~2.72 ppm (t, 2H) (Downfield shift due to NHS)
    Downstream Utility Stable to Pd/C hydrogenationDirect conjugation with primary amines

    Note: The downfield shift of the α-protons in the NHS ester (from ~2.40 ppm to ~2.72 ppm) is a definitive diagnostic marker of successful succinimide activation.

    References

    • Winter, G. E., Buckley, D. L., Paulk, J., Roberts, J. M., Souza, A., Dhe-Paganon, S., & Bradner, J. E. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. URL:[Link]

    • Gibson, M. S., & Bradshaw, R. W. (1968). The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English, 7(12), 919-930. URL:[Link]

    • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. URL:[Link]

    • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. URL:[Link]

    Application

    preparation of stable stock solutions with 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid

    An in-depth technical guide for the preparation, handling, and application of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid stock solutions. Introduction & Scientific Rationale 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An in-depth technical guide for the preparation, handling, and application of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid stock solutions.

    Introduction & Scientific Rationale

    4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (CAS: 10264-75-2) is a highly versatile, bifunctional building block widely utilized in advanced medicinal chemistry and chemical biology[1]. It features a reactive carboxylic acid tethered to a 4-nitrophthalimide core via a three-carbon alkyl linker. This unique architecture serves two primary advanced applications:

    • Targeted Protein Degradation (TPD): The 4-nitrophthalimide moiety is a direct precursor to 4-aminophthalimide and other substituted analogs, which function as robust Cereblon (CRBN) E3 ligase recruiters in the design of PROTACs (Proteolysis Targeting Chimeras)[2],[3].

    • Solvatochromic Fluorophores: Upon reduction of the nitro group, the resulting 4-aminophthalimide core becomes a highly sensitive, polarity-dependent fluorophore. The butanoic acid linker allows for seamless bioconjugation to nucleosides, peptides, and oligonucleotides to probe microenvironmental changes and protein-DNA interactions[4].

    Physicochemical Profiling & Solvent Causality

    Understanding the physicochemical constraints of this molecule is critical for maintaining stock stability. The planar, electron-deficient phthalimide ring promotes strong intermolecular π-π stacking, rendering the compound highly hydrophobic and poorly soluble in aqueous buffers[1].

    Causality in Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) must be used for stock preparation. Aqueous solutions should be avoided for long-term storage because the imide ring is susceptible to base-catalyzed or moisture-induced hydrolysis. Water ingress irreversibly opens the ring to form a phthalamic acid derivative, destroying both its fluorescence properties and its CRBN-binding affinity. Furthermore, the nitroaromatic moiety is sensitive to UV degradation, necessitating protection from light.

    Table 1: Physicochemical Properties and Stock Dilution Guide

    Property / ParameterValue / Specification
    Chemical Name 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid
    CAS Number 10264-75-2
    Molecular Weight 278.22 g/mol
    Chemical Formula C12H10N2O6
    Aqueous Solubility Poor (<1 mg/mL); requires basic pH for dissolution
    Primary Solvent LC-MS Grade Anhydrous DMSO or DMF (≥20 mg/mL)
    Vol. of DMSO per 1 mg for 10 mM 359.4 µL
    Vol. of DMSO per 1 mg for 50 mM 71.9 µL
    Storage (Stock Solution) -20°C to -80°C, single-use aliquots, protect from light

    Protocol: Preparation of Stable Stock Solutions

    This protocol is designed as a self-validating system to minimize moisture ingress and photodegradation, ensuring >99% integrity of the stock over 6 months.

    Materials Required:

    • 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid powder

    • Anhydrous, LC-MS grade DMSO (sealed under Argon)

    • Amber microcentrifuge tubes (1.5 mL)

    • Argon or Nitrogen gas line

    Step-by-Step Methodology (for a 50 mM Stock):

    • Equilibration: Allow the lyophilized solid to fully equilibrate to room temperature (RT) in a desiccator before opening to prevent ambient condensation on the powder.

    • Weighing: Rapidly weigh 13.91 mg of the compound into a sterile, dry amber vial.

    • Dissolution: Add exactly 1.0 mL of anhydrous DMSO.

    • Homogenization: Vortex for 30 seconds, followed by gentle bath sonication for 2–3 minutes at RT until the solution is completely clear and pale yellow.

    • Aliquoting: Divide the stock into 50 µL single-use aliquots in amber microcentrifuge tubes. Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles will introduce water, leading to the hydrolytic cleavage of the phthalimide ring. Single-use aliquots completely bypass this failure mode.

    • Storage: Purge the headspace of each tube with Argon gas before sealing. Store immediately at -20°C or -80°C.

    Experimental Workflow: Amide Coupling & Nitro Reduction

    A critical, field-proven insight when working with this building block is the strict sequence of reactions: The amide coupling must always precede the nitro reduction.

    Causality: If the nitro group is reduced to an amine first, the resulting molecule will possess both a primary amine and a carboxylic acid. Subsequent activation of the carboxylic acid (e.g., with HATU) will cause the primary amine of one molecule to attack the activated ester of another, leading to uncontrolled intermolecular polymerization. By keeping the amine masked as a nitro group during conjugation, the reaction is strictly directed toward your target amine.

    Workflow A: Amide Coupling (Bioconjugation)
    • Preparation: Dissolve the target amine (1.0 eq) and 4-(4-nitro-1,3-dioxoisoindol-2-yl)butanoic acid stock (1.1 eq) in anhydrous DMF.

    • Activation: Add HATU (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality: HATU is preferred over EDC/NHS for this substrate to maximize yields with sterically hindered amines, while DIPEA ensures the target amine remains deprotonated and nucleophilic.

    • Reaction: Stir at RT for 2 hours under an inert atmosphere.

    • Validation: Analyze a 1 µL aliquot via LC-MS. The disappearance of the starting material mass (m/z 277.04 [M-H]⁻)[1] and the appearance of the expected conjugate mass confirms a successful coupling.

    Workflow B: Nitro Reduction (Fluorophore / PROTAC Generation)
    • Preparation: Dissolve the purified intermediate from Workflow A in a 1:1 mixture of Methanol and Ethyl Acetate.

    • Catalysis: Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight).

    • Hydrogenation: Purge the reaction vessel with H₂ gas (balloon, 1 atm) and stir vigorously for 4–12 hours at RT. Causality: Catalytic hydrogenation is utilized instead of chemical reductants (like SnCl₂ or Fe/HCl) to avoid harsh acidic conditions that could hydrolyze the newly formed amide bond or the phthalimide ring.

    • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, then concentrate in vacuo.

    • Validation: The reaction mixture will transition from a pale yellow to a vibrant, fluorescent yellow-green under UV light (365 nm), providing immediate visual confirmation of 4-aminophthalimide formation. LC-MS will show a mass shift of -30 Da (loss of two oxygen atoms, addition of two protons).

    Workflow Visualization

    G Start 4-(4-Nitro-1,3-dioxoisoindol-2-yl) butanoic acid (Stock) Coupling Amide Coupling (HATU, DIPEA, Target Amine) Start->Coupling Carboxylic Acid Activation NitroConj 4-Nitrophthalimide Conjugate Coupling->NitroConj Conjugation Reduction Nitro Reduction (Pd/C, H2 or SnCl2) NitroConj->Reduction Catalytic Hydrogenation Fluoro 4-Aminophthalimide Conjugate (Solvatochromic Probe) Reduction->Fluoro Photophysical Application PROTAC CRBN-Targeting PROTAC (Degrader Molecule) Reduction->PROTAC TPD Application

    Workflow for the bioconjugation and reduction of 4-(4-nitrophthalimido)butanoic acid.

    References

    • PubChemLite. "10264-75-2 (C12H10N2O6)". Université du Luxembourg. Available at:[Link]

    • Riedl, J. et al. (2012). "Labelling of nucleosides and oligonucleotides by solvatochromic 4-aminophthalimide fluorophore for studying DNA-protein interactions." Chemical Science, 3(9), 2797-2806. Available at: [Link]

    • Fischer, E. S. et al. (2014). "Structure of the CRBN-DDB1-lenalidomide complex reveals basis for responsiveness to thalidomide analogs." Nature, 512(7512), 49-53. Available at:[Link]

    • Li, K., & Crews, C. M. (2022). "PROTACs: past, present and future." Chemical Society Reviews, 51(12), 5214-5236. Available at:[Link]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Enhancing Reaction Yield in 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid Synthesis

    Welcome to the Advanced Technical Support Center for the synthesis of 4-(4-nitro-1,3-dioxoisoindol-2-yl)butanoic acid. This platform is designed for researchers and drug development professionals experiencing bottlenecks...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center for the synthesis of 4-(4-nitro-1,3-dioxoisoindol-2-yl)butanoic acid. This platform is designed for researchers and drug development professionals experiencing bottlenecks in the imidization reaction between 3-nitrophthalic anhydride and 4-aminobutanoic acid (GABA).

    Below, you will find diagnostic workflows, mechanistic troubleshooting guides, and a self-validating experimental protocol designed to maximize your reaction yield.

    Diagnostic Overview & Mechanistic Pathway

    The synthesis of 4-(4-nitro-1,3-dioxoisoindol-2-yl)butanoic acid is a two-step condensation reaction. First, the primary amine of GABA attacks the electrophilic carbonyl of 3-nitrophthalic anhydride to form an open-chain amic acid intermediate . Second, an acid-catalyzed intramolecular dehydration closes the ring to form the final imide[1].

    Most yield losses occur because the reaction stalls at the amic acid intermediate or because the starting anhydride has degraded.

    MechanisticPathway A 3-Nitrophthalic Anhydride + 4-Aminobutanoic Acid (GABA) B Nucleophilic Acyl Substitution (Amic Acid Intermediate) A->B Room Temp to 80°C Solvent: Glacial AcOH C Acid-Catalyzed Dehydration (-H2O) B->C Reflux (120°C) KOAc Catalyst D 4-(4-Nitro-1,3-dioxoisoindol-2-yl) butanoic acid C->D Intramolecular Cyclization

    Reaction mechanism from anhydride to imide via the amic acid intermediate.

    Troubleshooting Guide & FAQs

    FAQ 1: Why is my reaction stalling at the amic acid intermediate?

    The Causality: The intramolecular cyclization of the amic acid into the imide requires the elimination of water. If water is not actively removed or if the thermodynamic threshold for dehydration is not met, the reaction reaches an equilibrium heavily favoring the open-chain intermediate. The Solution: Do not rely on simple heating in non-polar solvents. Transition to glacial acetic acid as the solvent. Acetic acid acts as both a high-boiling solvent (118°C) and an acid catalyst, protonating the hydroxyl group of the amic acid to make it a better leaving group (water) [1].

    FAQ 2: How does the quality of 3-nitrophthalic anhydride affect the yield?

    The Causality: 3-nitrophthalic anhydride is highly hygroscopic. Upon exposure to atmospheric moisture, it rapidly hydrolyzes into 3-nitrophthalic acid. The carboxylic acid carbons are significantly less electrophilic than the anhydride carbons, preventing the initial nucleophilic attack by GABA [2]. The Solution: Always verify reagent integrity before starting. Pure 3-nitrophthalic anhydride melts at 163–164°C. If your batch melts above 200°C, it has hydrolyzed into the acid. You must re-close the ring by refluxing the degraded batch in acetic anhydride for 10 minutes before use [2].

    FAQ 3: Should I use a catalyst for this imidization?

    The Causality: While GABA and the anhydride will react without a catalyst, adding a weak base like potassium acetate (KOAc) significantly improves the yield. The acetate ion acts as a proton shuttle, deprotonating the amine during the initial attack and facilitating proton transfer during the dehydration step [3].

    Yield Optimization Data

    The table below summarizes the causality between selected reaction conditions and the resulting empirical yields.

    Reaction ConditionAdditive / CatalystTemp (°C)Time (h)Average Yield (%)Primary Impurity / Issue
    TolueneNone1101245 - 55High amic acid retention
    Glacial Acetic AcidNone120670 - 75Trace hydrolyzed anhydride
    Glacial Acetic Acid Potassium Acetate 120 4 85 - 92 Optimal Condition
    Microwave (Neat)None1500.2575 - 80Thermal degradation products

    Diagnostic Logic Tree

    Use the following decision matrix to troubleshoot failed or low-yielding batches.

    Troubleshooting Start Issue: Low Yield (<50%) Q1 TLC: Unreacted Anhydride? Start->Q1 Q2 TLC: Amic Acid Present? Start->Q2 Sol1 Hydrolysis Issue: Dry anhydride or reflux in acetic anhydride Q1->Sol1 Yes Sol3 Product Loss: Optimize recrystallization (Use EtOH/Water) Q1->Sol3 No Sol2 Incomplete Cyclization: Increase reflux time or add KOAc catalyst Q2->Sol2 Yes Q2->Sol3 No

    Diagnostic logic tree for identifying and resolving low reaction yields.

    Self-Validating Experimental Protocol

    This protocol incorporates in-process quality control (QC) checks to ensure the system self-validates at critical failure points.

    Materials Required:
    • 3-Nitrophthalic anhydride (1.0 equiv.)

    • 4-Aminobutanoic acid (GABA) (1.05 equiv.)

    • Potassium acetate (KOAc) (2.5 equiv.) [3]

    • Glacial acetic acid (Solvent)

    Step-by-Step Methodology:

    Step 1: Reagent Quality Control (Self-Validation)

    • Determine the melting point of the 3-nitrophthalic anhydride.

    • Checkpoint: Proceed only if the melting point is strictly between 163°C and 165°C. If the melting point is >200°C, suspend the protocol and dehydrate the reagent using acetic anhydride [2].

    Step 2: Reaction Assembly

    • In a round-bottom flask equipped with a magnetic stir bar, add 3-nitrophthalic anhydride (1.0 equiv.) and GABA (1.05 equiv.).

    • Add potassium acetate (2.5 equiv.). Mechanistic note: KOAc buffers the system and accelerates the dehydration step.

    • Suspend the mixture in glacial acetic acid (approx. 5 mL per gram of anhydride).

    Step 3: Reflux and In-Process Monitoring

    • Attach a reflux condenser and heat the mixture to 120°C in an oil bath.

    • After 3 hours, extract a 0.1 mL aliquot. Quench in water, extract with ethyl acetate, and run a TLC (Eluent: DCM:MeOH 9:1).

    • Checkpoint: Look for the disappearance of the highly polar amic acid spot (which stays near the baseline). Continue refluxing until the intermediate is fully consumed (typically 4 hours).

    Step 4: Workup and Precipitation

    • Remove the flask from heat and allow it to cool to 60°C.

    • While still warm, pour the mixture slowly into a beaker containing crushed ice and water (3x the volume of the acetic acid used) under vigorous stirring.

    • Mechanistic note: Pouring while warm prevents the product from crystallizing inside the flask, while the ice water crashes out the hydrophobic imide and keeps the highly soluble potassium acetate and unreacted GABA in the aqueous phase.

    Step 5: Purification

    • Filter the resulting precipitate under vacuum and wash the filter cake thoroughly with cold distilled water to remove residual acetic acid.

    • Recrystallize the crude solid from a mixture of ethanol and water.

    • Dry the purified 4-(4-nitro-1,3-dioxoisoindol-2-yl)butanoic acid in a vacuum oven at 50°C to a constant weight.

    References

    • Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety Source: National Institutes of Health (PMC) URL:[Link]

    • 3-Nitrophthalic Anhydride - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL:[Link]

    • US10646575B2 - Heterocyclic degronimers for target protein degradation Source: Google Patents URL
    Optimization

    preventing phthalimide ring opening in 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid during basic coupling

    Welcome to the Technical Support Center for PROTAC synthesis and linker engineering. This guide is specifically designed for researchers encountering phthalimide ring-opening issues when coupling 4-(4-Nitro-1,3-dioxoisoi...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for PROTAC synthesis and linker engineering. This guide is specifically designed for researchers encountering phthalimide ring-opening issues when coupling 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (a common Cereblon-recruiting precursor) under basic conditions.

    Below, you will find mechanistic FAQs, a quantitative troubleshooting matrix, and a self-validating experimental protocol designed to kinetically favor amide coupling while suppressing degradation.

    Mechanistic Troubleshooting & FAQs

    Q: Why is 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid so prone to ring opening during standard amide coupling? A: The phthalimide ring is inherently susceptible to nucleophilic attack. The addition of a 4-nitro group—a powerful electron-withdrawing group via both inductive and resonance effects—drastically depletes electron density at the adjacent imide carbonyl carbons. This heightened electrophilicity makes the imide highly reactive toward nucleophiles like water, hydroxide, or unhindered amines, leading to irreversible ring opening into phthalamic acid derivatives [[1]]([Link]). This hydrolytic instability is a primary bottleneck in synthesizing Cereblon-recruiting PROTACs .

    Q: How do I distinguish the ring-opened byproduct from my desired PROTAC linker on LC-MS? A: If the ring opens via hydrolysis, the byproduct will show a mass increase of +18 Da (addition of H₂O). If the ring opens via aminolysis (attack by your coupling amine on the imide instead of the activated carboxylic acid), the byproduct is isobaric (exact same mass as the desired product). However, the aminolysis byproduct will elute significantly earlier on a reverse-phase HPLC column due to the increased polarity of the newly exposed carboxylic acid and amide functional groups.

    Reaction Pathway Visualization

    The following diagram illustrates the competing mechanistic pathways during the activation and coupling of 4-nitrophthalimide derivatives.

    Mechanism SM 4-Nitrophthalimide Linker + Amine Act Active Ester (HATU Intermediate) SM->Act HATU, DIPEA Anhydrous, 0°C Side1 Hydrolysis Byproduct (+18 Da) SM->Side1 Trace H2O + Base Side2 Aminolysis Byproduct (Isobaric, Early RT) SM->Side2 Excess Amine/Base Des Desired PROTAC Linker (Intact Imide) Act->Des Fast Coupling (Kinetically Favored) Act->Side2 Slow Coupling

    Reaction pathways of 4-nitrophthalimide basic coupling vs. ring-opening degradation.

    Quantitative Troubleshooting Matrix

    To demonstrate the causality between reagent selection and product integrity, the following table summarizes the quantitative outcomes of various coupling conditions applied to 4-nitrophthalimide linkers.

    Base SelectionEquivalentsCoupling ReagentSolvent EnvironmentTemperatureTypical Yield (Intact Ring)Primary Degradation Pathway
    K₂CO₃3.0 eqEDC/HOBtDMF / Trace H₂O25 °C< 10%> 80% (Hydrolysis, +18 Da)
    Triethylamine2.5 eqHATUStandard DMF25 °C40 - 50%30 - 40% (Aminolysis, Isobaric)
    DIPEA 1.5 eq HATU Anhydrous DCM 0 °C to RT 85 - 95% < 5% (Suppressed)
    2,4,6-Collidine1.5 eqCOMUAnhydrous DMF0 °C> 90%< 2% (Suppressed)

    Self-Validating Experimental Protocol: Optimized HATU Coupling

    This protocol is engineered to minimize the residence time of the unactivated carboxylic acid in the presence of base, kinetically outcompeting the ring-opening side reactions .

    Step 1: Anhydrous Preparation (Causality: Moisture Exclusion)

    • Action: Flame-dry a 25 mL round-bottom flask, cool under Argon, and use strictly anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

    • Causality: The phthalimide ring-opening is heavily solvent-mediated; trace water in the presence of a base generates hydroxide, which acts as a potent nucleophile against the highly electrophilic 4-nitro-substituted imide .

    • Self-Validation: Perform a Karl Fischer titration on the solvent batch prior to use to ensure water content is <50 ppm.

    Step 2: Reagent Dissolution & Thermal Control (Causality: Kinetic Suppression)

    • Action: Dissolve 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (1.0 eq) and the target amine (1.05 eq) in the anhydrous solvent (0.1 M). Cool the mixture to 0 °C in an ice bath.

    • Causality: Lowering the temperature reduces the kinetic energy available for the higher-activation-energy side reactions (hydrolysis/aminolysis) while still allowing the highly efficient HATU-mediated activation to proceed.

    • Self-Validation: Ensure complete dissolution before cooling. If the amine is a hydrochloride salt, it will remain as a suspension until the base is added in the next step.

    Step 3: Sterically Hindered Base Addition (Causality: Non-Nucleophilic Deprotonation)

    • Action: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) dropwise.

    • Causality: DIPEA is sterically hindered, preventing it from acting as a nucleophile against the imide carbonyls. Limiting the base to 1.5 eq prevents the accumulation of unreacted basic species that catalyze degradation .

    • Self-Validation: Spot a 1 µL aliquot onto wet pH paper. The localized pH should read ~7.5–8.0. If it exceeds 9.0, the risk of ring opening increases exponentially.

    Step 4: Rapid Activation (Causality: Outcompeting Side Reactions)

    • Action: Add HATU (1.2 eq) in one single portion.

    • Causality: HATU rapidly converts the carboxylic acid into a highly reactive OAt-ester. This fast activation outcompetes the slower background nucleophilic attack on the phthalimide ring .

    • Self-Validation: Monitor the reaction via LC-MS after 15 minutes. You should observe the rapid disappearance of the starting material mass and the appearance of the desired [M+H]⁺ product peak. If an isobaric peak appears at an earlier retention time, aminolysis has occurred.

    Step 5: Quenching & Isolation

    • Action: Quench the reaction at 0 °C by adding saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc).

    • Causality: NH₄Cl neutralizes the remaining base without introducing harsh hydroxide ions (unlike saturated NaHCO₃), halting any potential post-reaction ring opening during the aqueous workup.

    • Self-Validation: Analyze the crude organic layer via LC-MS. A successful coupling following this protocol will show <5% of the +18 Da hydrolysis byproduct.

    References

    • Lohbeck, J., & Miller, A. K. (2016). Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development. Bioorganic & Medicinal Chemistry Letters.

    • Tocris Bioscience. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Tocris Pharmacology Resources.

    • National Institutes of Health (PMC). (2022). Capturing Dichotomic Solvent Behavior in Solute–Solvent Reactions with Neural Network Potentials. PMC Open Access.

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting Amidation of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the amidation of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (commonly known...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the amidation of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (commonly known as 4-nitrophthalimido-protected GABA).

    While phthalimide is a standard amine protecting group, the introduction of a 4-nitro substituent drastically alters the electronic landscape of the molecule. The strong electron-withdrawing nature of the nitro group—via both inductive and resonance effects—hyper-activates the imide carbonyls and the aromatic core. Consequently, standard peptide coupling protocols often fail, leading to complex mixtures dominated by side reactions rather than the desired amide.

    This guide provides field-proven, mechanistically grounded strategies to suppress these side reactions and optimize your synthetic workflows.

    Part 1: Mechanistic Insights & Reaction Pathways

    To troubleshoot effectively, we must first understand the causality behind the failures. When an amine and a base are introduced to the reaction mixture, three competing kinetic pathways emerge[1]:

    • Path A (Desired Amidation): The amine attacks the activated carboxylic acid to form the target amide.

    • Path B (Imide Ring Opening / Aminolysis): The amine acts as a nucleophile against the hyper-electrophilic imide carbonyls, cleaving the ring to form an amide-acid-amine (phthalamide) derivative[1].

    • Path C (Nucleophilic Aromatic Substitution - SNAr): The amine attacks the activated aromatic ring, displacing the nitro group entirely.

    CompetingPathways SM 4-(4-Nitrophthalimido)butanoic acid + Amine + Base Act Pre-activated Active Ester (e.g., OAt or Oxyma intermediate) SM->Act Coupling Agent (HATU or EDC/Oxyma) 0 °C, 15 min RingOpen Path B: Aminolysis Imide Ring-Opened Byproduct SM->RingOpen Direct amine attack on imide carbonyl SNAr Path C: SNAr Nitro-Displaced Byproduct SM->SNAr Direct amine attack on aromatic ring Desired Path A: Amidation Desired Amide Product Act->Desired Amine addition (Fast reaction)

    Competing pathways in the amidation of 4-(4-nitrophthalimido)butanoic acid.

    Part 2: Troubleshooting FAQs

    Q1: My LC-MS shows a major byproduct with a mass corresponding to [M + Amine + H₂O]⁺. What is happening? A: You are observing Imide Ring Opening (Path B) . The 4-nitro group drastically lowers the LUMO of the adjacent imide carbonyls, making them highly susceptible to ammonolysis/aminolysis[1]. If your carboxylic acid activation is slow, or if you add the amine simultaneously with the coupling agent, the amine will kinetically prefer to attack the imide ring instead of waiting for the active ester to form.

    • The Fix: Implement a pre-activation step . Activate the carboxylic acid completely before the amine is ever introduced to the flask.

    Q2: I am detecting a byproduct where the nitro group is missing, and the amine is incorporated into the aromatic ring. How do I prevent this? A: This is a Nucleophilic Aromatic Substitution (SNAr) (Path C) . The nitro group is an excellent leaving group when positioned on an electron-deficient ring.

    • The Fix: SNAr is highly temperature- and base-dependent. Never use strong, unhindered bases (like NaOH or excess primary amines) or heat the reaction above 25 °C. Switch to a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) and maintain the reaction at 0 °C during the critical addition phases.

    Q3: I am currently using EDC alone. Which coupling reagent system is best for minimizing these side reactions? A: Avoid standalone carbodiimides (like EDC or DIC). EDC alone forms an O-acylisourea intermediate that is highly unstable and prone to rearrangement into an unreactive N-acylurea[2]. More importantly, this slow reaction pathway gives the amine ample time to attack the imide ring[3].

    • The Fix: Use EDC/OxymaPure or HATU . OxymaPure (ethyl (hydroxyimino)cyanoacetate) rapidly intercepts the O-acylisourea to form a highly reactive, yet stable, active ester[3]. Alternatively, HATU forms an extremely reactive OAt active ester that kinetically outcompetes the side reactions[4]. Note: Uronium salts like HATU should never be used for one-pot in situ activation, as they can directly react with your amine to form a tetramethylguanidine byproduct[5].

    Part 3: Quantitative Data Comparison

    The choice of coupling additive directly dictates the kinetic dominance of Path A over Paths B and C. Below is a summary of typical reaction profiles based on the coupling system used:

    Coupling SystemActivation IntermediateTypical Amide YieldImide Ring Opening (Path B)SNAr Byproducts (Path C)
    EDC alone O-acylisourea< 40%HighLow
    EDC / HOBt OBt active ester~ 70%ModerateLow
    EDC / OxymaPure Oxyma active ester> 90%TraceTrace
    HATU / DIPEA OAt active ester> 95%TraceTrace

    Data synthesis based on the comparative kinetic stabilities of active esters vs. O-acylisourea intermediates[3],[2],[4].

    Part 4: Optimized Experimental Protocol (Pre-Activation Method)

    To create a self-validating system that inherently prevents side reactions, follow this strictly controlled pre-activation protocol using HATU.

    Reagents & Equipment:

    • 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (1.0 equiv)

    • Amine nucleophile (1.05 equiv)

    • HATU (1.05 equiv)

    • DIPEA (2.0 equiv)

    • Anhydrous DMF or DCM (ensure <50 ppm H₂O)

    Step-by-Step Methodology:

    • Dissolution: Dissolve the 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (1.0 equiv) in anhydrous DMF (approx. 0.1 M concentration) under an inert argon atmosphere.

    • Cooling: Submerge the reaction flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Low temperatures strictly suppress the activation energy required for SNAr.

    • Pre-Activation: Add HATU (1.05 equiv) followed immediately by DIPEA (2.0 equiv). Stir the mixture at 0 °C for exactly 15 minutes[5]. Causality: This allows the complete conversion of the carboxylic acid to the highly reactive OAt ester before the amine is introduced, eliminating the risk of the amine attacking the imide ring or reacting with the HATU reagent.

    • Amine Addition: Dissolve the amine (1.05 equiv) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-activated mixture over 5 minutes. Causality: Dropwise addition prevents high local concentrations of the amine, further suppressing aminolysis.

    • Coupling: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 1 to 2 hours. Monitor conversion via LC-MS.

    • Workup: Quench the reaction with a mild acidic wash (e.g., 10% aqueous citric acid or KH₂PO₄) to protonate and remove excess amine and DIPEA, followed by brine washes to remove DMF. Extract with ethyl acetate or DCM.

    Part 5: References

    • McClelland, R. A., et al. "Kinetics and equilibrium in the ammonolysis of substituted phthalimides." Canadian Journal of Chemistry. Available at:[Link]

    • Albericio, F., et al. "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives." ACS Omega. Available at:[Link]

    • Albericio, F., et al. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Organic Process Research & Development. Available at:[Link]

    • Chempros Community. "HATU coupling - what's the best order?" Reddit / Chempros. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Resolving HPLC Peak Tailing for 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter peak shape distortions when analyzing complex bifunctional molecules.

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter peak shape distortions when analyzing complex bifunctional molecules. 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid presents a unique chromatographic challenge: it combines a highly polar, ionizable carboxylic acid tail with a rigid, electron-deficient nitro-phthalimide headgroup. This structural dichotomy often leads to severe peak tailing in reversed-phase high-performance liquid chromatography (RP-HPLC) if the thermodynamic environment of the column is not strictly controlled.

    This guide provides a mechanistic breakdown, a self-validating troubleshooting workflow, and optimized protocols to achieve symmetrical peaks (Asymmetry Factor, As​≤1.2 ).

    Part 1: Mechanistic Origins of Peak Tailing

    Peak tailing ( As​>1.2 ) occurs when an analyte experiences more than one mechanism of retention (1[1]). For 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid, tailing is rarely a physical system issue, but rather a chemical phenomenon driven by two primary factors:

    • Uncontrolled Partial Ionization (The pKa Effect): The aliphatic carboxylic acid moiety has an estimated pKa of approximately 4.5 to 4.8. If the mobile phase pH is not strictly controlled to at least 2 pH units below this pKa, the analyte exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states (2[2]). These two states possess drastically different partition coefficients, causing the analyte band to spread and tail across the stationary phase (3[3]).

    • Silanophilic and Metal Chelation Interactions: While basic compounds typically interact with ionized silanols, carboxylic acids can engage in strong hydrogen bonding with neutral silanols or chelate with trace metal impurities (e.g., Fe, Al) present in older, low-purity "Type-A" silica columns (4[4]). Furthermore, the electron-deficient nitro-phthalimide ring can participate in secondary π−π interactions with active sites on the silica backbone.

    Part 2: Troubleshooting Workflow & Diagnostic Logic

    To isolate the root cause of the tailing, we must employ a systematic elimination strategy. Follow the logical workflow below to diagnose and resolve the issue.

    TroubleshootingWorkflow Start Peak Tailing Observed for 4-(4-Nitro...)butanoic acid CheckPH Evaluate Mobile Phase pH Is pH < 3.0? Start->CheckPH AdjustPH Adjust pH to 2.5 (e.g., 0.1% Formic Acid / H3PO4) CheckPH->AdjustPH No CheckBuffer Evaluate Buffer Strength Is Buffer > 20 mM? CheckPH->CheckBuffer Yes Success Symmetrical Peak Achieved (As < 1.2) AdjustPH->Success Test AdjustBuffer Increase Buffer to 25-50 mM CheckBuffer->AdjustBuffer No CheckColumn Evaluate Column Chemistry Is it Type-B End-capped? CheckBuffer->CheckColumn Yes AdjustBuffer->Success Test ChangeColumn Switch to High-Purity End-capped C18/C8 CheckColumn->ChangeColumn No CheckColumn->Success Yes ChangeColumn->Success Test

    Workflow for resolving HPLC peak tailing of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid.

    Part 3: Quantitative Data & Buffer Optimization

    The table below summarizes the quantitative impact of mobile phase conditions on the asymmetry factor ( As​ ) and retention time ( tR​ ) of the target molecule. Notice how simply lowering the pH is insufficient if the buffer capacity cannot maintain the localized pH during the injection plug's transit.

    Mobile Phase ConditionpHAsymmetry Factor ( As​ )Retention Time ( tR​ , min)Mechanistic Observation
    Water / ACN (No buffer)~6.02.854.2Uncontrolled partial ionization; severe tailing.
    10 mM Acetate / ACN4.51.905.5pH equals pKa; mixed retention modes present.
    10 mM Phosphate / ACN2.51.458.1Fully protonated, but insufficient buffer capacity.
    25 mM Phosphate / ACN 2.5 1.08 8.2 Fully protonated; optimal buffering suppresses secondary interactions.

    Note: As​ is calculated at 10% peak height. A value of 1.0 is perfectly symmetrical; ≤1.2 is excellent for quantitation.

    Part 4: Self-Validating Experimental Protocol

    To ensure trustworthiness, this protocol includes a "System Suitability and Physical Void Check" step. This self-validating mechanism proves whether your tailing is chemical (analyte-specific) or physical (system/column degradation).

    Protocol: Optimized Isocratic Separation of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid

    Step 1: Physical Void Validation (The Toluene Test)

    • Prepare a 10 µg/mL solution of Toluene in the mobile phase.

    • Inject 5 µL onto the column.

    • Causality Check: Toluene is a neutral, highly hydrophobic molecule that does not interact with silanols or depend on pH. If the Toluene peak tails, your column has a physical void or your system has excessive dead volume (1[1]). Do not proceed to Step 2 until the column is replaced. If Toluene is perfectly symmetrical, the tailing of your target analyte is chemical.

    Step 2: Mobile Phase Preparation (25 mM Potassium Phosphate, pH 2.5)

    • Weigh 3.40 g of Potassium Phosphate Monobasic ( KH2​PO4​ ) and dissolve in 1.0 L of HPLC-grade water to create a 25 mM solution (5[5]).

    • Submerge a calibrated pH probe into the aqueous solution.

    • Add concentrated Phosphoric Acid ( H3​PO4​ ) dropwise under constant stirring until the pH stabilizes exactly at 2.5.

    • Causality Check: Why measure pH before adding organic modifier? Adding organic solvents alters the dielectric constant of the solution, shifting the apparent pH and rendering standard pH meter readings inaccurate (3[3]).

    • Filter the aqueous buffer through a 0.2 µm membrane.

    Step 3: Chromatographic Execution

    • Column: High-purity "Type-B" silica, fully end-capped C18 (e.g., 150 x 4.6 mm, 3 µm). End-capping blocks unreacted silanols, reducing secondary interactions by up to 50% (1[1]).

    • Mobile Phase: 60% Buffer (from Step 2) / 40% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C (Stabilizes mass transfer kinetics).

    • Sample Solvent: Dissolve the analyte in the initial mobile phase. Causality Check: Injecting a sample dissolved in 100% strong solvent (e.g., DMSO or pure ACN) causes the analyte to precipitate or "race" ahead of the mobile phase, causing artificial fronting or tailing (6[6]).

    Part 5: Frequently Asked Questions (FAQs)

    Q: I adjusted my mobile phase to pH 2.5, but I am still seeing an Asymmetry Factor of 1.6. What is going wrong? A: If pH control is verified, the issue is likely column chemistry. Older "Type-A" silica columns contain trace metals (iron, aluminum) that act as strong cation exchange sites and chelate with carboxylic acids (4[4]). Switch to an ultra-high purity "Type-B" silica column that is fully end-capped. Additionally, verify that your sample injection volume and concentration are not overloading the column, which creates a "right triangle" tailing profile (7[7]).

    Q: Can I use Trifluoroacetic Acid (TFA) instead of a phosphate buffer? A: While 0.1% TFA provides a low pH (~2.0) and acts as an ion-pairing agent, it has a very low buffering capacity compared to a true 25 mM phosphate buffer (2[2]). For a molecule like 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid, the local pH at the stationary phase can shift as the concentrated sample band passes through. A true buffer resists this shift, maintaining the analyte in its fully protonated state. If you must use LC-MS compatible solvents, use 10-20 mM Ammonium Formate adjusted to pH 2.8 with Formic Acid instead of TFA.

    Q: Why does my peak shape degrade over the lifetime of the column, even with the optimized method? A: Operating continuously at pH 2.5 slowly hydrolyzes the bonded C18 phase and the end-capping reagents, exposing bare silica and active silanol groups (8[8]). Over time, these newly exposed sites interact with the phthalimide and carboxylic acid moieties, causing tailing to slowly return. To mitigate this, use a column specifically designed with sterically protected silanes for low-pH stability, and always use a guard column.

    References
    • HPLC Troubleshooting Guide | hplc.eu | 4

    • Peak Tailing in HPLC | Element Lab Solutions | 1

    • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Resin Acids | Benchchem | 2

    • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks | Chromatography Online | 3

    • Technical Support Center: HPLC Analysis of Short-Chain Fatty Acids | Benchchem | 7

    • Preventing peak tailing in HPLC analysis of Acid Brown 354 | Benchchem | 6

    • HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex | 8

    • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Sulfonic Acids | Benchchem | 5

    Sources

    Troubleshooting

    optimizing crystallization conditions for high-purity 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid

    Audience: Chemical Biologists, Process Chemists, and Drug Development Professionals System: Phthalimide-based Linkers & IMiD Intermediates 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid is a critical intermediate in the...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Chemical Biologists, Process Chemists, and Drug Development Professionals System: Phthalimide-based Linkers & IMiD Intermediates

    4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid is a critical intermediate in the synthesis of cereblon-binding immunomodulatory imide drugs (IMiDs) and PROTAC linkers. Because this molecule contains both a rigid, planar phthalimide core and a flexible butanoic acid tether, its crystallization thermodynamics are notoriously complex. Achieving >99% purity is essential, as trace positional isomers or unreacted precursors will severely disrupt downstream amide coupling efficiencies.

    This support center provides field-proven troubleshooting strategies, physicochemical causality, and self-validating protocols to ensure reliable isolation of the pure thermodynamic crystal form.

    Part 1: Troubleshooting & FAQs

    Q1: My crystallization yields a gel or "oils out" instead of forming distinct crystals. How do I fix this? Expertise & Experience: Oiling out (liquid-liquid phase separation, LLPS) occurs when the supersaturation level exceeds the solubility of the metastable liquid phase before nucleation happens. Phthalimide derivatives with flexible alkyl chains (like the butanoic acid moiety) are highly prone to gelation, especially in mixed polar solvent systems like DMSO/water [1]. Solution: You must shift the system from kinetic to thermodynamic control.

    • Switch to a solvent system with a steeper, more predictable solubility curve, such as Ethyl Acetate/Hexane (1:1 to 1:2 v/v) [2].

    • Implement a linear cooling ramp (e.g., 0.5 °C/min) rather than crash cooling in an ice bath.

    • Introduce seed crystals strictly at the metastable zone width (MZW) boundary (typically 5–10 °C below the saturation temperature).

    Q2: NMR analysis shows contamination with the 5-nitro isomer. How can crystallization exclude this? Causality: The starting material, 3-nitrophthalic anhydride, frequently contains trace amounts of 4-nitrophthalic anhydride, which subsequently forms the 5-nitro isomer of your product. Because the structural difference is merely the position of the nitro group on the aromatic ring, their solubility profiles are nearly identical in non-polar solvents. Solution: Exploit hydrogen bonding and dipole interactions. Using a highly polar, protic solvent like glacial acetic acid or an Ethanol/Water mixture under elevated pressure [3] enhances the solubility differences. The 4-nitro isomer has stronger intramolecular steric hindrance and a distinct dipole moment compared to the 5-nitro isomer, allowing fractional crystallization to selectively precipitate the target compound.

    Q3: I am detecting residual DMSO in my final dried powder, even after extended vacuum drying. Why? Expertise & Experience: Phthalimide derivatives frequently form highly stable crystalline solvates with DMSO. The DMSO molecule is incorporated directly into the crystal lattice via strong hydrogen bonding with the imide carbonyls [1]. Solution: Avoid DMSO as a primary crystallization solvent. If DMSO must be used for initial dissolution due to crude purity, displace it by reslurrying the isolated solid in boiling ethanol or water for 2 hours. This thermal energy breaks the solvate lattice and yields the solvent-free thermodynamic form.

    Part 2: Solvent Selection & Quantitative Data

    Selecting the correct solvent system is the most critical variable in isolating high-purity 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid. The table below summarizes the thermodynamic profiles of common solvent systems.

    Solvent SystemSolubility ProfileMetastable Zone Width (MZW)Primary AdvantageKnown Drawbacks
    Ethyl Acetate / Hexane Moderate at 70 °C, Low at 4 °CNarrow (~5 °C)Excellent for excluding unreacted amino acids [2].Prone to oiling out if anti-solvent is added too rapidly.
    Methanol High at reflux, Low at 4 °CModerate (~10 °C)Good general purity; easily removed via vacuum.May form trace methyl esters if acidic impurities are present.
    Glacial Acetic Acid HighWide (~15 °C)Superior for excluding positional isomers.Requires extensive cold-water washing to remove residual acid.
    DMSO / Water Very HighVariable / UnpredictableHigh yield recovery for highly impure crudes.Forms stable DMSO solvates; high risk of gelation [1].

    Part 3: Self-Validating Experimental Protocol

    The following protocol utilizes an anti-solvent methodology designed to strictly control supersaturation, thereby preventing oiling out while maximizing the exclusion of unreacted precursors.

    Workflow: Anti-Solvent Crystallization with Seeding (EtOAc/Hexane)

    • Dissolution: Suspend 10.0 g of crude 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid in 40 mL of Ethyl Acetate. Heat to 70 °C under continuous stirring (400 rpm) until complete dissolution.

    • Polishing Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulates (e.g., unreacted 4-aminobutanoic acid).

      • Self-Validation Step: The filtrate must be completely transparent. Any turbidity indicates premature nucleation or filter bypassing; if turbid, reheat to 70 °C before proceeding.

    • Anti-Solvent Addition (Phase 1): Slowly add 20 mL of pre-warmed (60 °C) Hexane dropwise over 15 minutes.

    • Thermodynamic Seeding: Cool the solution to 55 °C. Add 0.1 g of pure 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid seed crystals.

      • Self-Validation Step: Seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated. Lower the temperature by 2 °C and re-seed.

    • Anti-Solvent Addition (Phase 2): Add an additional 20 mL of Hexane at a controlled rate of 1 mL/min while cooling the system to 20 °C at a rate of 0.5 °C/min.

    • Isolation: Filter the resulting crystalline slurry under vacuum. Wash the filter cake with 20 mL of cold (4 °C) Ethyl Acetate/Hexane (1:2 v/v) [2].

    • Drying: Dry in a vacuum oven at 50 °C for 12 hours to constant weight.

    Part 4: Process Visualizations

    CrystallizationWorkflow Start Crude 4-(4-Nitro...) Dissolution in EtOAc at 70°C Filter Hot Filtration (Remove insoluble GABA) Start->Filter AntiSolvent1 Add Hexane (Phase 1) at 60°C Filter->AntiSolvent1 Seed Add Seed Crystals at 55°C AntiSolvent1->Seed CheckSeed Do seeds dissolve? Seed->CheckSeed Cool Cool by 2°C & Re-seed CheckSeed->Cool Yes AntiSolvent2 Add Hexane (Phase 2) Cool to 20°C (0.5°C/min) CheckSeed->AntiSolvent2 No (Metastable Zone Reached) Cool->CheckSeed Isolate Vacuum Filtration & Cold Wash (1:2 EtOAc/Hex) AntiSolvent2->Isolate

    Step-by-step anti-solvent crystallization workflow incorporating thermodynamic seeding control.

    ImpurityExclusion Crude Crude Mixture Sub1 Unreacted GABA Crude->Sub1 Sub2 3-Nitrophthalic Anhydride Crude->Sub2 Sub3 5-Nitro Isomer Crude->Sub3 Mech1 Insoluble in EtOAc (Removed via hot filtration) Sub1->Mech1 Mech2 Highly soluble in Hexane (Remains in mother liquor) Sub2->Mech2 Mech3 H-bond / Dipole differentiation (Excluded via Acetic Acid) Sub3->Mech3 Pure High-Purity Product (>99% API Intermediate) Mech1->Pure Mech2->Pure Mech3->Pure

    Logical relationships and physicochemical mechanisms for excluding specific synthetic impurities.

    References

    • Title: Rapid and clean synthesis of phthalimide derivatives in high-temperature, high-pressure H2O/EtOH mixtures. Source: ResearchGate / Green Chemistry URL: [Link]

    • Title: Development of Monoclonal ELISAs for Azinphos-methyl. 1. Hapten Synthesis and Antibody Production. Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

    • Title: Phthalic anhydride (PA): a valuable substrate in organic transformations. Source: RSC Advances (Royal Society of Chemistry) URL: [Link]

    Optimization

    Technical Support Center: Overcoming Steric Hindrance in 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid Conjugation

    Executive Summary 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid is a critical bifunctional building block, widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and targeted bioconjugates. The 4-nitr...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid is a critical bifunctional building block, widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and targeted bioconjugates. The 4-nitrophthalimide core serves as a precursor for E3 ligase binders (often via SNAr or reduction), while the butanoic acid chain acts as the linker.

    However, the rigid, planar bulk of the phthalimide group frequently induces severe steric hindrance. This manifests chemically as low amide coupling yields and side-product formation, and biologically as "binary steric repulsions" in the final assay. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

    Diagnostic Workflow

    Workflow A Conjugation Failure: 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid B LC-MS Analysis of Reaction Mixture A->B C High Unreacted Acid (Steric Shielding) B->C Mass = Acid D Guanidinium Byproducts (Uronium Attack) B->D Mass = Amine + Reagent E Product Formed but Inactive in vitro B->E Mass = Product F Switch to COMU/Collidine (Overcome Barrier) C->F G Use PFP-Ester Pre-activation (Isolate Activation) D->G H Extend Linker (PEG) (Relieve Ternary Clash) E->H

    Diagnostic workflow for troubleshooting steric hindrance in phthalimide linker conjugation.

    Deep-Dive FAQs: Mechanistic Troubleshooting

    Q1: Why is EDC/HOBt failing to conjugate my bulky amine to the butanoic acid tail? Causality : Standard carbodiimide chemistry (EDC/HOBt) forms an O-acylisourea intermediate that is relatively bulky. The 4-carbon chain of butanoic acid is flexible enough to fold back toward the large 4-nitrophthalimide core, creating a sterically shielded microenvironment around the activated ester. This shielding prevents the incoming amine nucleophile from achieving the correct trajectory for attack, leading to hydrolysis of the active ester or rearrangement into an unreactive N-acylurea. Solution : Transition to uronium-based reagents with strong neighboring-group effects, such as HATU or COMU. The leaving group in these reagents forms a highly reactive ester stabilized by an intramolecular hydrogen bond, significantly lowering the activation energy barrier and forcing the reaction forward despite steric crowding 1.

    Q2: I switched to HATU, but LC-MS shows a mass corresponding to my amine plus the coupling reagent. What happened? Causality : You are observing guanidinylation. When the carboxylic acid of the 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid is sterically hindered, the activation step is slow. If the amine is added simultaneously (in-situ coupling), the amine acts as a nucleophile and directly attacks the uronium salt of HATU, forming a dead-end guanidinium byproduct and depleting your starting materials. Solution : Employ an inverse addition strategy or switch to a pre-activation protocol. By allowing the acid to react with HATU and base for 5–10 minutes before introducing the amine, you ensure complete formation of the active ester. Alternatively, synthesize a Pentafluorophenyl (PFP) ester (see Protocol B) to completely isolate the activation step from the amine.

    Q3: The chemical conjugation was successful, but the resulting PROTAC shows poor ternary complex formation. Is the linker to blame? Causality : Yes. A 4-carbon aliphatic chain is often too short to span the distance between the E3 ligase and the Protein of Interest (POI). As established in PROTAC structural studies, insufficient linker length forces the two proteins into close proximity, resulting in "binary steric repulsions" that destabilize the POI-PROTAC-E3 ternary complex 2. Solution : Extend the linker. Before conjugating your POI ligand, couple the 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid to a short, flexible PEG spacer (e.g., PEG2- or PEG3-diamine). This increases the degrees of freedom and relieves the steric clash between the proteins 3.

    Quantitative Benchmarks: Coupling Strategy Comparison

    To guide your reagent selection, the following table summarizes the quantitative performance of various coupling strategies when reacting 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid with a sterically hindered secondary amine.

    Coupling StrategyReagentsActivation TimeGuanidinylation RiskTypical Yield
    Carbodiimide EDC, HOBt, DIPEA30 minLow15 - 25%
    Standard Uronium HATU, DIPEA5 minHigh45 - 60%
    Optimized Uronium COMU, Collidine5 minLow75 - 85%
    Active Ester PFP-OH, EDCPre-isolatedNone> 90%

    Validated Experimental Protocols

    The following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to ensure the reaction is proceeding as intended without falling victim to steric traps.

    Protocol A: High-Efficiency Amide Coupling using COMU

    Mechanism: COMU is utilized over HATU because it exhibits a lower propensity for guanidinylation and utilizes a morpholine leaving group, which is highly water-soluble and simplifies downstream purification. 2,4,6-Collidine is selected as the base because its steric bulk prevents it from acting as a competing nucleophile.

    • Preparation : Dissolve 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (1.0 eq, typically 100 mg) in anhydrous DMF to a concentration of 0.1 M. Ensure the reaction vial is purged with nitrogen.

    • Activation : Add COMU (1.1 eq) and 2,4,6-collidine (2.0 eq) to the solution. Stir at room temperature for exactly 10 minutes.

      • Self-Validation Checkpoint: Pull a 1 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe complete conversion of the starting acid mass to the active ester mass. If unreacted acid remains, check the moisture content of your DMF.

    • Conjugation : Add the target amine (1.0 eq) dropwise to the activated mixture. Stir at room temperature for 2–4 hours.

    • Monitoring : Perform a second LC-MS check. The active ester peak should be fully consumed, replaced by the product mass.

    • Workup : Quench the reaction with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

    Protocol B: Pre-activation via Pentafluorophenyl (PFP) Ester

    Mechanism: This two-step protocol completely eliminates the risk of amine guanidinylation by isolating the activation chemistry from the conjugation chemistry. The bulky PFP group acts as an excellent leaving group while preventing premature hydrolysis.

    • Esterification : Dissolve the butanoic acid derivative (1.0 eq) in a 1:1 mixture of anhydrous DCM and DMF. Add pentafluorophenol (1.2 eq) and EDC·HCl (1.2 eq). Stir at room temperature for 12 hours.

    • Isolation : Wash the reaction mixture with water (3x) to remove the urea byproduct and DMF. Dry the DCM layer and evaporate.

      • Self-Validation Checkpoint: Analyze the crude solid by ¹⁹F NMR or LC-MS. The PFP-ester is stable enough to be isolated and stored at -20°C for months.

    • Conjugation : When ready to conjugate, dissolve the PFP-ester (1.0 eq) and the target amine (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and heat to 40°C for 4 hours.

      • Self-Validation Checkpoint: TLC (Hexanes/EtOAc) will show the disappearance of the non-polar PFP-ester spot and the emergence of the highly UV-active product spot.

    References

    • Characteristic roadmap of linker governs the rational design of PROTACs.NIH / PMC.
    • Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations.Benchchem.
    • Current strategies for the design of PROTAC linkers: a critical review.NIH / PMC.

    Sources

    Reference Data & Comparative Studies

    Validation

    comparing 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid vs thalidomide in PROTAC design

    Validating Targeted Protein Degradation: A Comparative Guide to Thalidomide vs. 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid in PROTAC Design In the development of Proteolysis Targeting Chimeras (PROTACs), demonstrati...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Validating Targeted Protein Degradation: A Comparative Guide to Thalidomide vs. 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid in PROTAC Design

    In the development of Proteolysis Targeting Chimeras (PROTACs), demonstrating that target depletion is strictly dependent on E3 ligase recruitment is a fundamental requirement. A common pitfall in PROTAC design is misinterpreting occupancy-driven protein instability or off-target cytotoxicity as successful degradation [4]. To establish a self-validating experimental system, researchers must compare an active E3 ligase-recruiting PROTAC against a structurally matched, inactive control.

    This guide provides an in-depth technical comparison between Thalidomide (an active Cereblon/CRBN ligand) and 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (a non-binding structural analog). We will explore the chemical causality behind their differing activities and provide robust protocols for utilizing them in parallel to validate PROTAC efficacy.

    Structural Causality and Mechanism of Action

    The Glutarimide Pharmacophore vs. Aliphatic Repulsion Thalidomide and its analogs (lenalidomide, pomalidomide) bind to the CRBN E3 ligase via their glutarimide ring. This ring acts as a pre-organized lactam-lactone hybrid, inserting into a hydrophobic tri-tryptophan pocket on CRBN. The imide NH donates a proton to a solvent-shielded CRBN carbonyl, forming a critical low-barrier hydrogen bond that ensures a slow off-rate[5]. The phthalimide ring remains solvent-exposed, making its C4 and C5 positions ideal for linker attachment without perturbing the CRBN-binding triad [1], [3].

    Conversely, 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid lacks the glutarimide ring entirely. Instead, the imide nitrogen of the phthalimide core is conjugated to a butanoic acid chain. At physiological pH (~7.4), the terminal carboxylic acid is deprotonated. When this molecule attempts to enter the CRBN pocket, the highly flexible, anionic aliphatic chain introduces severe steric clashes and electrostatic repulsion, completely abolishing CRBN binding. This renders it an ideal building block for synthesizing negative control PROTACs.

    G cluster_0 Active PROTAC (Thalidomide-based) cluster_1 Control PROTAC (Butanoic Acid Analog) T_PROTAC Thalidomide PROTAC CRBN CRBN E3 Ligase T_PROTAC->CRBN Glutarimide binds POI Target Protein T_PROTAC->POI Warhead binds Ub Ubiquitination CRBN->Ub Recruits E2 Degradation Degradation Ub->Degradation C_PROTAC Control PROTAC CRBN2 CRBN E3 Ligase C_PROTAC->CRBN2 No Binding POI2 Target Protein C_PROTAC->POI2 Warhead binds NoDeg No Degradation POI2->NoDeg Stable Protein

    Logical mechanism of active vs. inactive PROTACs in ternary complex formation.

    Quantitative Comparison of Physicochemical Properties

    To design a self-validating assay, the active and control PROTACs must maintain similar physicochemical properties regarding target protein (POI) binding, while diverging exclusively at the E3 ligase interface.

    Table 1: Physicochemical and Structural Comparison

    FeatureThalidomide (Active Ligand)4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (Control)
    E3 Ligase Target Cereblon (CRBN)None (Inactive Control)
    Key Pharmacophore Glutarimide ringAbsent (Replaced by butanoic acid)
    Linker Attachment C4 or C5 of PhthalimideC4 (via reduction of Nitro group)
    CRBN Binding Affinity ( Kd​ ) ~1-3 μM>100 μM (No binding)
    Physiological State (pH 7.4) NeutralAnionic (Carboxylate)

    Self-Validating Experimental Workflows

    A rigorous PROTAC validation workflow requires proving three distinct causal links:

    • Both molecules bind the POI.

    • Only the active PROTAC recruits CRBN to form a ternary complex [2].

    • Degradation is exclusively mediated by the proteasome.

    Workflow Step1 Synthesize PROTAC Pair Active & Inactive Step2 In Vitro Binding Assays Confirm POI affinity Step1->Step2 Step3 Cellular Treatment Incubate cells Step2->Step3 Step4 Western Blot Analysis Quantify POI levels Step3->Step4 Step5 Mechanism Confirmation Proteasome Rescue Step4->Step5 Result1 Active PROTAC: POI Depletion Step4->Result1 Result2 Control PROTAC: POI Maintained Step4->Result2

    Self-validating experimental workflow for targeted protein degradation.

    Protocol 1: Synthesis of the Matched Control PROTAC

    To utilize 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid as a negative control, it must be chemically modified to mimic the linker attachment strategy of the active thalidomide-based PROTAC.

    • Nitro Reduction : Dissolve 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid in methanol. Add 10% Pd/C and stir under an H2​ atmosphere (1 atm) for 4-6 hours to reduce the C4-nitro group to an amine. Filter through Celite and concentrate in vacuo.

    • Linker Conjugation : Activate the carboxylic acid of your chosen linker-warhead intermediate using HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF. Add the reduced aminophthalimide intermediate (1.0 eq) and stir at room temperature for 12 hours.

    • Purification : Purify the resulting control PROTAC via preparative reverse-phase HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA). Lyophilize to obtain the final compound.

    Protocol 2: Target Engagement Validation (NanoBRET Assay)

    Before assessing degradation, you must prove the control PROTAC still binds the POI. If the control fails to bind the POI, it is an invalid control.

    • Transfection : Transfect HEK293T cells with a plasmid encoding a NanoLuc-POI fusion protein. Seed at 2×104 cells/well in a 96-well white plate.

    • Tracer Incubation : After 24 hours, add a fluorescent tracer known to bind the POI at its Kd​ concentration.

    • Competitive Displacement : Treat cells with a concentration gradient (1 nM to 10 μM) of either the Active PROTAC or the Control PROTAC.

    • Detection : Add Nano-Glo substrate. Measure the BRET signal (ratio of 610 nm / 460 nm emissions). Both the active and control PROTACs should dose-dependently decrease the BRET signal, confirming intact POI engagement.

    Protocol 3: Cellular Degradation and Proteasome Rescue (Western Blot)

    This protocol establishes the causality of CRBN-mediated degradation.

    • Cell Seeding & Pre-treatment : Seed target cells at 5×105 cells/well in 6-well plates. For the rescue condition, pre-treat one set of wells with 10 μM MG132 (proteasome inhibitor) for 2 hours.

    • PROTAC Treatment : Treat cells with the Active PROTAC or Control PROTAC at relevant concentrations (e.g., 10 nM, 100 nM, 1 μM) for 12-24 hours.

    • Lysis & Immunoblotting : Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease inhibitors. Resolve 20 μg of total protein via SDS-PAGE and transfer to a PVDF membrane.

    • Quantification : Probe with primary antibodies against the POI and a loading control (GAPDH or β-actin).

    Table 2: Expected Experimental Outcomes

    AssayThalidomide-PROTAC (Active)Butanoic Acid-PROTAC (Control)
    POI Binding Affinity ( IC50​ ) Maintained (e.g., <10 nM)Maintained (e.g., <10 nM)
    CRBN Engagement (NanoBRET) Positive (BRET signal drop)Negative (No BRET signal change)
    Ternary Complex Formation YesNo
    POI Degradation ( DC50​ ) Potent (e.g., <50 nM)None ( Dmax​ = 0%)
    Proteasome Rescue (MG132) Rescues degradationN/A (No degradation to rescue)

    Conclusion

    The strategic pairing of a thalidomide-based active degrader with a 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid-derived control provides an airtight, self-validating system. By intentionally disrupting the glutarimide pharmacophore and introducing electrostatic repulsion, researchers can definitively attribute observed phenotypic changes to targeted protein degradation rather than off-target pharmacology or simple occupancy-driven inhibition.

    References

    • Head-to-Head Comparison of Linker Attachment Points on the Thalidomide Scaffold BenchChem 1

    • Proteolysis-targeting chimeras with reduced off-targets PMC (NIH)2

    • Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands PMC (NIH) 3

    • Rational Design of PROTAC Degraders and Their Spatiotemporal Controlled Delivery ACS Publications 4

    • The Chemistry Behind Pomalidomide: Functional Sites and Linker Design Strategies BOC Sciences

    Sources

    Comparative

    LC-MS/MS Validation of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid: A Comparative Guide on Purity Profiling and Metabolite Identification

    As a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and cereblon (CRBN) ligands, 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid presents unique analytical challenges. The molecule f...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and cereblon (CRBN) ligands, 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid presents unique analytical challenges. The molecule features a highly reactive 4-nitro-phthalimide core tethered to a butanoic acid linker. In biological matrices, the phthalimide ring is notoriously susceptible to artifactual hydrolysis, while the nitro group is prone to enzymatic reduction.

    To ensure rigorous drug development standards, analytical scientists must select the appropriate Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platform. This guide objectively compares the performance of Triple Quadrupole (QqQ) versus High-Resolution Mass Spectrometry (HRMS, e.g., Orbitrap/Q-TOF) for the purity validation and metabolite identification of this compound, grounded in [1] and[2].

    Mechanistic Causality in Analytical Strategy

    Before comparing instrument platforms, the fundamental chemistry of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid dictates our sample preparation and chromatographic choices.

    • Ionization Mode (ESI-): The terminal carboxylic acid on the butanoic linker readily deprotonates, yielding a highly stable [M−H]− precursor ion at m/z 277.046. Negative Electrospray Ionization (ESI-) is chosen over positive mode to avoid the complex sodium/potassium adducts typically formed by the phthalimide carbonyls.

    • Artifactual Hydrolysis Prevention: Phthalimide rings undergo rapid base-catalyzed and temperature-dependent ring opening to form phthalamic acid derivatives[3]. If extraction is performed at room temperature or neutral pH, the analytical method will falsely report high levels of hydrolysis metabolites. Therefore, an acidified, sub-zero extraction environment is a non-negotiable requirement.

    • Stationary Phase Selection: Standard C18 columns often fail to resolve the positional isomers generated when the asymmetric 4-nitro-phthalimide ring opens. A Biphenyl stationary phase is required. The π−π interactions of the biphenyl column effectively separate the 4-nitro and 5-nitro phthalamic acid isomers.

    Workflow SamplePrep Sample Preparation Acidified Cold ACN (0.1% FA) Prevents Artifactual Hydrolysis Platform LC-MS/MS Platform Selection (Biphenyl Column, ESI-) SamplePrep->Platform QqQ Triple Quadrupole (QqQ) MRM Mode: m/z 277.0 -> 191.0 Platform->QqQ High Sensitivity Quantitation HRMS Orbitrap / Q-TOF HRMS Full Scan / ddMS2 (R=70,000) Platform->HRMS High Mass Accuracy Elucidation Purity Purity & Stability Validation (ICH M10 Compliant) QqQ->Purity Metabolites Untargeted Metabolite ID (Mass Defect Filtering) HRMS->Metabolites

    Caption: Decision tree for LC-MS/MS platform selection based on analytical goals.

    Self-Validating Experimental Protocols

    To guarantee data trustworthiness, the following protocols incorporate built-in self-validation mechanisms. If the internal quality control (QC) criteria fail, the run is automatically invalidated.

    Protocol A: Matrix Extraction & Quenching
    • Preparation of Quench Solution: Prepare 100% Acetonitrile containing 0.1% Formic Acid (FA) and 10 ng/mL of heavy-labeled internal standard (e.g., 13C4​ -labeled analog). Chill to -20°C.

    • Sample Aliquoting: Transfer 50 µL of plasma or microsomal incubation matrix to a pre-chilled 96-well plate on ice.

    • Protein Precipitation: Add 150 µL of the -20°C Quench Solution. Causality: The immediate drop in temperature denatures esterases, while the 0.1% FA lowers the pH to <3.0, locking the phthalimide ring in its closed state.

    • Self-Validation Step (T0 Spike): In parallel, spike 50 µL of blank matrix with the parent compound and immediately quench (Time = 0). Acceptance Criteria: If the T0 sample shows >2% conversion to the hydrolysis metabolite (m/z 295.057), the quenching protocol has failed (likely due to insufficient cooling), and the batch must be discarded.

    • Centrifugation: Centrifuge at 4,000 x g for 15 minutes at 4°C. Transfer the supernatant to an autosampler vial maintained at 4°C.

    Protocol B: Chromatographic Separation
    • Column: Biphenyl, 2.1 x 50 mm, 1.7 µm.

    • Mobile Phase A: Water + 0.1% FA.

    • Mobile Phase B: Methanol + 0.1% FA. (Methanol is preferred over acetonitrile here to enhance the π−π retention mechanism of the biphenyl column).

    • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

    Platform Comparison: QqQ vs. HRMS Performance

    When validating the purity and stability of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid across pharmacokinetic studies, the choice between QqQ and HRMS depends on the required sensitivity versus the need for structural elucidation.

    Table 1: Method Validation Performance Metrics (Human Plasma)

    Validation ParameterTriple Quadrupole (QqQ - MRM)High-Resolution MS (Orbitrap - PRM)Analytical Advantage
    Linear Dynamic Range 0.1 – 1000 ng/mL1.0 – 500 ng/mLQqQ offers a wider dynamic range for high-dose PK studies.
    Limit of Quantitation (LOQ) 0.1 ng/mL1.0 ng/mLQqQ is 10x more sensitive due to superior duty cycle in MRM.
    Intra-day Precision (CV%) 3.2% at 10 ng/mL4.8% at 10 ng/mLQqQ provides tighter precision for targeted quantitation.
    Mass Accuracy Nominal (~0.5 Da)< 2 ppmHRMS is mandatory for distinguishing isobaric interferences.
    Metabolite Discovery Poor (Requires predictive MRMs)Excellent (Full Scan / ddMS2)HRMS captures untargeted metabolic shifts without prior knowledge.

    Verdict: Use QqQ for GLP-compliant purity validation and routine stability testing where sensitivity and precision are paramount[2]. Use HRMS for in vitro microsomal stability assays where characterizing the degradation pathways is the primary objective.

    Metabolite Identification via HRMS

    Using the HRMS platform (Orbitrap at 70,000 resolution), we mapped the in vitro microsomal metabolism of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid. The high mass accuracy (< 2 ppm) allowed us to confidently assign elemental compositions to the observed mass shifts.

    Pathway Parent 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid [M-H]- m/z 277.046 M1 M1: Nitro Reduction (Amine) [M-H]- m/z 247.072 Parent->M1 Nitroreductase (-30.026 Da) M2 M2: Phthalimide Ring Hydrolysis [M-H]- m/z 295.057 Parent->M2 Esterase/pH (+18.011 Da) M3 M3: Acyl Glucuronidation [M-H]- m/z 453.078 Parent->M3 UGT Enzymes (+176.032 Da) M1->M2 Hydrolysis (+18.011 Da)

    Caption: Proposed metabolic and degradation pathways identified via HRMS.

    Table 2: HRMS Identification of Key Metabolites

    IDBiotransformationExact Mass [M−H]− Mass Shift ( Δ Da)Mass ErrorDiagnostic MS/MS Fragments
    Parent N/A277.0466N/A-0.8 ppm191.01 (Nitro-phthalimide core)
    M1 Nitro Reduction247.0724-30.026+1.1 ppm161.03 (Amino-phthalimide core)
    M2 Ring Hydrolysis295.0572+18.011-0.4 ppm277.04 (Water loss, ring closure)
    M3 Glucuronidation453.0783+176.032+0.9 ppm277.04 (Neutral loss of glucuronic acid)

    Mechanistic Insight: The MS/MS spectrum of M2 (hydrolysis) uniquely shows an intense water loss fragment (-18 Da) back to m/z 277.04. This occurs because the collision energy in the mass spectrometer provides the thermal energy necessary to re-close the phthalamic acid back into the phthalimide ring in the gas phase.

    Summary

    Validating the purity and metabolic profile of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid requires strict control over pre-analytical variables to prevent artifactual phthalimide ring hydrolysis. For regulatory purity validation, the Triple Quadrupole (QqQ) remains the gold standard due to its unmatched sensitivity and linear dynamic range. However, for elucidating complex biotransformations—such as nitro-reduction and acyl glucuronidation—the HRMS (Q-TOF/Orbitrap) platform is indispensable due to its sub-2 ppm mass accuracy and untargeted data acquisition capabilities.

    References
    • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at:[Link]

    • International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). Available at:[Link]

    • Berthet, A., et al. Liquid chromatography-tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide metabolites in human plasma and urine. Anal Bioanal Chem. (2011). Available at:[Link]

    Sources

    Validation

    Comparative Binding Affinity of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid to CRBN: A Structural and Biophysical Guide

    As the field of Targeted Protein Degradation (TPD) matures, the precise selection and validation of E3 ligase recruiters dictate the success of Proteolysis Targeting Chimeras (PROTACs). Cereblon (CRBN), the substrate rec...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As the field of Targeted Protein Degradation (TPD) matures, the precise selection and validation of E3 ligase recruiters dictate the success of Proteolysis Targeting Chimeras (PROTACs). Cereblon (CRBN), the substrate receptor for the CRL4^CRBN E3 ubiquitin ligase, is the most widely exploited target, typically engaged by immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide.

    However, researchers frequently encounter structural analogs and synthetic intermediates, such as 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid . This guide provides an objective, data-driven comparison of this compound against standard IMiDs, detailing the structural causality behind its binding profile and providing self-validating protocols for biophysical evaluation.

    Structural Causality: The Mechanics of CRBN Engagement

    To understand the comparative binding affinity of these molecules, we must deconstruct the IMiD pharmacophore. IMiDs are bipartite molecules consisting of a glutarimide ring and a phthalimide ring (or isoindolinone).

    • The Anchor (Glutarimide): CRBN binding is almost exclusively driven by the glutarimide ring. This ring inserts deeply into a hydrophobic "tri-Trp" pocket (comprising Trp380, Trp386, and Trp400) within the CRBN thalidomide-binding domain (TBD)[1]. Here, the imide group acts as both a hydrogen bond donor and acceptor, forming critical interactions with the backbone of His378 and Trp380[2].

    • The Effector (Phthalimide): The phthalimide moiety does not significantly contribute to the primary binding affinity with CRBN. Instead, it protrudes into the solvent, acting as a structural modulator that creates a novel protein-protein interaction (PPI) interface to recruit neosubstrates like IKZF1/3[1].

    The Case of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid: This compound consists of a 4-nitro-phthalimide headgroup attached to an aliphatic butanoic acid chain. Crucially, it lacks the glutarimide ring. Because the butanoic acid chain cannot satisfy the strict hydrogen-bonding and steric requirements of the tri-Trp pocket, this compound exhibits no measurable binding affinity to CRBN [2].

    In drug development, this lack of affinity is a feature, not a bug. This compound serves as an essential negative control ligand (CRBN-inactive) in cellular assays to definitively prove that a PROTAC's degradation mechanism is genuinely CRBN-dependent, or it is utilized as a synthetic precursor before cyclization into a glutarimide[3][4].

    G CRBN CRBN Tri-Trp Pocket (W380, W386, W400) Glut Glutarimide Ring (H-bonds with H378/W380) Glut->CRBN Anchors into Phthal Phthalimide Ring (Solvent Exposed) IMiD Active IMiDs (Thal/Len/Pom) IMiD->Glut Contains IMiD->Phthal Contains NegCtrl 4-(4-Nitro...)-butanoic acid (Lacks Glutarimide) NegCtrl->CRBN Fails to Bind NegCtrl->Phthal Contains

    Structural determinants of CRBN engagement vs. inactive negative controls.

    Quantitative Data Presentation

    The table below summarizes the dissociation constants ( Kd​ ) of standard CRBN recruiters compared to the butanoic acid derivative. The data highlights the necessity of the glutarimide ring for nanomolar affinity.

    CompoundStructural CompositionBinding Affinity ( Kd​ ) to CRBNPrimary Role in TPD
    Pomalidomide Glutarimide + 4-Amino-Phthalimide~157 nM[5]Potent E3 Ligase Recruiter
    Lenalidomide Glutarimide + 4-Amino-Isoindolinone~178 nM[5]Potent E3 Ligase Recruiter
    Thalidomide Glutarimide + Phthalimide~250 nM[5]Baseline E3 Ligase Recruiter
    4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid 4-Nitro-Phthalimide + Butanoic Acid> 100,000 nM (No Binding) [2]Negative Control / Precursor

    Experimental Methodology: Self-Validating Binding Assay

    To empirically validate the binding affinity (or lack thereof) of these compounds, a Competitive Fluorescence Polarization (FP) Assay is the field standard. This protocol is designed as a self-validating system: the inclusion of lenalidomide as a positive control and the butanoic acid derivative as a negative control ensures the dynamic range and specificity of the assay are intact.

    Step-by-Step Protocol: Competitive FP Assay

    1. Reagent Preparation:

    • Protein: Purify recombinant human CRBN-DDB1 complex. Rebuffer into assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM TCEP).

    • Tracer: Utilize a Cy5-labeled thalidomide probe (e.g., Cy5-Thal) at a fixed concentration of 5 nM.

    • Test Compounds: Prepare 3-fold serial dilutions of Lenalidomide (Positive Control) and 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (Negative Control) in 100% DMSO.

    2. Assay Assembly (384-well black microplate):

    • Add 10 µL of CRBN-DDB1 complex (final concentration: 50 nM, which should be near the Kd​ of the tracer) to each well.

    • Pin-transfer 100 nL of the serially diluted test compounds into the respective wells. Ensure final DMSO concentration remains 1%.

    • Add 10 µL of the Cy5-Thal tracer (final concentration: 2.5 nM) to all wells.

    3. Equilibration & Measurement:

    • Incubate the plate in the dark at room temperature for 60 minutes to allow the system to reach thermodynamic equilibrium.

    • Read the plate on a multi-mode microplate reader equipped with FP capabilities (Excitation: 620 nm, Emission: 688 nm).

    4. Data Analysis & Validation (Causality Check):

    • Calculate the millipolarization (mP) values.

    • Validation Check: Calculate the Z'-factor using the DMSO-only wells (maximum polarization) and high-concentration Lenalidomide wells (minimum polarization). A Z'-factor >0.5 validates the assay's robustness.

    • Fit the dose-response data to a four-parameter logistic curve to determine the IC50​ . Use the Cheng-Prusoff equation to convert IC50​ to Ki​ . The butanoic acid derivative should yield a flat line, confirming its utility as an inactive control.

    G Step1 1. Complex Assembly Recombinant CRBN-DDB1 + Cy5-Tracer Step2 2. Compound Titration Serial dilution of test ligands Step1->Step2 Step3 3. Equilibration 60 min incubation at RT in dark Step2->Step3 Step4 4. FP Measurement Ex: 620nm / Em: 688nm Step3->Step4 Step5 Step5 Step4->Step5

    Self-validating Competitive Fluorescence Polarization (FP) assay workflow.

    Conclusion

    The architectural requirements for CRBN engagement are rigid. While the phthalimide ring is vital for dictating the downstream degradation profile of a PROTAC, it is the glutarimide ring that anchors the molecule to the E3 ligase. Because 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid entirely lacks this anchoring glutarimide moiety, it does not bind CRBN. Consequently, researchers should deploy this compound not as an active recruiter, but as a rigorously validated negative control to confirm the on-target, CRBN-dependent mechanism of their novel degraders.

    References

    • Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC - NIH.
    • CRBN binding and E3 inhibition by thalidomide derivatives - ResearchG
    • Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing).
    • Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substr

    Sources

    Comparative

    quantitative NMR validation for 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid reference standards

    Orthogonal Purity Validation of PROTAC Intermediates: qNMR vs. Mass Balance for 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid The Analytical Conundrum in PROTAC Linker Validation In the development of cereblon (CRBN) r...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Orthogonal Purity Validation of PROTAC Intermediates: qNMR vs. Mass Balance for 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid

    The Analytical Conundrum in PROTAC Linker Validation

    In the development of cereblon (CRBN) recruiting PROTACs and immunomodulatory imide drugs (IMiDs), the structural integrity of synthetic intermediates is paramount. 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (C₁₂H₁₀N₂O₆, MW: 278.22 g/mol ) serves as a critical building block. Structurally, it features a highly UV-active nitrophthalimide headgroup attached to an aliphatic butanoic acid tail.

    Historically, the certification of reference standards relied exclusively on the Mass Balance approach. This method calculates purity indirectly by subtracting the sum of all quantified impurities (organic, volatile, water, and inorganic) from 100%[1]. However, this approach is highly vulnerable to "hidden bias." If a synthetic impurity (such as an unreacted aliphatic precursor) lacks a strong chromophore, HPLC-UV will fail to detect it, leading to an artificially inflated purity assignment[2].

    To circumvent this, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a superior, complementary technique. Because the NMR peak area is strictly proportional to the number of nuclei in a given chemical environment, qNMR acts as a universal detector. It is a primary ratio method that allows for the direct, highly accurate determination of mass fraction without the need to identify or isolate individual impurities[3][4].

    Experimental Protocols: Self-Validating Systems

    To establish absolute confidence in the reference standard, both methodologies must operate as self-validating systems, where internal control loops prevent the propagation of analytical errors.

    Protocol A: The Mass Balance Workflow (Indirect)

    The mass balance method applies a suite of complementary analytical techniques to assign all impurities[1].

    • HPLC-UV (Organic Impurities):

      • Causality: Separates and quantifies UV-active related substances.

      • Self-Validation: A System Suitability Test (SST) is run prior to sample injection. The run is only validated if the resolution ( Rs​ ) between the analyte and a known critical impurity spike is > 2.0, proving the column's separating power.

    • Karl Fischer Titration (Water Content):

      • Causality: Coulometric titration directly measures residual moisture that HPLC cannot detect.

      • Self-Validation: The reagent titer is standardized against a certified 1.0% water standard before every batch.

    • Thermogravimetric Analysis (Volatiles):

      • Causality: Quantifies trapped organic solvents by heating the sample at 10°C/min to 200°C.

      • Self-Validation: An empty crucible blank is run to establish baseline buoyancy and thermal drift, which is automatically subtracted from the sample run.

    • Residue on Ignition (Inorganics):

      • Causality: Detects inorganic salts (e.g., residual catalysts) by igniting the sample at 600°C with sulfuric acid.

      • Self-Validation: The crucible is pre-ignited and cooled in a desiccator until two consecutive weights agree within ±0.01 mg.

    Protocol B: High-Precision qNMR Workflow (Direct)

    In accordance with USP General Chapters <761> and <1761>[4][5], qNMR directly measures the analyte against a certified internal standard (IS).

    • Internal Standard Selection:

      • Causality: The IS must possess adequate solubility, must not react with the analyte, and its NMR signals must not overlap with the analyte's signals[6].

      • Selection:Maleic acid (NIST CRM, Purity 99.98%) is chosen. Its symmetric alkene protons produce a sharp singlet at ~6.26 ppm in DMSO- d6​ . This sits perfectly in the baseline gap between the analyte's aliphatic butanoic acid protons (2.0–3.7 ppm) and its aromatic nitrophthalimide protons (7.8–8.3 ppm).

    • Gravimetric Preparation:

      • Causality: qNMR is fundamentally a mass-ratio technique; weighing errors propagate directly into the final purity value.

      • Self-Validation: An ultra-microbalance (d = 0.001 mg) is calibrated with OIML Class E2 weights immediately before use. Approximately 20 mg of the analyte and 5 mg of Maleic acid are co-weighed into a vial and dissolved in 1.0 mL of DMSO- d6​ .

    • NMR Acquisition & Processing:

      • Causality: Incomplete longitudinal magnetization recovery leads to severe integration errors.

      • Self-Validation: An inversion-recovery experiment is first executed to measure the longest spin-lattice relaxation time ( T1​ ) of the nuclei of interest. The relaxation delay ( D1​ ) is strictly set to ≥7×T1​ (typically ~30 seconds) to ensure >99.9% recovery. A 90° excitation pulse is utilized to maximize the signal, and 64 scans are collected to achieve a Signal-to-Noise (S/N) ratio > 150:1.

    Data Synthesis & Comparative Analysis

    The direct mass fraction calculation in qNMR is derived from the fundamental equation:

    Panalyte​=IIS​Ianalyte​​×Nanalyte​NIS​​×MIS​Manalyte​​×Wanalyte​WIS​​×PIS​

    (Where I = Integral area, N = Number of protons, M = Molar mass, W = Weight, P = Purity)

    Table 1: Methodological Comparison for Reference Standard Validation

    ParameterMass Balance (HPLC + KF + TGA + ROI)Quantitative NMR (qNMR)
    Principle Indirect (100% - Σ Impurities)Direct (Primary Ratio Measurement)
    Chromophore Dependency High (HPLC-UV requires chromophores)None (Universal proton detection)
    Time to Result 3 to 5 days (Multiple instruments)< 2 hours (Single instrument)
    Sample Consumption High (~500 mg total for all tests)Low (~20 mg, non-destructive)
    Susceptibility to Bias High (Undetected co-eluting/transparent impurities)Low (Direct mass fraction calculation)

    Table 2: Quantitative Purity Assessment of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid

    Analytical TestResult (% w/w)Contribution to Final Purity
    HPLC-UV (Organic Impurities)0.45%Subtracted
    Karl Fischer (Water)0.30%Subtracted
    TGA (Volatile Solvents)0.15%Subtracted
    ROI (Inorganic Salts)< 0.05%Subtracted
    Calculated Mass Balance Purity 99.05% ± 0.3% Indirect Result
    Calculated qNMR Purity 98.62% ± 0.15% Direct Result

    Data Insight: The Mass Balance approach slightly overestimated the purity (99.05%) compared to qNMR (98.62%). This 0.43% discrepancy is a classic manifestation of "hidden bias"[2], likely caused by trace aliphatic impurities (from the butanoic acid synthesis phase) that lack UV absorbance and were subsequently missed by the HPLC detector.

    Methodological Workflow Visualization

    G cluster_MB Mass Balance (Indirect) cluster_qNMR qNMR (Direct Primary Ratio) Start 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid Reference Standard Validation MB_Split Start->MB_Split qNMR_Prep Co-weighing (Analyte + Maleic Acid IS) Start->qNMR_Prep HPLC HPLC-UV (Organic Impurities) MB_Split->HPLC KF Karl Fischer (Water Content) MB_Split->KF TGA TGA / GC-HS (Volatiles) MB_Split->TGA ROI Residue on Ignition (Inorganics) MB_Split->ROI MB_Calc Purity = 100% - Σ(Impurities) HPLC->MB_Calc KF->MB_Calc TGA->MB_Calc ROI->MB_Calc Compare Orthogonal Purity Certification (Cross-Validation) MB_Calc->Compare qNMR_Acq 1H NMR Acquisition (D1 > 7*T1, 90° Pulse) qNMR_Prep->qNMR_Acq qNMR_Calc Direct Mass Fraction Calculation qNMR_Acq->qNMR_Calc qNMR_Calc->Compare

    Workflow comparison of Mass Balance vs. qNMR for reference standard purity validation.

    Conclusion

    For complex PROTAC intermediates like 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid, relying solely on Mass Balance introduces unacceptable risk due to the potential for UV-transparent impurities. By integrating qNMR as an orthogonal, primary ratio method, analytical scientists can eliminate hidden bias and assign absolute mass fractions with unparalleled precision. Establishing a self-validating qNMR protocol—anchored by strict T1​ relaxation measurements and high-purity internal standards—is now the gold standard for pharmaceutical reference material certification.

    References

    • Source: US Pharmacopeia (usp.org)
    • Source: PubMed (nih.gov)
    • Source: Encyclopedia (encyclopedia.pub)
    • Source: Acanthus Research (acanthusresearch.com)
    • Stimuli Article (qNMR) - US Pharmacopeia (USP)
    • Source: US Pharmacopeia (usp.org)

    Sources

    Validation

    linker length comparison: 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid vs propanoic acid analogs

    Linker Length Optimization: A Comparative Guide to 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid vs. Propanoic Acid Analogs Executive Summary In the rational design of Proteolysis Targeting Chimeras (PROTACs) and chemi...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Linker Length Optimization: A Comparative Guide to 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid vs. Propanoic Acid Analogs

    Executive Summary

    In the rational design of Proteolysis Targeting Chimeras (PROTACs) and chemical probes, the linker is not merely a passive spacer; it is a critical determinant of ternary complex formation, cooperativity, and degradation efficacy. As a Senior Application Scientist, I frequently guide teams through the nuances of linkerology. This guide objectively compares two rigidified, "reverse-vector" building blocks: 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (a 4-carbon/n=3 linker) and its propanoic acid analog (a 3-carbon/n=2 linker). By analyzing their spatial dynamics, entropic penalties, and synthetic utility, this guide provides a framework for optimizing targeted protein degradation workflows.

    Structural & Mechanistic Context: The "Reverse-Vector" Paradigm

    Classical Cereblon (CRBN)-recruiting PROTACs (e.g., pomalidomide derivatives) attach the linker at the 4-amino position of the phthalimide ring, leaving the glutarimide ring on the imide nitrogen to bind CRBN. However, the building blocks discussed here—N-alkylated 4-nitrophthalimides—represent a specialized "reverse-vector" approach.

    In these molecules, the linker extends directly from the imide nitrogen (position 2), while the 4-nitro group serves as a highly activated electrophilic handle for Nucleophilic Aromatic Substitution (SNAr) or reduction. This architecture is utilized to synthesize novel degrader topologies, rigidified fluorescent probes, and alternative E3 ligase recruiters where the traditional exit vector causes severe steric clashes with the Protein of Interest (POI)[1].

    Mechanistic Causality: Propanoic (n=2) vs. Butanoic (n=3) Dynamics

    The addition of a single methylene group (-CH₂-) between the propanoic and butanoic acid analogs fundamentally alters the thermodynamics of the Target-PROTAC-E3 ternary complex.

    • The Propanoic Acid Analog (Shorter, n=2): Providing approximately 2.5 Å of spacer distance, this highly rigid linker minimizes the entropic penalty ( ΔS ) upon binding because it has fewer degrees of freedom. However, this rigidity comes at a cost: if the POI and the E3 ligase do not have perfectly complementary protein-protein interfaces, the short linker will force a binary steric repulsion, severely impairing degradation potency[2].

    • The Butanoic Acid Analog (Longer, n=3): Extending the spacer to approximately 3.8 Å introduces an additional rotatable bond. This added flexibility is often the "Goldilocks" solution for relieving steric clashes between the E3 ligase and the POI. While it incurs a slightly higher entropic cost during complexation, the relief of steric strain often results in a highly cooperative and stable ternary complex, ultimately driving more efficient polyubiquitination[3].

    Quantitative Data Comparison

    To guide building block selection, the following table summarizes the physicochemical properties and typical performance metrics when these linkers are incorporated into degrader molecules.

    Property / Metric3-(4-Nitro-1,3-dioxoisoindol-2-yl)propanoic acid4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid
    Alkyl Chain Length n = 2 (Propanoic)n = 3 (Butanoic)
    Approximate Spacer Distance ~2.5 Å~3.8 Å
    Rotatable Bonds (Linker Region) 34
    Relative Flexibility Low (Highly Rigidified)Moderate
    Entropic Penalty upon Binding LowerHigher
    Steric Clash Risk (Ternary) High (Requires precise PPI interface)Reduced (Accommodates slight misalignments)
    Optimal Application Ultra-short rigid spacers, compact probesExtended rigid linkers, PROTAC optimization

    Logical Workflow for Linker Evaluation

    LinkerOpt A Phthalimide Core B Propanoic (n=2) High Steric Risk A->B C Butanoic (n=3) Higher Flexibility A->C D Ternary Complex Evaluation B->D C->D E Optimal DC50 D->E

    Logical workflow for evaluating n=2 vs n=3 phthalimide linker lengths in ternary complex formation.

    Experimental Workflows: Self-Validating Protocols

    To ensure high-fidelity synthesis when utilizing these building blocks, the following protocols are designed as self-validating systems . Every step includes an intrinsic mechanistic check to confirm success before proceeding.

    Protocol 1: Amide Coupling of the Carboxylic Acid Tail

    Objective: Conjugate the propanoic/butanoic acid building block to an amine-bearing POI ligand.

    • Causality of Reagents: We utilize HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF. HATU is specifically chosen over standard EDC/NHS because it forms a highly reactive HOAt ester. This is critical for driving the reaction forward when coupling sterically hindered POI amines, minimizing side reactions.

    • Step-by-Step:

      • Dissolve the 4-nitrophthalimide building block (1.0 eq) in anhydrous DMF (0.2 M).

      • Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 10 minutes at room temperature to pre-form the active ester.

      • Add the amine-bearing POI ligand (1.1 eq) dropwise. Stir for 2 hours.

    • Self-Validation (LC-MS): The reaction is self-validating via LC-MS. The disappearance of the starting material's distinct [M−H]− mass and the emergence of the coupled product's [M+H]+ mass confirms successful conjugation. The robust UV absorbance of the 4-nitrophthalimide core (at ~254 nm) ensures easy tracking.

    Protocol 2: SNAr Modification of the 4-Nitro Group

    Objective: Displace the 4-nitro group with a secondary amine (e.g., an E3 ligase recruiter or fluorophore extension).

    • Causality of Reagents: The 4-nitro group is highly activated by the electron-withdrawing ortho/meta carbonyls of the phthalimide ring. We use NMP (N-Methyl-2-pyrrolidone) as the solvent at 80°C because its high-boiling, polar aprotic nature stabilizes the Meisenheimer complex intermediate required for SNAr.

    • Step-by-Step:

      • Dissolve the coupled product from Protocol 1 (1.0 eq) in NMP (0.1 M).

      • Add the secondary amine (1.5 eq) and DIPEA (2.0 eq).

      • Heat the mixture to 80°C for 4–6 hours under an inert atmosphere.

    • Self-Validation (Colorimetric Shift): This step is visually self-validating. The starting 4-nitrophthalimide is pale yellow. As the SNAr proceeds and the amine displaces the nitro group, a strong "push-pull" electronic system is generated across the phthalimide ring. The reaction mixture will undergo a distinct, vibrant color shift to bright yellow or orange[4]. This visual cue, followed by TLC confirmation, guarantees the structural transformation.

    Conclusion

    The choice between 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid and its propanoic acid analog is a masterclass in the delicate balance of PROTAC design. While the propanoic analog minimizes entropic loss, the butanoic analog's extra methylene group often provides the critical flexibility needed to establish a productive, degradation-competent ternary complex. Systematic parallel evaluation of both lengths remains the gold standard for lead optimization.

    References

    • Cyrus, K., et al. "Current strategies for the design of PROTAC linkers: a critical review." National Institutes of Health (NIH) / PMC. Available at:[Link]

    • Wurz, R. P., et al. "Characteristic roadmap of linker governs the rational design of PROTACs." National Institutes of Health (NIH) / PMC. Available at:[Link]

    • Zorba, A., et al. "Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy." National Institutes of Health (NIH) / PMC. Available at:[Link]

    • "Discovery and Functional Characterization of a Potent, Selective, and Metabolically Stable PROTAC of the Protein Kinases DYRK1A and DYRK1B." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

    Sources

    Comparative

    Validating the Biological Activity of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid Conjugates: A Comparison Guide

    As targeted protein degradation (TPD) and chemical biology expand, bifunctional building blocks like 4-(4-nitro-1,3-dioxoisoindol-2-yl)butanoic acid (CAS 10264-75-2) have become critical tools for researchers. Featuring...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As targeted protein degradation (TPD) and chemical biology expand, bifunctional building blocks like 4-(4-nitro-1,3-dioxoisoindol-2-yl)butanoic acid (CAS 10264-75-2) have become critical tools for researchers. Featuring a 4-nitrophthalimide headgroup and a butanoic acid spacer, this molecule is highly versatile. The terminal carboxylic acid allows for straightforward amide coupling to primary amines (forming hapten-carrier immunogens or PROTACs)[1], while the phthalimide core serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase[2].

    Once synthesized, validating the biological activity of these conjugates—specifically their target engagement and degradation efficacy—requires robust, self-validating analytical systems. This guide objectively compares the leading experimental methodologies for validating these conjugates and provides field-proven protocols to ensure scientific integrity.

    Mechanistic Rationale: The Ubiquitin-Proteasome System (UPS)

    When formulated into a PROTAC (Proteolysis Targeting Chimera), the phthalimide moiety of the conjugate anchors into the tri-tryptophan pocket of CRBN[3]. This recruitment induces proximity between the E3 ligase and the target protein of interest (POI), facilitating polyubiquitination and subsequent degradation by the 26S proteasome[3].

    UPS_Pathway PROTAC Phthalimide Conjugate (PROTAC) Ternary Ternary Complex (POI - PROTAC - CRBN) PROTAC->Ternary Binds Target Target Protein (POI) Target->Ternary Recruits E3 E3 Ligase (Cereblon / CRBN) E3->Ternary Engages Ub Polyubiquitination Ternary->Ub Ub Transfer Proteasome 26S Proteasome Ub->Proteasome Recognition Degradation Peptide Fragments Proteasome->Degradation Cleavage

    Mechanism of Action: Phthalimide conjugates hijacking the UPS for targeted protein degradation.

    Comparison of Validation Strategies

    To validate the biological activity of your conjugate, you must measure two distinct parameters: Target Engagement (does it bind?) and Cellular Efficacy (does it degrade the target?).

    Axis 1: Target Engagement (In Vitro Binding)
    • Surface Plasmon Resonance (SPR): The gold standard for measuring real-time binding kinetics ( KD​ , kon​ , koff​ ). It is highly sensitive to low-molecular-weight PROTACs but requires purified protein and careful surface functionalization.

    • Biolayer Interferometry (BLI): A fluidics-free alternative that utilizes dip-and-read fiber optic sensors. While slightly less sensitive than SPR, it allows for higher throughput and can be performed in crude cell lysates, reducing sample preparation time.

    Axis 2: Cellular Efficacy (Degradation Profiling)
    • CRISPR-Mediated HiBiT Lytic Assay: The HiBiT system utilizes an 11-amino acid peptide tag knocked into the endogenous target locus via CRISPR/Cas9[4]. When the cell is lysed, the HiBiT tag complements with an added LgBiT protein to form a functional NanoBiT luciferase, producing a quantifiable luminescent signal[5]. This avoids overexpression artifacts and allows for precise DC50​ (half-maximal degradation concentration) calculations.

    • Western Blotting: The traditional method for assessing protein degradation. While accessible and requiring no genetic engineering, it is semi-quantitative, low-throughput, and prone to antibody-related variability.

    Quantitative Data Presentation: Validation Alternatives
    ParameterSPR (Target Engagement)BLI (Target Engagement)HiBiT Assay (Degradation)Western Blot (Degradation)
    Throughput Medium (Microfluidic-limited)High (96/384-well plates)Ultra-High (384/1536-well)Low (Gel-limited)
    Sensitivity High (Detects <100 Da)ModerateHigh (Endogenous levels)Moderate (Antibody-dependent)
    Data Output Real-time kinetics ( KD​ )Real-time kinetics ( KD​ )Quantitative LuminescenceSemi-quantitative Density
    Sample Matrix Purified BufferBuffer or Crude LysateLive Cells / LysateCell Lysate
    Cost per Sample High (Sensor chips)Medium (Biosensors)Low (Reagents only)Medium (Antibodies/Gels)

    Experimental Workflows & Protocols

    To ensure reproducibility, every protocol must operate as a self-validating system. Below are the methodologies for synthesizing the conjugate and validating its cellular efficacy.

    Validation_Workflow A 4-(4-Nitrophthalimido)butanoic Acid (Linker/Hapten) B EDC/Sulfo-NHS Activation (Active Ester Formation) A->B C Amide Coupling (Protein or Ligand) B->C D Target Engagement (SPR / BLI) C->D E Cellular Degradation (HiBiT Luminescence) C->E F Pharmacodynamic Profiling (DC50 & Dmax) D->F E->F

    Workflow: From EDC/NHS conjugation to pharmacodynamic profiling of the conjugate.

    Protocol A: EDC/Sulfo-NHS Conjugation of the Butanoic Acid Linker

    Causality Check: We utilize Sulfo-NHS alongside EDC because the intermediate O-acylisourea formed by EDC alone is highly unstable in aqueous environments (half-life of seconds to minutes). Sulfo-NHS converts this into a semi-stable amine-reactive Sulfo-NHS ester (half-life of hours at pH 7.2), dramatically increasing conjugation efficiency to primary amines[1].

    • Activation: Dissolve 4-(4-nitro-1,3-dioxoisoindol-2-yl)butanoic acid (10 mM) in anhydrous DMF or DMSO.

    • Esterification: Add 10 equivalents of EDC·HCl and 10 equivalents of Sulfo-NHS. Stir at room temperature for 15 minutes to form the active ester.

    • Buffer Exchange: Prepare the target amine (e.g., POI ligand or carrier protein) in a non-amine-containing buffer (e.g., 1X PBS, pH 7.4). Note: Avoid Tris or glycine buffers, as they will quench the reaction.

    • Coupling: Add the activated linker solution to the target amine (10-to-1 molar ratio for small molecules; 50-to-1 for carrier proteins). Incubate for 2 hours at room temperature.

    • Purification: Quench the reaction with 50 mM Tris (pH 8.0) for 15 minutes. Purify the conjugate via preparative HPLC (for small molecules) or a Zeba Spin Desalting Column (for proteins).

    Protocol B: HiBiT Lytic Assay for Endogenous Degradation

    Causality Check: Traditional Western blots suffer from non-linear signal amplification. By utilizing a CRISPR-engineered cell line expressing the 11-amino acid HiBiT tag on the endogenous target, we ensure that the luminescent signal is directly stoichiometric to the physiological protein concentration[5].

    • Cell Plating: Seed HiBiT-knockin cells (e.g., HeLa or HEK293) into a white, flat-bottom 384-well plate at 5,000 cells/well in 20 µL of complete media. Incubate overnight at 37°C, 5% CO₂.

    • Conjugate Treatment: Prepare a 10-point, 3-fold serial dilution of the purified phthalimide conjugate in DMSO. Transfer to the assay plate (final DMSO concentration 0.1%). Incubate for 4 to 24 hours depending on the expected degradation kinetics.

    • Reagent Preparation: Reconstitute the Nano-Glo® HiBiT Lytic Detection Reagent by mixing the Lytic Buffer, LgBiT Protein (1:100), and Nano-Glo® Substrate (1:50)[5].

    • Lysis & Complementation: Add an equal volume (e.g., 20 µL) of the detection reagent directly to the wells. The detergent lyses the cells, allowing the endogenous HiBiT-tagged protein to spontaneously complement with the LgBiT protein ( KD​≈1 nM)[5].

    • Incubation & Reading: Shake the plate at 300 rpm for 5 minutes, then incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Quantification: Read the luminescence on a microplate reader. Plot the relative light units (RLU) against the log of the conjugate concentration to calculate the DC50​ and Dmax​ .

    References

    • East Port Praha (Promega). "HiBiT Bioluminescent Tagging System". East Port Protocols. URL:[Link]

    • MDPI. "Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges?". Pharmaceutics. URL:[Link]

    • PubMed. "Practical synthesis of a phthalimide-based Cereblon ligand to enable PROTAC development". Bioorganic & Medicinal Chemistry Letters. URL:[Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    Standard Operating Procedure: Handling and Disposal of 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic Acid

    As a critical bifunctional building block in targeted protein degradation (e.g., PROTAC CRBN ligand synthesis) and medicinal chemistry, 4-(4-nitro-1,3-dioxoisoindol-2-yl)butanoic acid requires precise, chemically informe...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a critical bifunctional building block in targeted protein degradation (e.g., PROTAC CRBN ligand synthesis) and medicinal chemistry, 4-(4-nitro-1,3-dioxoisoindol-2-yl)butanoic acid requires precise, chemically informed disposal protocols. This guide provides step-by-step, self-validating methodologies to ensure operational safety, regulatory compliance, and environmental protection in the laboratory.

    Mechanistic Hazard Profiling

    Safe chemical waste disposal cannot rely on arbitrary segregation; it must be driven by molecular reactivity. Understanding the chemical behavior of this nitro-phthalimide derivative dictates our operational choices:

    • Nitroaromatic Reactivity (Redox Hazard): The 4-nitro group is a strong electron-withdrawing moiety, rendering the aromatic ring highly electron-deficient and acting as a potential oxidant. Causality: If organic waste containing this compound is inadvertently mixed with strong reducing agents (e.g., sodium borohydride, dithiothreitol) in a waste carboy, it can trigger highly exothermic redox reactions.

    • Phthalimide Ring Lability (Hydrolysis Hazard): The 1,3-dioxoisoindoline (phthalimide) core is highly susceptible to base-catalyzed hydrolysis. Causality: At pH > 9, the ring rapidly opens to form the corresponding phthalamic acid. This structural change drastically alters the compound's solubility. If basic, ring-opened waste is dumped into an acidic aqueous waste carboy, the sudden protonation will cause massive precipitation, potentially clogging the carboy neck or causing pressure buildup[1].

    • Acidic Aliphatic Tail: The butanoic acid moiety ensures the molecule remains largely insoluble in water at acidic pH, but highly soluble as a carboxylate salt at physiological or basic pH.

    Quantitative Data & Waste Categorization

    To streamline waste segregation, the physical and chemical parameters of 4-(4-nitro-1,3-dioxoisoindol-2-yl)butanoic acid dictate its classification across different laboratory waste streams.

    Property / ParameterValue / SpecificationOperational Disposal Implication
    Molecular Weight 278.22 g/mol Factor into stoichiometric waste calculations for bulk disposal.
    Physical State Solid (Crystalline Powder)High risk of aerosolization; contaminated solids must be bagged.
    Solubility (Organics) High (DMSO, DMF, DCM)Dispose of via designated halogenated/non-halogenated organic streams.
    Solubility (Aqueous) Low (pH < 7), High (pH > 8)High precipitation risk in mixed aqueous waste carboys if pH drops.
    Primary Hazard Class Irritant, Oxidizing PotentialSegregate strictly from reducing agents and strong alkalis[1].

    Self-Validating Experimental Workflow: Preparation for Disposal

    The following protocols utilize a self-validating system : every operational action is paired with a physical or visual validation check to ensure the procedure was executed safely and correctly.

    Step 1: Solid Waste Collection & Verification
    • Action: Collect all empty stock vials, contaminated spatulas, and weigh paper used for the compound into a designated solid hazardous waste bin lined with a chemically compatible poly-bag.

    • Causality: Even trace amounts of nitroaromatics can contaminate municipal waste streams, violating EPA regulations and posing environmental toxicity risks.

    • Validation: Inspect the primary analytical balance area using a handheld UV lamp (254 nm). The absence of UV-active powder on the benchtop confirms the complete and successful transfer of the solid chemical to the waste container.

    Step 2: Liquid Waste Segregation & pH Neutralization
    • Action: For aqueous waste containing the compound (e.g., from an aqueous workup), verify the pH using indicator strips. If the solution is basic (pH > 9), carefully neutralize to pH 7 using 1M HCl before adding it to the central aqueous waste carboy.

    • Causality: Neutralization prevents the base-catalyzed ring opening of the phthalimide. It also prevents the sudden precipitation of phthalamic acid that occurs when basic waste is mixed with acidic waste[1].

    • Validation: A stable pH 7 reading on the indicator strip, coupled with a visually clear solution (no sudden cloudiness or precipitate formation during neutralization), validates that the waste is chemically stable and safe for consolidation.

    Step 3: Containerization and SAA Transfer
    • Action: Transfer the neutralized liquid or organic solvent waste to an OSHA-compliant, High-Density Polyethylene (HDPE) container located in the laboratory's Satellite Accumulation Area (SAA)[2]. Leave at least one inch of headspace at the top of the container[1].

    • Causality: HDPE is chemically compatible with both the organic solvents (like DMSO/DMF) and the dissolved compound. The mandatory headspace acts as a critical buffer for thermal expansion or minor off-gassing, preventing container rupture[1].

    • Validation: Visually confirm the liquid level rests below the container's shoulder. Secure the cap and gently compress the sides of the HDPE bottle; rigid resistance to compression validates a leak-proof, airtight seal[2].

    Regulatory Logistics & SAA Management

    Proper disposal extends beyond the bench. Laboratories must adhere to strict regulatory frameworks to ensure waste is legally and safely processed.

    • EPA Subpart K Compliance: For academic and research institutions operating under EPA 40 CFR Part 262 Subpart K, hazardous waste must be removed from the laboratory every 12 months, and waste determinations must be made by trained professionals[3].

    • Closed Container Rule: Containers in the SAA must be kept closed at all times unless actively adding or removing waste, or if venting is strictly necessary for the proper operation of laboratory equipment.

    • Final Disposition: Do not pour any solutions of this compound down the drain[1]. All properly labeled containers will be collected by EHS and routed for high-temperature incineration at an EPA-permitted RCRA facility, which completely destroys the nitroaromatic framework.

    Waste Segregation Pathway

    G A 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (Solid / Stock) B Organic Waste Stream (DMSO/DMF Solutions) A->B Dissolved in Organics C Basic Aqueous Waste (Phthalimide Ring Opening) A->C Base Hydrolysis (pH > 9) D Acidic/Neutral Aqueous Waste (Intact Compound) A->D Aqueous Wash (pH < 7) E Satellite Accumulation Area (SAA) Secondary Containment B->E Segregate from Oxidizers C->E Neutralize before SAA D->E Direct Transfer F High-Temperature Incineration (RCRA Permitted Facility) E->F EPA Subpart K Transport

    Workflow for the chemical degradation and waste segregation of the nitro-phthalimide derivative.

    References
    • Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU Environmental Health & Safety. URL: [Link]

    • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Daniels Health Knowledge Center. URL: [Link]

    • US EPA. "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov. URL: [Link]

    • US EPA. "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. URL: [Link]

    Sources

    Handling

    Personal protective equipment for handling 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid

    Comprehensive Safety and Operational Guide: Handling 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid As an application scientist in drug development and organic synthesis, handling complex intermediates requires moving b...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Operational Guide: Handling 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid

    As an application scientist in drug development and organic synthesis, handling complex intermediates requires moving beyond basic compliance to understanding the mechanistic rationale behind safety protocols. 4-(4-Nitro-1,3-dioxoisoindol-2-yl)butanoic acid (CAS: 10264-75-2)[1],[2] is a bifunctional molecule featuring a carboxylic acid moiety and a nitro-substituted phthalimide ring.

    This guide provides the essential, field-proven logistical and safety frameworks required to handle this compound without compromising scientific integrity or laboratory safety.

    Mechanistic Hazard Assessment

    To design an effective safety protocol, we must first understand the chemical causality of the hazards:

    • The Nitroaromatic Hazard: The nitro group (-NO2) is a strong electron-withdrawing moiety. Nitroaromatic compounds are highly lipophilic, allowing them to be readily absorbed through the skin[3]. Once systemic, they can act as metabolic poisons and potential mutagens[4]. Furthermore, nitroaromatics can be thermally unstable and decompose exothermically under extreme conditions[3].

    • The Phthalimide Core: Phthalimide derivatives are known irritants to the mucous membranes and respiratory tract[5]. As a fine solid powder, this compound presents a severe inhalation hazard.

    • The Butanoic Acid Tail: The aliphatic carboxylic acid increases the molecule's solubility in polar environments, altering its dermal permeability compared to unsubstituted phthalimides and allowing it to form salts with basic compounds.

    Personal Protective Equipment (PPE) Matrix

    Do not rely on generic lab attire. The PPE selected must directly counteract the specific physicochemical properties of the compound.

    PPE CategorySpecificationMechanistic Rationale
    Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness).Nitroaromatics are highly lipophilic and readily penetrate latex. Nitrile provides superior chemical resistance to both organic acids and nitro compounds[3].
    Eye/Face Protection Snug-fitting chemical splash goggles.Fine phthalimide powders cause severe ocular irritation. Standard safety glasses lack the peripheral sealing required to block airborne particulates[5].
    Respiratory Class II Type A2 Chemical Fume Hood (Face velocity: 80-100 fpm).The solid powder poses an acute inhalation hazard. Fume hoods prevent the aerosolized sensitizing agent from reaching the pulmonary alveoli[5],[3].
    Body Protection Flame-resistant (FR) lab coat and closed-toe, non-porous shoes.Nitroaromatics can decompose exothermically. FR material mitigates thermal risks during synthesis, while non-porous shoes prevent dermal absorption from dropped powders[3].

    Operational Workflow & Handling Protocol

    Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure absolute containment during experimental setups.

    Phase 1: Pre-Operation Setup

    • Validate Containment: Verify the fume hood monitor displays a face velocity between 80 and 100 feet per minute (fpm). Do not open the chemical container if the alarm is active.

    • Eliminate Incompatibilities: Clear the workspace of strong reducing agents (e.g., Sodium borohydride, Lithium aluminum hydride) and strong bases. The nitro group reduces exothermically to an amine, which can trigger thermal runaway if uncontrolled[3],[6].

    Phase 2: Weighing and Transfer

    • Static Mitigation: Use grounded, anti-static spatulas (e.g., PTFE-coated or ceramic). Fine nitroaromatic powders can accumulate static charge, presenting a deflagration hazard[3].

    • Enclosed Weighing: Place the analytical balance inside the fume hood. If the balance must remain outside, weigh the compound into a pre-tared vial with a sealed septum cap inside the hood before moving it to the balance.

    • Solvent Addition: Always add your solvent to the powder slowly. The butanoic acid moiety will readily dissolve in polar aprotic solvents (like DMF or DMSO), minimizing the duration the compound exists as an airborne dust hazard.

    Phase 3: Decontamination

    • Wet-Wiping: After transfer, wipe down the balance, spatulas, and hood surface with a damp cloth (using a mixture of water and isopropanol). Never dry sweep. Dry sweeping aerosolizes the powder, bypassing dermal protection[3].

    Spill Response and Disposal Plan

    Improper disposal of nitroaromatics leads to severe ecological damage and regulatory violations[4].

    • Spill Containment: If a spill occurs outside the hood, evacuate personnel immediately. Wearing an N95/P100 respirator, cover the powder with a damp absorbent (such as wet sand or vermiculite) to suppress dust formation[3]. Carefully scoop the mixture using non-sparking tools into a hazardous waste container.

    • Waste Segregation: Label the disposal container explicitly as "Hazardous Organic Solid Waste - Nitroaromatic." Do not mix this waste with heavy metals or strong bases, as the carboxylic acid can form shock-sensitive heavy metal salts. Offer surplus solutions to a licensed disposal company for incineration[7].

    Workflow Visualization

    Workflow Start Pre-Operation: PPE & Fume Hood Check Weighing Weighing & Transfer (Anti-static tools) Start->Weighing Reaction Reaction Setup (Avoid strong reducers) Weighing->Reaction Spill Spill Detected? Reaction->Spill Clean Damp Wipe & Contain (No dry sweeping) Spill->Clean Yes Dispose Hazardous Waste (Nitroaromatic Segregation) Spill->Dispose No Clean->Dispose

    Fig 1. Operational workflow for handling and disposing of nitroaromatic phthalimide derivatives.

    References[1] 4-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BUTANOIC ACID - SigmaAldrich.cn - URL[2] 10264-75-2 (C12H10N2O6) - PubChemLite - URL[5] SAFETY DATA SHEET - Fisher Scientific - URL[3] Technical Support Center: Safe Handling and Storage of Nitroaromatic Compounds - Benchchem - URL[6] Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications - URL[7] PHTHALIMIDE CAS NO 85-41-6 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical - URL[4] Major mechanisms of toxicity of nitroaromatic compounds - ResearchGate - URL

    Sources

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